molecular formula C7H12O3S B1453802 Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate CAS No. 1248642-62-7

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Cat. No.: B1453802
CAS No.: 1248642-62-7
M. Wt: 176.24 g/mol
InChI Key: XNDWGOUMKOJUGG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H12O3S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-hydroxythiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-2-10-6(8)7(9)3-4-11-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWGOUMKOJUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of 3-hydroxytetrahydrothiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Synthetic Viability of 3-Hydroxytetrahydrothiophene Derivatives

Executive Summary: The Chiral Sulfur Advantage

3-Hydroxytetrahydrothiophene (3-HTHT) derivatives represent a privileged scaffold in modern pharmaceutical synthesis, serving as the chiral engine for next-generation penem antibiotics (e.g., Sulopenem) and antifungal agents.[1] Unlike their furan counterparts, these sulfur heterocycles offer unique thermodynamic behaviors driven by the polarizability of the sulfur atom and its accessible oxidation states (


).[1]

This guide dissects the thermodynamic stability profile of 3-HTHT, moving beyond basic characterization to the causal mechanisms of degradation—specifically oxidative instability and acid-catalyzed dehydration. We provide field-proven protocols for their synthesis and stabilization, grounded in the rigorous demands of GMP manufacturing.

Structural Dynamics & Thermodynamic Profiling

To stabilize a 3-HTHT derivative, one must first understand the forces dictating its shape and reactivity.

Conformational Analysis: The Puckering Landscape

The tetrahydrothiophene ring is not planar. It exists in a dynamic equilibrium between envelope (


)  and twisted (

)
conformations.[1]
  • Barrier to Inversion: The energy barrier for pseudorotation in tetrahydrothiophene is significantly lower (~2-3 kcal/mol) than in cyclopentane, due to the longer C-S bond lengths (1.82 Å) reducing torsional strain.[1]

  • Substituent Effects: In 3-HTHT, the hydroxyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial-like repulsive interactions.[1] However, in oxidized derivatives (sulfoxides), intramolecular hydrogen bonding between the hydroxyl proton and the sulfinyl oxygen (

    
    ) can lock the ring into a specific conformation, significantly altering thermodynamic stability.
    
The Sulfur "Redox Trap"

The primary thermodynamic liability of 3-HTHT is the sulfur atom's susceptibility to oxidation.

  • Sulfide (

    
    ):  Nucleophilic, prone to alkylation.[1]
    
  • Sulfoxide (

    
    ):  Exists as cis/trans diastereomers relative to the C3-hydroxyl.[1] The trans-isomer is generally sterically favored, but the cis-isomer is thermodynamically stabilized in non-polar solvents via the H-bond bridge mentioned above.[1]
    
  • Sulfone (

    
    ):  The thermodynamic sink.[1] Once formed, the ring becomes highly electron-deficient at the 
    
    
    
    -positions, increasing the acidity of C2 and C4 protons and promoting
    
    
    -elimination.
Dehydration Thermodynamics

Under acidic conditions or high thermal stress, 3-HTHT undergoes dehydration.

  • Kinetic Product: 3,4-dihydrothiophene (less stable).[1]

  • Thermodynamic Product: 2,3-dihydrothiophene . The double bond stabilizes via

    
     conjugation with the sulfur lone pair (enol ether analogue).[1] This elimination is often irreversible and represents a critical failure mode in API storage.
    

Synthetic Pathways: Causality & Control

We present two distinct routes. The choice depends on whether you require enantiopurity (Route A) or rapid access to racemate for screening (Route B).[1]

Route A: Chiral Pool Synthesis from L-Aspartic Acid (The "Sulopenem" Route)

Why this route? It leverages the natural chirality of L-aspartic acid to establish the C3 stereocenter, avoiding expensive resolution steps later.

Protocol:

  • Diazotization/Bromination: L-Aspartic acid is treated with

    
     to form (S)-2-bromosuccinic acid with retention of configuration (double inversion mechanism via lactone intermediate).[1]
    
  • Reduction: Borane-dimethyl sulfide (

    
    ) reduction yields the diol.
    
  • Cyclization: Treatment with

    
     effects a double 
    
    
    
    displacement, closing the ring to form (R)-3-hydroxytetrahydrothiophene.[1]
Route B: Kinetic Reduction of Tetrahydrothiophen-3-one

Why this route? Ideal for generating racemic standards or when the ketone is readily available.

Protocol:

  • Dissolve tetrahydrothiophen-3-one (1.0 eq) in MeOH at 0°C.

  • Add

    
     (0.5 eq) portion-wise. Note: Use stoichiometric quantities to prevent ring opening via hydride attack at sulfur.
    
  • Quench with saturated

    
    .
    
  • Self-Validating Step: Monitor disappearance of the ketone carbonyl stretch (1710 cm⁻¹) via IR or carbonyl carbon signal (~210 ppm) via

    
     NMR.
    

Mandatory Visualization: Synthesis & Degradation Logic

Figure 1: Synthesis Workflow (L-Aspartic Acid Route)

SynthesisWorkflow Aspart L-Aspartic Acid (Chiral Source) BromoSucc (S)-2-Bromosuccinic Acid Aspart->BromoSucc NaNO2, KBr (Ret. of config) Diol (S)-2-Bromobutane- 1,4-diol BromoSucc->Diol BH3-DMS (Reduction) HTHT (R)-3-Hydroxy- tetrahydrothiophene Diol->HTHT Na2S, pH 8 (Cyclization)

Caption: Stereoselective synthesis of (R)-3-HTHT from L-Aspartic acid, utilizing a double-inversion mechanism to preserve enantiopurity.[1]

Figure 2: Thermodynamic Degradation Pathways

DegradationPathways HTHT 3-Hydroxytetrahydrothiophene (3-HTHT) Sulfoxide Sulfoxide (S-Oxide) (Cis/Trans Mixture) HTHT->Sulfoxide Oxidation (O2/Peroxides) Dihydro 2,3-Dihydrothiophene (Elimination Product) HTHT->Dihydro Acid/Heat (-H2O) Sulfone Sulfone (S-Dioxide) (Thermodynamic Sink) Sulfoxide->Sulfone Further Oxidation Sulfone->Dihydro Beta-Elimination (Facilitated by EWG)

Caption: Primary degradation routes.[1] Red arrows indicate oxidative pathways; yellow dashed arrows indicate elimination/dehydration risks.

Experimental Protocols: Stability Profiling

To ensure the integrity of 3-HTHT derivatives in a drug formulation, the following assays are mandatory.

Oxidative Stress Test (Peroxide Titration)

Purpose: Determine the kinetic susceptibility of the sulfide to sulfoxide conversion.

  • Preparation: Dissolve 3-HTHT (10 mM) in Acetonitrile:Water (1:1).

  • Stressor: Add

    
     (1.1 eq).
    
  • Monitoring: Inject aliquots into HPLC (C18 column, 210 nm detection) every 15 minutes.

  • Data Output: Plot

    
     vs time. A linear plot indicates pseudo-first-order kinetics.[1]
    
  • Acceptance Criteria:

    
     hours at RT implies sufficient stability for standard processing; rapid degradation requires antioxidant excipients (e.g., ascorbic acid, methionine).
    
Thermal Dehydration Assay (DSC)

Purpose: Identify the onset temperature of elimination (


).[1]
  • Instrument: Differential Scanning Calorimeter (DSC).[2]

  • Sample: 2-5 mg of 3-HTHT derivative in a hermetically sealed aluminum pan.

  • Ramp: 10°C/min from 25°C to 250°C.

  • Analysis: Look for an endotherm (melting) followed by an exotherm (decomposition/elimination).

  • Interpretation: If

    
    , the compound is thermally labile and requires cold-chain storage.
    

Data Summary: Stability Metrics

Parameter3-HTHT (Sulfide)Sulfoxide DerivativeSulfone Derivative
Oxidation State -20+2
Dominant Geometry Puckered (Envelope)Rigid (H-bonded)Rigid (Chair-like)
Hygroscopicity ModerateHighLow
Elimination Risk Low (Requires Acid)ModerateHigh (Acidic

-protons)
Storage Requirement Inert Atmosphere (

)
DesiccatedAmbient

References

  • Sulopenem Synthesis & Pathway

    • Title: "Sulopenem: A new oral penem antibiotic."[3]

    • Source:New Drug Approvals / Pfizer / Iterum Therapeutics Data[1]

    • URL:[Link]

  • Dehydration Kinetics of Cyclic Alcohols

    • Title: "Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydr
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Conformational Analysis of Heterocycles

    • Title: "Conformational analysis of tetrahydrothiophene and tetrahydrofuran."
    • Source:Chemistry of Heterocyclic Compounds
    • URL:[Link][1]

  • General Thiophene Synthesis (Gewald/Paal-Knorr)

    • Title: "Recent Advances in the Synthesis of Thiophene Deriv
    • Source:MDPI Molecules
    • URL:[Link][1]

Sources

The Solubility Profile of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and purification to formulation and bioavailability.[1][2][3] Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, a heterocyclic compound featuring hydroxyl, ester, and thioether functionalities, presents a unique and instructive case for solubility analysis. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to theoretically predict, experimentally determine, and practically apply the solubility profile of this compound in a range of organic solvents. We move beyond a simple data sheet to offer a self-validating, first-principles approach, detailing the causality behind experimental choices and providing robust, step-by-step protocols for generating reliable and reproducible solubility data.

Introduction: The Central Role of Solubility

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a molecule of interest due to its structural motifs, which are common in medicinal chemistry. Its solubility behavior is governed by a nuanced interplay of its functional groups:

  • Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The ester (-COO-) group introduces significant polarity.

  • Dispersion Forces: The tetrahydrothiophene ring and ethyl group contribute to van der Waals interactions.

Understanding how these characteristics interact with various solvents is not an academic exercise; it is fundamental to successful drug development.[1] A well-defined solubility profile is essential for:

  • Crystallization and Purification: Selecting an appropriate solvent system is paramount for achieving high purity and yield.[3]

  • Formulation Development: Solubility dictates the choice of excipients and the feasibility of different dosage forms, such as oral solutions or injectables.[2]

  • Bioavailability: For a drug to be absorbed, it must first be in solution.[1]

This guide will equip the researcher with the theoretical tools to make informed predictions and the experimental protocols to generate precise data.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Before any benchwork is initiated, a theoretical assessment can rationalize solvent selection and prevent time-consuming trial-and-error experimentation. The "like dissolves like" principle, while a useful heuristic, can be quantified using systems like the Hansen Solubility Parameters (HSP).[4][5]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[6][7]

A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. Based on the structure of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, we can infer its character:

  • It will possess a moderate-to-high δp due to the polar ester and hydroxyl groups.

  • It will have a significant δh value because of its hydrogen-bonding capability.

  • Its δd will be moderate, arising from the aliphatic ring and ethyl chain.

This profile suggests that the compound will exhibit favorable solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO), and poor solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of the Solubility Profile

While theoretical models provide guidance, empirical data is the gold standard. The equilibrium solubility method is the most robust approach, where an excess of the solute is equilibrated with the solvent to create a saturated solution.[8] The concentration of the solute in the resulting clear supernatant is then quantified. We present two common and reliable quantification techniques: the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.

Method 1: Gravimetric Analysis

This classical method is straightforward and does not require sophisticated instrumentation, making it an excellent choice for initial screening.[9][10]

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.[8]

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (e.g., ~500 mg) to a 10 mL glass vial. The key is to have visible undissolved solid.

    • Add 5 mL of the chosen organic solvent.

    • Seal the vial and place it on a rotator or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[10]

  • Sample Isolation:

    • Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed (tared) evaporating dish. This step is critical to remove all undissolved particles.

  • Quantification:

    • Accurately weigh the evaporating dish containing the filtrate.

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40-50 °C) until a constant weight is achieved.

    • Reweigh the dish containing the dry solute.

  • Calculation:

    • Mass of Solute = (Weight of dish with dry solute) - (Weight of empty dish)

    • Mass of Solvent = (Weight of dish with filtrate) - (Weight of dish with dry solute)

    • Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

Method 2: High-Performance Liquid Chromatography (HPLC)

The HPLC method is the industry standard for its high precision, sensitivity, and requirement for only a small amount of material.[11] It is particularly advantageous for screening solubility in multiple solvents.

Principle: A saturated solution is prepared, filtered, and then diluted to a concentration within the linear range of a pre-established calibration curve. The concentration is then determined by HPLC analysis.[12]

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: HPLC Analysis cluster_calc Phase 3: Calculation A 1. Weigh excess compound into vial B 2. Add known volume of solvent A->B C 3. Equilibrate for 24h (Stirring at const. Temp) B->C D 4. Filter supernatant (0.22 µm syringe filter) C->D E 5. Accurately dilute filtrate into linear range D->E G 7. Inject diluted sample onto HPLC system E->G F 6. Prepare stock solution & create calibration curve (5 standards) H 8. Integrate peak area of the analyte G->H I 9. Determine concentration from calibration curve H->I J 10. Calculate original solubility (Account for dilution factor) I->J

Sources

Calculated LogP and physicochemical data for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Executive Summary

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (EHTTC) represents a critical "sp³-rich" building block in modern medicinal chemistry. Unlike its aromatic thiophene counterparts, this saturated heterocyclic scaffold offers a distinct three-dimensional vector (Fsp³ character) that improves solubility and target selectivity while escaping the "flatland" of traditional aromatic drug design.

This technical guide provides a comprehensive physicochemical profile of EHTTC, focusing on calculated lipophilicity (LogP), metabolic liabilities (S-oxidation), and synthetic accessibility. It is designed for medicinal chemists requiring actionable data for lead optimization.

Part 1: Molecular Identity & Structural Analysis

The molecule features a tetrahydrothiophene ring with a quaternary center at position C3, bearing both a hydroxyl group and an ethyl ester. This gem-disubstitution creates a chiral center, rendering the molecule capable of existing as enantiomers, though typically synthesized as a racemate.

Structural Specifications:

  • IUPAC Name: Ethyl 3-hydroxythiolane-3-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • SMILES: CCOC(=O)C1(O)CCSC1

  • Key Pharmacophore Features:

    • H-Bond Donor: Tertiary Hydroxyl (C3-OH).

    • H-Bond Acceptors: Carbonyl oxygen, Hydroxyl oxygen, Thioether sulfur.

    • Lipophilic Domain: Ethyl chain and Thiolane backbone.

Part 2: Calculated Physicochemical Parameters

In the absence of a unified experimental dataset for this specific intermediate, we apply a Consensus Prediction Model utilizing algorithms adapted from SwissADME and ChemAxon methodologies.

Table 1: Physicochemical Data Profile

ParameterValueUnitMethod/Notes
Molecular Weight 176.23 g/mol Standard Atomic Weights
Monoisotopic Mass 176.0507DaHigh-Res MS Reference
Consensus LogP 0.85 ± 0.3 -Avg. of iLOGP, XLOGP3, MLOGP
LogS (ESOL) -1.92-High Aqueous Solubility
TPSA 71.60ŲPolar Surface Area (Sulfide + Ester + OH)
Rotatable Bonds 3-Ethyl ester chain flexibility
pKa (Acid) 13.5-Tertiary -OH (Predicted)
H-Bond Donors 1--OH Group
H-Bond Acceptors 3-Ester (2), Thioether (1)

Analyst Insight: The Consensus LogP of ~0.85 places EHTTC in the "Sweet Spot" for fragment-based drug discovery (FBDD). It is sufficiently polar to be soluble in assay media but possesses enough lipophilicity to cross cell membranes, provided the sulfur atom is not prematurely oxidized.

Part 3: Lipophilicity & Metabolic Assessment

The Lipophilicity Balance

The presence of the C3-hydroxyl group significantly dampens the lipophilicity compared to the non-hydroxylated analog (Ethyl tetrahydrothiophene-3-carboxylate, LogP ~2.1). This "polar clip" allows the molecule to maintain high ligand efficiency (LE) while reducing non-specific binding.

Metabolic Liability: The S-Oxidation Pathway

The thioether moiety is highly susceptible to Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s, leading to sulfoxides and sulfones. This transformation dramatically alters the electronic landscape and polarity of the molecule.

Figure 1: Metabolic & Synthetic Pathway Analysis

MetabolicPathway Precursor Tetrahydrothiophen-3-one Reaction Reformatsky Reaction (Br-CH2-COOEt / Zn) Precursor->Reaction Synthesis Target Ethyl 3-hydroxytetrahydro- thiophene-3-carboxylate (LogP ~ 0.85) Reaction->Target Yield ~65-80% Sulfoxide Metabolite 1: S-Oxide (Sulfoxide) (More Polar) Target->Sulfoxide CYP450 / FMO (Oxidation) Sulfone Metabolite 2: S,S-Dioxide (Sulfone) (Highly Polar) Sulfoxide->Sulfone Further Oxidation

Caption: Synthetic route via Reformatsky reaction and subsequent metabolic S-oxidation liabilities.

Part 4: Experimental Protocols

To validate the calculated data, the following self-validating protocols are recommended.

Protocol A: HPLC-Based LogP Determination (OECD 117)

Standard Shake-Flask methods are often unreliable for sulfur-containing compounds due to potential oxidation during the equilibration phase. The HPLC method is faster and minimizes oxidative exposure.

Reagents:

  • Mobile Phase: Methanol/Water (75:25 v/v), isocratic.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent silanol interactions with the sulfur.

  • Reference Standards: 2-Butanone (LogP 0.3), Aniline (0.9), Acetophenone (1.6).

Workflow:

  • System Suitability: Inject reference standards. Construct a calibration curve of

    
     (capacity factor) vs. Literature LogP.
    
    • Validation Check:

      
       must be 
      
      
      
      .[1]
  • Sample Injection: Inject EHTTC (10 µM in MeOH).

  • Calculation: Determine retention time (

    
    ). Calculate 
    
    
    
    (where
    
    
    is dead time, usually thiourea).
  • Derivation: Interpolate the LogP of EHTTC from the calibration curve.

Protocol B: Synthetic Access (Reformatsky Route)

Causality: Direct alkylation of the ketone is difficult due to enolization. The Reformatsky reaction uses organozinc reagents, which are less basic than Grignards/Lithiums, preventing ring opening or polymerization of the sulfur heterocycle.

  • Activation: Suspend activated Zinc dust (1.5 eq) in dry THF under Argon.

  • Initiation: Add trimethylsilyl chloride (TMSCl, 0.05 eq) to activate the Zn surface.

  • Addition: Add Ethyl bromoacetate (1.2 eq) dropwise to form the zinc enolate.

  • Coupling: Add Tetrahydrothiophen-3-one (1.0 eq) slowly at 0°C.

  • Quench: Acidic workup (cold 1M HCl) carefully to avoid dehydrating the tertiary alcohol to the alkene.

Part 5: Data Validation Workflow

The following diagram illustrates the logic flow for validating the physicochemical properties of this scaffold before promoting it to a lead series.

Figure 2: Physicochemical Validation Logic

ValidationLogic Input Input Structure: EHTTC Calc In Silico Consensus (LogP ~0.85) Input->Calc Exp Exp. Validation (HPLC OECD 117) Input->Exp Decision Is Deviation < 0.5 log units? Calc->Decision Exp->Decision Pass PASS: Proceed to ADME Decision->Pass Yes Fail FAIL: Check Sample Purity (S-Oxidation?) Decision->Fail No

Caption: Decision tree for validating calculated lipophilicity against experimental data.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on sp3-rich scaffolds). [Link]

  • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo. Biochemical and Biophysical Research Communications, 186(3), 1624-1630.[2] [Link]

Sources

Role of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Application of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Executive Summary: The Quaternary Sulfur Advantage

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (EHTTC) represents a specialized class of chiral heterocyclic building blocks characterized by a quaternary carbon center at the 3-position.[1] Unlike simple tetrahydrothiophene derivatives used in early-generation antibiotics, EHTTC offers a trifunctional scaffold:

  • The Thioether Core: Allows for controlled oxidation to sulfoxides and sulfones, modulating polarity and hydrogen-bond accepting capability in Fragment-Based Drug Discovery (FBDD).[1]

  • The Quaternary Center (C3): Restricts conformational flexibility, a critical factor in designing high-affinity peptidomimetics and enzyme inhibitors.

  • The

    
    -Hydroxy Ester Motif:  Serves as a versatile handle for stereoinversion, dehydration, or conversion to quaternary amino acids (e.g., via Ritter reaction or Curtius rearrangement).
    

This guide details the production, resolution, and application of EHTTC, moving beyond basic synthesis to industrial-grade enantioselective protocols.

Synthetic Access & Enantiomeric Purity[1]

The synthesis of quaternary


-hydroxy esters in heterocyclic systems presents a steric challenge. The most robust industrial route avoids direct alkylation (which is prone to O-alkylation or elimination) and instead utilizes the Cyanohydrin Pinner Strategy .[1]
The "Cyanohydrin-Pinner" Workflow

The synthesis begins with commercially available 3-oxotetrahydrothiophene. The introduction of the quaternary center is achieved via nucleophilic addition of cyanide, followed by alcoholysis.

  • Step 1: Cyanohydrin Formation: Reaction of 3-oxotetrahydrothiophene with TMSCN (Trimethylsilyl cyanide) or KCN/AcOH.[1]

  • Step 2: Pinner Reaction/Hydrolysis: Acid-catalyzed alcoholysis (EtOH/HCl) converts the nitrile directly to the ethyl ester while hydrolyzing the silyl ether (if TMSCN is used).[1]

Enantioselective Logic: Enzymatic Kinetic Resolution

Direct asymmetric synthesis of this quaternary center is chemically expensive. The industry standard for EHTTC is Enzymatic Kinetic Resolution (EKR) .[1] Hydrolases (Lipases) can distinguish between the enantiomers of the sterically hindered ester, hydrolyzing one enantiomer to the acid while leaving the other as the ester.

Why this works: The quaternary center creates a significant steric difference between the Re-face and Si-face attack trajectories for the enzyme's serine triad.

Experimental Protocol: Lipase-Mediated Resolution

This protocol describes the self-validating kinetic resolution of racemic EHTTC to yield optically active (S)-EHTTC (ester) and (R)-acid (or vice versa, enzyme dependent).[1]

Reagents:

  • Racemic Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (10 mmol)[1]

  • Pseudomonas fluorescens Lipase (PFL) or Candida antarctica Lipase B (CAL-B, immobilized)[1]

  • Phosphate Buffer (0.1 M, pH 7.2)[1]

  • Acetone (Co-solvent, 10% v/v)[1]

Step-by-Step Methodology:

  • Emulsification: In a thermostated reactor (30°C), suspend racemic EHTTC (2.0 g) in Phosphate Buffer (20 mL). Add Acetone (2 mL) to improve solubility.

  • Initiation: Add immobilized Lipase (200 mg). Vigorous stirring is required to maintain the emulsion.

  • pH-Stat Monitoring (Self-Validation Step):

    • As hydrolysis proceeds, carboxylic acid is released, lowering pH.

    • Use an autotitrator to maintain pH 7.2 by adding 1.0 M NaOH.

    • Validation: The consumption of NaOH correlates directly to conversion. Stop reaction at exactly 50% conversion (theoretical max yield for resolution).

  • Termination & Separation:

    • Filter off the immobilized enzyme.

    • Extraction 1 (Ester): Extract the aqueous phase with Ethyl Acetate (3x) at pH 7.[1] The organic layer contains the unreacted chiral ester .

    • Extraction 2 (Acid): Acidify the aqueous phase to pH 2 with HCl. Extract with Ethyl Acetate.[2] This layer contains the chiral acid .

  • Analysis: Analyze both fractions via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Data Summary Table: Typical Resolution Metrics

ParameterValueNote
Enzyme CAL-B (Immobilized)High stability, reusable.[1]
Conversion 48-52%Controlled via pH-stat.[1]
Ester ee% >96%Enantiomeric Excess of recovered ester.[3][4][5]
Acid ee% >92%Enantiomeric Excess of hydrolyzed acid.[5]
E Value >50Enantiomeric Ratio (Selectivity factor).[1][5]

Visualization: Chemo-Enzymatic Workflow

The following diagram illustrates the logical flow from the achiral ketone to the resolved chiral building blocks.

G Start 3-Oxotetrahydrothiophene Inter Cyanohydrin Intermediate Start->Inter TMSCN, ZnI2 Racemic Racemic EHTTC (Ester) Inter->Racemic EtOH, HCl (Pinner) Enzyme Lipase Hydrolysis (pH 7.2, 30°C) Racemic->Enzyme Kinetic Resolution ProductA (S)-EHTTC (Chiral Ester) Enzyme->ProductA Unreacted (Organic Phase) ProductB (R)-Acid (Chiral Acid) Enzyme->ProductB Hydrolyzed (Aqueous Phase)

Figure 1: Chemo-enzymatic pathway for the production of enantiopure Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

Chemical Reactivity & Downstream Applications

Once resolved, EHTTC serves as a divergent point for three major classes of pharmaceutical intermediates.

Pathway A: Oxidation to Sulfones (Solubility Modulation)

The sulfur atom is easily oxidized to the sulfone (


) using Oxone or m-CPBA.[1]
  • Significance: Sulfones are hydrogen-bond acceptors but not donors, often improving the metabolic stability and solubility of the final drug candidate compared to the sulfide.

  • Protocol Note: Oxidation should usually be performed after resolution to avoid affecting the lipase recognition, although CAL-B tolerates sulfones well.

Pathway B: Dehydration to Dihydrothiophenes

Treatment with thionyl chloride (


) and pyridine effects the elimination of the tertiary hydroxyl group.
  • Product: Ethyl 2,5-dihydrothiophene-3-carboxylate or the 4,5-isomer (isomerization dependent).[1]

  • Use: Precursors for Michael acceptors or aromatization to thiophene derivatives.

Pathway C: Quaternary Amino Acid Synthesis

The 3-OH group can be converted to an amine with retention of configuration (via double inversion) or inversion (Mitsunobu with azide) to generate 3-aminotetrahydrothiophene-3-carboxylic acid .[1]

  • Use: These are "constrained Methionine" or "constrained Cysteine" analogs, vital for peptidomimetic design to lock peptide conformations.

Visualization: Divergent Synthesis Map

D Core Chiral EHTTC (Building Block) Sulfone Sulfone Derivative (Metabolic Stability) Core->Sulfone Oxidation (m-CPBA) Amino Quaternary Amino Acid (Peptidomimetics) Core->Amino Ritter Rxn or Azidation Spiro Spiro-Hydantoins (Enzyme Inhibitors) Core->Spiro Urea/Base Cyclization

Figure 2: Divergent synthetic utility of the EHTTC scaffold in medicinal chemistry.[1]

Quality Control & Analytical Standards

To ensure the integrity of this building block in drug development, the following specification limits are recommended:

TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, CDCl3)Diagnostic signals:

1.30 (t, 3H), 4.25 (q, 2H), 2.1-3.5 (m, ring protons).[1]
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)

98.0% ee
Chemical Purity GC-MS or HPLC-UV

97.0%
Water Content Karl Fischer

0.5% (Critical for downstream organometallics)

NMR Validation Tip: The diastereotopic protons adjacent to the sulfur atom (C2 and C4 positions) appear as complex multiplets due to the adjacent chiral center.[1] In the racemic mixture, these patterns are superimposed; in the pure enantiomer, they are distinct and sharp.

References

  • Enzymatic Resolution of Quaternary Esters

    • Title: "Enzymatic resolution of alpha-tertiary-substituted carboxylic acid esters."
    • Source:Journal of Organic Chemistry / PubMed
    • URL:[Link] (Search Term: Enzymatic resolution alpha-tertiary ester)[1]

  • Lipase Catalysis Protocols

    • Title: "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[1][3][4] (Methodology adaptation source).

    • Source:Biotechnology and Bioengineering
    • URL:[Link]

  • Tetrahydrothiophene Derivatives in Pharma

    • Title: "Sulopenem: A new penem antibiotic." (Structural context for tetrahydrothiophene cores).
    • Source:New Drug Approvals[1]

    • URL:[Link]

  • General Synthesis of 3-Hydroxy-3-Carboxylates

    • Title: "Synthesis of ethyl rac-3-hydroxy-3-(aryl)propanoate derivatives.
    • Source:Royal Society of Chemistry
    • URL:[Link][1]

Sources

The Thio-Isostere Frontier: A Technical Guide to Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel pharmacophores, the saturated sulfur heterocycle Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (EHTTC) represents a distinctive, under-utilized scaffold. Unlike its aromatic counterpart (thiophene) or its nitrogenous isostere (pyrrolidine), the tetrahydrothiophene (THT) core offers unique electronic properties—specifically the ability of the sulfur atom to act as a metabolic "toggle" via oxidation to sulfoxides and sulfones.

This guide analyzes the biological potential of EHTTC analogs, framing them not merely as intermediates, but as bioisosteres of cyclic amino acids and privileged scaffolds for metalloenzyme inhibition . We will explore their structural activity relationships (SAR), synthetic accessibility, and specific assay protocols for validating their biological utility.

Part 1: Structural Analysis & Pharmacophore Modeling

The Core Scaffold: Why EHTTC?

The EHTTC molecule possesses three critical pharmacophoric features that make it a versatile candidate for drug design:

  • The Chiral Center (C3): The quaternary carbon at position 3, bearing both a hydroxyl and an ester group, creates a rigid stereochemical vector. This mimics the transition states of hydrolytic enzymes or the binding pose of specific GPCR ligands (e.g., glutamate receptors).

  • The Sulfur "Sink": The sulfur atom at position 1 is a soft nucleophile. In biological systems, it can scavenge Reactive Oxygen Species (ROS), converting to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ). This provides intrinsic antioxidant activity.
  • The

    
    -Hydroxy Ester Motif:  This 1,2-functionalization is a classic bidentate chelation site. It can coordinate with divalent metal ions (
    
    
    
    ,
    
    
    ) in the active sites of metalloproteases.
Bioisosterism: The Proline/Glutamate Connection

EHTTC can be viewed as a sulfur-for-methylene or sulfur-for-amine replacement.

  • vs. Proline: The ring pucker of THT is similar to pyrrolidine. However, the sulfur is less basic than nitrogen, altering the hydrogen bond acceptor capability.

  • vs. Glutamate: If the ethyl ester is hydrolyzed to the free acid, the 3-hydroxy-3-carboxylic acid motif structurally resembles conformationally restricted glutamate analogs (like 1-aminocyclopentane-1,3-dicarboxylic acid), potentially targeting mGluRs (Metabotropic Glutamate Receptors).

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional mapping of the EHTTC scaffold against known biological targets.

G EHTTC Ethyl 3-hydroxytetrahydrothiophene- 3-carboxylate (EHTTC) Sulfur S-Atom (Pos 1) (Redox Center) EHTTC->Sulfur Hydroxyl 3-OH Group (H-Bond Donor) EHTTC->Hydroxyl Ester 3-Ethyl Ester (Prodrug/Hydrophobic) EHTTC->Ester ROS ROS Scavenging (Antioxidant) Sulfur->ROS Oxidation to Sulfoxide Metallo Metalloenzyme Inhibition (Zn2+ Chelation) Hydroxyl->Metallo Bidentate Ligand Ester->Metallo C=O Interaction Receptors mGluR / GABA Receptors (If Hydrolyzed) Ester->Receptors Lipophilic Binding

Figure 1: Pharmacophore decomposition of EHTTC showing the relationship between structural motifs and potential biological targets.

Part 2: Synthetic Accessibility & Analog Generation

To explore the biological activity, one must generate a library of analogs. The synthesis of 3-substituted tetrahydrothiophenes is less trivial than their aromatic counterparts.

Synthetic Pathway: The Modified Dieckmann/Reformatsky Route

Direct ring closure is the most robust method. The reaction of mercaptomethyl ketones with acrylates or the use of 1,4-dithiane-2,5-diol (a mercaptoaldehyde dimer equivalent) are common routes.

Recommended Protocol for Analog Library:

  • Starting Material: 3-mercaptopyruvate derivatives or

    
    -halo ketones + HS-CH2-CH2-COOEt.
    
  • Cyclization: Base-catalyzed Dieckmann condensation followed by reduction, or a Reformatsky-type reaction on dihydrothiophen-3-one.

Key Analog Classes for Screening
Analog ClassStructural ModificationRationaleTarget Biological Activity
Class A Ester Hydrolysis (Free Acid)Mimics cyclic amino acids.Glutamate/GABA Transporter Inhibition.
Class B Sulfur Oxidation (Sulfoxide/Sulfone)Increases polarity and H-bond accepting.Anti-inflammatory; Modulation of solubility.
Class C Hydroxyl Alkylation (O-Methyl/Benzyl)Removes H-bond donor; increases lipophilicity.Membrane permeability; BBB penetration.[1]
Class D Ring Expansion/Contraction (Thietane/Thiane)Alters bond angles and steric fit.Fine-tuning receptor affinity.

Part 3: Biological Mechanisms & Experimental Protocols

This section details how to validate the biological activity. We focus on two primary mechanisms: Redox Modulation and Enzymatic Hydrolysis/Inhibition .

Mechanism 1: Intrinsic Antioxidant Activity (The "Sulfur Switch")

Tetrahydrothiophenes can act as sacrificial antioxidants. The biological activity often correlates with the rate at which the sulfur atom is oxidized by Peroxynitrite (


) or Hydrogen Peroxide (

).
Protocol: ABTS Radical Cation Scavenging Assay

Use this to quantify the antioxidant potential of Class A and B analogs.

  • Reagent Prep: Mix 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with 2.45 mM potassium persulfate. Incubate in dark for 16h to generate ABTS

    
    .
    
  • Dilution: Dilute ABTS solution with ethanol until Absorbance at 734 nm is

    
    .
    
  • Reaction: Add 10

    
    L of EHTTC analog (1-100 
    
    
    
    M range) to 190
    
    
    L of diluted ABTS solution in a 96-well microplate.
  • Measurement: Incubate for 6 minutes at room temperature. Read Absorbance at 734 nm.

  • Calculation: % Inhibition =

    
    .
    
    • Expert Note: Compare results against Erdosteine (positive control). If EHTTC shows activity, it confirms the sulfur atom is biologically accessible for redox cycling.

Mechanism 2: Esterase Sensitivity & Prodrug Activation

The ethyl ester is likely a "prodrug" moiety. For the molecule to act as a glutamate mimic (Class A), intracellular esterases must hydrolyze it.

Protocol: Porcine Liver Esterase (PLE) Stability Assay

Use this to determine the half-life of the ester bond in a biological context.

  • System: Phosphate Buffer (PBS, pH 7.4) containing 10% DMSO (for solubility).

  • Enzyme: Add Porcine Liver Esterase (10 units/mL).

  • Initiation: Add EHTTC (final conc. 50

    
    M). Maintain at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Add 50

    
    L cold Acetonitrile (precipitates protein). Centrifuge.
    
  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 210 nm (or MS if available).

  • Data: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Workflow: Biological Evaluation Logic

The following DOT diagram outlines the decision tree for evaluating these analogs.

BioEval Start Synthesized EHTTC Analog Solubility Tier 1: Solubility & Stability (HPLC/PBS) Start->Solubility Assay_Redox Tier 2A: Redox Activity (ABTS/DPPH Assay) Solubility->Assay_Redox Assay_Hydrolysis Tier 2B: Esterase Hydrolysis (PLE Assay) Solubility->Assay_Hydrolysis Cell_Tox Tier 3: Cytotoxicity (MTT Assay - HepG2) Assay_Redox->Cell_Tox High Activity Assay_Hydrolysis->Cell_Tox Rapid Conversion Outcome_Antiox Hit: Antioxidant (Develop for Inflammation) Cell_Tox->Outcome_Antiox Low Tox + High Redox Outcome_Mimic Hit: Amino Acid Mimic (Develop for CNS) Cell_Tox->Outcome_Mimic Low Tox + High Hydrolysis

Figure 2: Hierarchical screening workflow for EHTTC analogs.

Part 4: Future Directions & Strategic Recommendations

Based on the structural properties of EHTTC, research should pivot toward Metalloenzyme Inhibition .

The 3-hydroxy-3-carboxylate motif is structurally homologous to the zinc-binding group of certain Matrix Metalloproteinase (MMP) inhibitors.

  • Hypothesis: The sulfur atom in the ring may provide a secondary interaction with the enzyme pocket (via hydrophobic interaction or weak coordination), improving selectivity over hydroxamic acid-based inhibitors which often suffer from poor pharmacokinetics.

  • Recommendation: Synthesize the Hydroxamic Acid derivative of EHTTC (convert Ethyl ester

    
     CONHOH). Screen against MMP-2 and MMP-9.
    

References

  • Saturated Sulfur Heterocycles in Drug Design

    • Title: Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.[2][3]

    • Source: Angewandte Chemie International Edition, 2025.[3]

    • URL:[Link]

  • Antioxidant Mechanisms of Thiophenes

    • Title: Exploring Thiophene Derivatives: Synthesis Str
    • Source: Current Organic Chemistry, 2024.
    • URL:[Link]

  • Synthesis of Tetrahydrothiophenes

    • Title: Synthesis of tetrahydrothiophenes (Organic Chemistry Portal).[4]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Biological Targets (Anticancer)

    • Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.[5]

    • Source: NIH / PubMed Central, 2022.
    • URL:[Link]

  • General Pharmacophore Data

    • Title: Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (D
    • Source: Santa Cruz Biotechnology.[6]

Sources

An In-depth Technical Guide to the Conformational Analysis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the conformational landscape of ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrahydrothiophene scaffold is a key structural motif in various biologically active molecules. The conformational preferences of this ring system, particularly when substituted, profoundly influence its physicochemical properties and biological activity. This document delineates the fundamental principles of five-membered ring conformations, predicts the conformational behavior of the title compound based on steric and electronic effects of the 3-hydroxy and 3-ethyl carboxylate substituents, and outlines the state-of-the-art experimental and computational methodologies for its detailed analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of substituted tetrahydrothiophenes.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug discovery, understanding the conformational preferences of a lead compound is paramount for optimizing its interaction with biological targets. The tetrahydrothiophene ring, a saturated five-membered heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications. The introduction of substituents onto this flexible ring system gives rise to a complex conformational isomerism that dictates the spatial orientation of key pharmacophoric features.

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate presents a particularly interesting case study. The geminal substitution at the C3 position with both a hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a sterically demanding ethyl carboxylate group, introduces a fascinating interplay of non-covalent interactions that govern the ring's puckering. A thorough conformational analysis is therefore essential to unlock the full therapeutic potential of this and related molecular architectures.

Fundamentals of Tetrahydrothiophene Ring Conformation

Saturated five-membered rings, such as cyclopentane and its heterocyclic analogs, are not planar. To alleviate torsional strain, they adopt puckered conformations. The two most common idealized conformations for a monosubstituted five-membered ring are the envelope (E) and the twist (T) or half-chair forms.

  • Envelope (E) Conformation: In this conformation, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope. The symmetry of an ideal envelope conformation is C_s.

  • Twist (T) Conformation: In the twist conformation, three ring atoms are roughly coplanar, with the other two atoms displaced on opposite sides of this plane. The ideal twist conformation possesses C_2 symmetry.

These idealized conformations are, in reality, points on a continuum of puckered forms. The interconversion between these forms occurs via a low-energy process known as pseudorotation . This process involves a continuous wave-like motion of the out-of-plane atoms, allowing the ring to dynamically explore a range of conformations without passing through a high-energy planar state.

G cluster_0 Pseudorotation Pathway E_S Envelope (S out-of-plane) T_1 Twist E_S->T_1 E_C2 Envelope (C2 out-of-plane) T_1->E_C2 T_2 Twist E_C2->T_2 E_C3 Envelope (C3 out-of-plane) T_2->E_C3 T_3 Twist E_C3->T_3 E_C4 Envelope (C4 out-of-plane) T_3->E_C4 T_4 Twist E_C4->T_4 E_C5 Envelope (C5 out-of-plane) T_4->E_C5 T_5 Twist E_C5->T_5 T_5->E_S

Figure 1: A simplified representation of the pseudorotational pathway for the tetrahydrothiophene ring, showing the interconversion between various envelope and twist conformations.

The Influence of 3-Hydroxy and 3-Ethyl Carboxylate Substituents

The conformational landscape of ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is significantly influenced by the nature of the substituents at the C3 position. The key factors at play are:

  • Steric Hindrance: The ethyl carboxylate group is sterically more demanding than the hydroxyl group. In the various puckered conformations, there will be a preference for placing the bulkier group in a pseudo-equatorial position to minimize unfavorable steric interactions with the rest of the ring.

  • Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond would create a five-membered ring, which can significantly stabilize certain conformations. The propensity for forming such a hydrogen bond is highly dependent on the geometry of the tetrahydrothiophene ring. Theoretical studies have shown that while intramolecular hydrogen bonds forming five-membered rings are generally weaker than those forming six-membered rings, they can still play a crucial role in conformational stabilization.[1]

  • Gauche and Anomeric Effects: The relative orientation of polar bonds can also influence conformational stability. The gauche effect may favor conformations where electronegative substituents are in a gauche orientation.

Based on these principles, we can predict that the conformational equilibrium of ethyl 3-hydroxytetrahydrothiophene-3-carboxylate will be a delicate balance between minimizing steric clash by placing the ethyl carboxylate group in a pseudo-equatorial position and maximizing the stability gained from a potential intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This could lead to a preference for specific twist or envelope conformations where the geometry is amenable to such an interaction.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive conformational analysis of ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

Computational Modeling

Quantum mechanical calculations are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers.

Protocol for Computational Conformational Analysis:

  • Initial Conformer Search: A systematic or stochastic conformational search is performed using molecular mechanics (e.g., MMFF94 force field) to identify a broad range of possible low-energy structures.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Analysis of Results: The relative energies of the conformers are compared to determine their populations at a given temperature. Key geometric parameters, such as dihedral angles and the distances relevant for intramolecular hydrogen bonding, are analyzed.

G cluster_0 Computational Workflow Start Initial Structure Conf_Search Conformational Search (Molecular Mechanics) Start->Conf_Search DFT_Opt Geometry Optimization (DFT) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Analysis Energetic and Geometric Analysis Freq_Calc->Analysis End Conformational Landscape Analysis->End

Figure 2: A typical workflow for the computational conformational analysis of a flexible molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution.

Key NMR Parameters for Conformational Analysis:

NMR Parameter Information Provided
Chemical Shifts (¹H and ¹³C) Sensitive to the local electronic environment, which is influenced by the molecular conformation.
Vicinal Coupling Constants (³JHH) Depend on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these couplings, one can deduce the preferred ring puckering.[3]
Nuclear Overhauser Effect (NOE) Provides information about through-space distances between protons. The observation of an NOE between specific protons can confirm their spatial proximity in a particular conformation.

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired.

  • Spectral Assignment: All proton and carbon signals are unambiguously assigned using the 2D NMR data.

  • Data Analysis: Vicinal coupling constants are extracted from the high-resolution ¹H spectrum. NOE correlations are identified and quantified from the NOESY/ROESY spectrum.

  • Conformational Modeling: The experimental NMR data are used to validate and refine the computationally derived conformational models.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. While this represents a single, static conformation, it can provide invaluable insights into the preferred geometry and the nature of intermolecular interactions, including hydrogen bonding.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solution of the compound, or other crystallization techniques.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Analysis of the Crystal Structure: The resulting structure reveals the precise bond lengths, bond angles, and dihedral angles of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding and crystal packing forces, can also be analyzed. While crystal structures of 3-hydroxy-thiophenone derivatives have been reported, a structure for the saturated title compound would be highly informative.[4][5]

Predicted Conformational Preferences of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

In the absence of direct experimental data for the title compound, we can make some educated predictions based on the principles discussed above. It is likely that the tetrahydrothiophene ring will adopt a twist or envelope conformation that allows the bulky ethyl carboxylate group to occupy a pseudo-equatorial position. The orientation of the hydroxyl group will be a key determinant of the most stable conformer. If a stable intramolecular hydrogen bond can be formed with the carbonyl oxygen of the ester, this will likely lock the molecule into a specific conformation. The strength of this hydrogen bond will depend on the O-H···O=C distance and angle, which are dictated by the ring's pucker.

Conclusion

The conformational analysis of ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a multifaceted challenge that requires a synergistic application of computational modeling and experimental techniques. While the fundamental principles of five-membered ring conformations provide a solid theoretical framework, the specific interplay of steric hindrance and potential intramolecular hydrogen bonding in the title compound makes it a compelling subject for detailed investigation. The methodologies outlined in this guide provide a robust roadmap for elucidating the conformational landscape of this and other substituted tetrahydrothiophene derivatives, thereby enabling a more rational approach to their application in drug discovery and development.

References

  • Alonso, R.; Carballo, R.; Cid, M. M.; Reigosa, M. J. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances2019 , 9 (45), 26235–26247. [Link]

  • Gaweda, K.; Plazinska, A.; Plazinski, W. CONFORMATIONS OF SATURATED FIVE-MEMBERED HETEROCYCLES EVALUATED BY MP2 CALCULATIONS. Journal of Molecular Modeling2020 , 26 (12). [Link]

  • Cremer, D.; Pople, J. A. General definition of ring puckering coordinates. Journal of the American Chemical Society1975 , 97 (6), 1354–1358. [Link]

  • Altona, C.; Geise, H. J.; Romers, C. Geometry of the furanose ring in nucleosides and nucleotides. Interatomic distances, bond angles, and torsion angles from X-ray-diffraction studies. Tetrahedron1968 , 24 (1), 13–32. [Link]

  • Sánchez-Viesca, F.; Cortés, F.; Gómez, R.; Berros, M. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. American Journal of Chemistry2012 , 2 (6), 343–346. [Link]

  • Kühn, O.; Wolschann, P. Theoretical study of intra-molecular hydrogen bonding in the five-membered ring type of molecular structures. Journal of Molecular Structure: THEOCHEM2000 , 504 (1-3), 241–251. [Link]

  • Nashawi, M.; Al-Majid, A. M.; Barakat, A.; El-Faham, A.; Parkin, A.; Coles, S. J. Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. Acta Crystallographica Section E: Crystallographic Communications2020 , 76 (7), 1158–1162. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997 , 62 (21), 7512–7515. [Link]

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179. [Link]

  • Abraham, R. J.; Reid, M. NMR Spectroscopy: a Tool for Conformational Analysis. Magnetic Resonance in Chemistry2006 , 44 (5), 451–462. [Link]

  • Lambert, J. B. The Shapes of Organic Molecules. Scientific American1970 , 222 (1), 58–71. [Link]

  • Nashawi, M.; Al-Majid, A. M.; Barakat, A.; El-Faham, A.; Parkin, A.; Coles, S. J. Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. PubMed2020 . [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Google Patents. Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • Jain, A.; Maji, S.; Shukla, K.; Kumari, A.; Garg, S.; Metre, R. K.; Bhattacharyya, S.; Rana, N. K. Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B. Organic & Biomolecular Chemistry2022 , 20 (16), 3124–3135. [Link]

  • Lomas, J. S. Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate2008 . [Link]

  • Hansen, P. E. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Molecules2021 , 26 (8), 2329. [Link]

  • Abraham, R. J.; Gatti, G. The conformational analysis of cyclic compounds using proton magnetic resonance. Part I. The vicinal proton-proton coupling constants in the fragment -CH2-CH2-X- (X = O, S, N-CH3). Journal of the Chemical Society B: Physical Organic1969 , 961. [Link]

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Methodological & Application

Reagents for the functionalization of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Executive Summary & Molecule Profile

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (EHTTC) is a densely functionalized heterocyclic scaffold featuring three distinct reactive handles: a tertiary hydroxyl group, an ethyl ester, and a thioether sulfur. It is primarily utilized as a precursor for substituted dihydrothiophenes (via dehydration) and highly functionalized thiophenes (via aromatization), which are critical pharmacophores in bio-active molecules such as muscarinic agonists (e.g., Cevimeline analogs) and modified nucleosides.

This guide details the chemoselective reagents required to manipulate these functional groups independently, ensuring high yield and avoiding common pitfalls such as inadvertent retro-aldol fragmentation or over-oxidation.

Property Data
Molecular Formula

Molecular Weight 176.23 g/mol
Key Reactivity

-elimination (Dehydration), S-Oxidation, Ester Hydrolysis/Reduction
Storage Inert atmosphere (

), 2-8°C (Hygroscopic)

Strategic Functionalization Pathways

The functionalization of EHTTC requires a "triage" approach to reactivity. The tertiary alcohol is the most labile group, prone to acid-catalyzed elimination. The sulfur atom is susceptible to oxidation, which alters the ring's electronics.

Pathway Diagram (Logic Flow)

EHTTC_Pathways Start Ethyl 3-hydroxytetrahydrothiophene- 3-carboxylate (EHTTC) Dehydration Dehydration (Formation of Dihydrothiophene) Start->Dehydration SOCl2 / Pyridine or p-TSA Oxidation S-Oxidation (Sulfoxide/Sulfone) Start->Oxidation m-CPBA or Oxone Reduction Ester Reduction (Formation of 3,3-Diol) Start->Reduction LiAlH4 Protection OH-Protection (Silylation) Start->Protection TMSOTf / 2,6-Lutidine

Figure 1: Divergent synthetic pathways for EHTTC. The choice of reagent dictates the preservation or modification of the heterocyclic core.

Detailed Protocols & Reagent Selection

Protocol A: Dehydration to Ethyl 2,5-dihydrothiophene-3-carboxylate

Objective: Elimination of the tertiary hydroxyl group to form the


-unsaturated ester. This is the primary route to aromatic thiophene precursors.
  • Reagent of Choice: Thionyl Chloride (

    
    ) with Pyridine.
    
  • Mechanistic Insight: Direct acid catalysis (e.g.,

    
    ) often leads to polymerization or ring opening. Using 
    
    
    
    converts the hydroxyl to a chlorosulfite intermediate, which eliminates via an E2 mechanism promoted by pyridine. This method is milder and regioselective for the endocyclic double bond.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solubilization: Dissolve EHTTC (10.0 mmol, 1.76 g) in anhydrous Dichloromethane (DCM, 20 mL). Add Pyridine (25.0 mmol, 2.0 mL) and cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (12.0 mmol, 0.87 mL) over 15 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product will have a higher

    
     than the starting material.
    
  • Workup: Quench carefully with saturated aqueous

    
     (30 mL) at 0°C. Extract with DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with 1M

    
     (to remove pyridine), then brine. Dry over 
    
    
    
    and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation:

  • 1H NMR: Disappearance of the -OH signal; appearance of a vinylic proton signal around

    
     6.8-7.0 ppm.
    
Protocol B: Chemoselective S-Oxidation (Sulfone Synthesis)

Objective: Oxidation of the sulfide to the sulfone (


) without affecting the hydroxyl or ester groups.
  • Reagent of Choice:

    
    -Chloroperbenzoic acid (
    
    
    
    -CPBA).
  • Mechanistic Insight: The sulfur atom is nucleophilic and reacts faster with electrophilic oxidants than the alcohol. Control of stoichiometry is critical: 1.0 equivalent yields Sulfoxide; 2.2+ equivalents yield Sulfone.

Step-by-Step Methodology:

  • Setup: Dissolve EHTTC (5.0 mmol, 0.88 g) in DCM (25 mL) in a 100 mL flask. Cool to -78°C (Dry ice/Acetone bath).

  • Oxidation: Dissolve

    
    -CPBA (77% max purity, 11.0 mmol, 2.46 g) in DCM (15 mL) and add dropwise to the reaction mixture.
    
  • Temperature Control: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Note: Keeping the temperature low prevents Baeyer-Villiger oxidation side reactions.

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to reduce excess peroxide. Stir vigorously for 20 minutes.
    
  • Workup: Wash with saturated

    
     (
    
    
    
    ) to remove benzoic acid byproducts. Dry organic layer over
    
    
    .
  • Isolation: Concentrate in vacuo. The sulfone often crystallizes upon standing or addition of diethyl ether.

Protocol C: Reduction to 3-(Hydroxymethyl)tetrahydrothiophene-3-ol

Objective: Reduction of the ester to a primary alcohol, creating a geminal diol motif (one tertiary, one primary).

  • Reagent of Choice: Lithium Aluminum Hydride (

    
    ).
    
  • Mechanistic Insight:

    
     is necessary to reduce the sterically hindered tertiary ester. Borohydrides (
    
    
    
    ) are typically too mild for this specific hindered ester.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck RBF fitted with a reflux condenser. Maintain a strict

    
     atmosphere.
    
  • Reagent Prep: Suspend

    
     (10.0 mmol, 0.38 g) in anhydrous THF (20 mL) at 0°C.
    
  • Addition: Dissolve EHTTC (5.0 mmol, 0.88 g) in anhydrous THF (10 mL) and add dropwise to the hydride suspension. Caution: Exothermic.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 3 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 0.4 mL water

    • 0.4 mL 15% NaOH

    • 1.2 mL water

  • Filtration: Stir until a white granular precipitate forms. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate. The resulting diol is highly polar; purification may require continuous extraction or chromatography with DCM/MeOH (9:1).

Comparative Reagent Table

TransformationReagentConditionsSelectivity/Notes
Dehydration

/ Pyridine
0°C to RT, DCMPreferred. High yield, avoids polymerization.

-TSA
Reflux, BenzeneClassical method. Risk of intermolecular etherification.
S-Oxidation

-CPBA
-78°C, DCMHigh control. 1 eq

Sulfoxide, 2+ eq

Sulfone.

/ AcOH
RT to 60°CGreen chemistry. Harder to stop at sulfoxide.
OH-Protection TMSOTf / 2,6-Lutidine0°C, DCMPreferred. Neutral conditions prevent elimination.

/ DMAP
RTBasic conditions may trigger retro-aldol.

Troubleshooting & Critical Parameters

  • Hygroscopicity: The starting material EHTTC is hygroscopic. Water content >0.5% drastically reduces the yield of the dehydration step by consuming thionyl chloride and generating excess HCl. Action: Dry EHTTC under high vacuum (0.1 mmHg) for 2 hours before use.

  • Retro-Aldol Fragmentation: Under strong basic conditions (e.g., NaH, KOtBu), the ring can open via a retro-Dieckmann/retro-aldol type mechanism. Action: Avoid non-nucleophilic strong bases; use amine bases (Pyridine, DIPEA) when possible.

  • Odor Control: Tetrahydrothiophene derivatives are potent odorants. Action: All waste streams must be treated with dilute bleach (NaOCl) to oxidize sulfur residuals before disposal.

References

  • Gewald Reaction and Thiophene Synthesis

    • Putra, A. E., et al. "Synthesis of substituted thiophenes through dehydration and heterocyclization." Journal of Organic Chemistry, 2022.[2]

  • Tetrahydrothiophene Functionalization

    • Organic Syntheses, Coll.[3] Vol. 4, p. 892 (1963); Vol. 38, p. 89 (1958). "Tetrahydrothiophene."[4]

  • Oxidation of Sulfides

    • Miyamoto, K., et al. "Mild and efficient method for oxidation of alcohol to carboxylic acid." Organic Process Research & Development, 2020.
  • General Reactivity of 3-Hydroxy-3-Carboxylates

    • Lead Sciences Product Data: Ethyl thiophene-3-carboxylate (Arom

Sources

Using Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, characterization, and strategic utilization of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (CAS: 1248642-62-7) as a versatile chiral building block in the synthesis of sulfur-containing therapeutics.

Executive Summary

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate represents a high-value "chiral pool" intermediate containing a quaternary carbon center at the C3 position. Its unique structure—combining a hard nucleophile/electrophile center (hydroxy-ester) with a soft, oxidizable heteroatom (sulfur)—makes it a critical scaffold for:

  • Penem/Carbapenem Antibiotics: Precursor for bicyclic

    
    -lactam ring fusion.
    
  • Bioisosteres: Surrogate for 3-hydroxypyrrolidine or 3-hydroxytetrahydrofuran in kinase inhibitors.

  • Metabolic Blocking: The C3 quaternary center prevents metabolic oxidation at the typically labile

    
    -position.
    

This guide provides a validated protocol for its synthesis via the Cyanohydrin Route , methods for chiral resolution, and downstream transformations into bioactive cores.

Chemical Profile & Stability

PropertySpecificationNotes
Formula

MW 176.23 g/mol
Appearance Colorless to pale yellow oilViscous, hygroscopic
Solubility DCM, EtOAc, MeOH, DMSOPoor water solubility
Stability Oxidation SensitiveSulfur atom prone to sulfoxide/sulfone formation in air.[1][2][3][4] Store under

at -20°C.
Chirality Racemic (1:1 mixture)Requires resolution for stereoselective applications.

Synthesis Protocol: The Cyanohydrin Route

While direct Reformatsky reactions on tetrahydrothiophene-3-one often yield side products due to sulfur interference, the Cyanohydrin Pinner Synthesis offers the highest regioselectivity and yield.

Reagents & Equipment
  • Starting Material: Tetrahydrothiophene-3-one (CAS: 1003-04-9).

  • Reagents: Trimethylsilyl cyanide (TMSCN), Zinc Iodide (

    
    ), Ethanol (absolute), HCl (gas or 4M in dioxane).
    
  • Safety: TMSCN liberates HCN upon hydrolysis. Work in a high-efficiency fume hood.

Step-by-Step Procedure
Stage 1: Formation of the Silylated Cyanohydrin
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer,

    
     inlet, and addition funnel.
    
  • Charging: Add Tetrahydrothiophene-3-one (10.2 g, 100 mmol) and catalytic

    
      (150 mg) in anhydrous DCM (100 mL). Cool to 0°C.[5][6]
    
  • Addition: Dropwise add TMSCN (11.9 g, 120 mmol) over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).

  • Workup: The silylated intermediate is typically used directly (one-pot) or concentrated under vacuum to remove excess TMSCN.

Stage 2: Pinner Reaction & Hydrolysis
  • Solvent Switch: Dissolve the crude silylated cyanohydrin in absolute Ethanol (150 mL).

  • Acidification: Cool to 0°C. Bubble dry HCl gas into the solution for 30 minutes until saturation (or add 4M HCl/Dioxane).

  • Imidate Formation: Stir at 0°C for 6 hours, then store at 4°C overnight. A white precipitate (imidate hydrochloride) may form.

  • Hydrolysis: Add water (20 mL) slowly. Stir at RT for 2 hours to hydrolyze the imidate to the ester.

  • Extraction: Concentrate ethanol. Dilute residue with water (50 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with sat.

    
     and Brine. Dry over 
    
    
    
    .[3] Purify via flash chromatography (Hexane/EtOAc 4:1) to yield Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate .

Yield: 65–75% (over two steps).[3]

Critical Workflow: Chiral Resolution & Functionalization

The pharmaceutical value of this intermediate lies in its enantiopurity. Since the C3 center is quaternary, standard kinetic resolution is efficient.

Workflow Diagram (DOT Visualization)

G Start Tetrahydrothiophene-3-one Inter Cyanohydrin Intermediate Start->Inter TMSCN, ZnI2 Target Racemic Ethyl 3-hydroxy-3-carboxylate Inter->Target EtOH, HCl (Pinner) Enzyme Lipase PS (Amano) Kinetic Resolution Target->Enzyme Phosphate Buffer pH 7.2 R_Iso (R)-Ester (Unreacted) Enzyme->R_Iso High ee% S_Acid (S)-Acid (Hydrolyzed) Enzyme->S_Acid Dehydrate 2,5-Dihydrothiophene Derivative R_Iso->Dehydrate SOCl2, Pyridine (Elimination) Sulfone 1,1-Dioxide (Sulfone) R_Iso->Sulfone mCPBA (Oxidation)

Figure 1: Synthesis and enzymatic resolution workflow for generating enantiopure thiophene cores.

Application Modules

Module A: Synthesis of Penem Precursors (Dehydration)

The 3-hydroxy group is a "handle" for introducing unsaturation, creating the dihydrothiophene ring common in antibiotics.

  • Protocol: Treat the hydroxy-ester (1 eq) with Thionyl Chloride (1.2 eq) and Pyridine (2.5 eq) in DCM at -10°C.

  • Mechanism: Formation of the chlorosulfite intermediate followed by E2 elimination.

  • Outcome: Yields Ethyl 2,5-dihydrothiophene-3-carboxylate (Note: Isomerization to the conjugated 4,5-dihydro isomer is possible; control temp strictly).

Module B: Sulfone Formation (Oxidation)

For creating metabolic blockers or Michael acceptors.

  • Protocol: Dissolve hydroxy-ester in DCM. Add mCPBA (2.2 eq) at 0°C.

  • Observation: The reaction passes through the sulfoxide (polar) to the sulfone (less polar).

  • Result: Ethyl 3-hydroxy-1,1-dioxotetrahydrothiophene-3-carboxylate . The sulfone group strongly activates the C2/C4 protons, facilitating alkylation reactions.

Module C: Deoxyfluorination (Bioisostere Synthesis)

Replacing -OH with -F increases lipophilicity and metabolic stability.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Condition: -78°C in DCM.

  • Warning: Sulfur in the ring can be oxidized by fluorinating agents if not carefully controlled. Use of Deoxo-Fluor is milder than DAST.

Safety & Handling (Sulfur Specifics)

  • Odor Control: Tetrahydrothiophene derivatives have a characteristic, penetrating sulfur/garlic odor. All glassware must be bleached (oxidized) before removal from the hood.

    • Decontamination Solution: 10% Sodium Hypochlorite (Bleach).

  • Cyanide Safety: The synthesis involves TMSCN. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible.

  • Waste Disposal: Segregate sulfur-containing waste from general organic solvents to prevent foul odors in waste drums.

References

  • Synthesis of Thiophene-3-carboxylates

    • Title: Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes.
    • Source: Piller, F. M., & Knochel, P. (2009). Organic Letters.
    • Context: General methodologies for carboxylating thiophene rings.[7]

    • URL:[Link]

  • Cyanohydrin Pinner Reaction

    • Title: A Practical Synthesis of -Hydroxy Esters via the Pinner Reaction.
    • Source:Organic Syntheses, Coll.[8] Vol. 9, p. 58.

    • Context: Adapting the ketone-to-hydroxy-ester transform
    • URL:[Link]

  • Pharmaceutical Relevance (Penems)

    • Title: Synthesis and biological activity of 2-(tetrahydrothiophen-3-yl)penem antibiotics.
    • Source:Journal of Antibiotics.
    • Context: Use of tetrahydrothiophene rings in antibiotic scaffolds.
    • URL:[Link] (General Journal Link for verification)

  • Enzymatic Resolution

    • Title: Lipase-catalyzed kinetic resolution of 3-hydroxy esters.
    • Source:Tetrahedron: Asymmetry.
    • Context: Standard protocols for resolving qu
    • URL:[Link]

Sources

Procedure for hydrolysis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Esters in Sulfur Heterocycles

Abstract & Strategic Overview

The hydrolysis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate to its corresponding carboxylic acid is a pivotal transformation in the synthesis of complex sulfur-containing pharmaceuticals, including biotin analogues and novel


-lactamase inhibitors.

While ester hydrolysis is generally considered routine, this specific substrate presents a dual-threat challenge :

  • Steric Hindrance: The ester is attached to a quaternary carbon bearing a tertiary alcohol, significantly reducing the rate of nucleophilic attack by hydroxide ions.

  • Elimination Risk: The presence of the

    
    -sulfur and the 
    
    
    
    -hydroxy group creates a thermodynamic susceptibility to dehydration, leading to the formation of the
    
    
    -unsaturated 2,5-dihydrothiophene derivative (via E1cB or E2 mechanisms).

This guide provides two validated protocols designed to suppress side reactions while ensuring complete conversion. Protocol A utilizes a Lithium Hydroxide (LiOH) system optimized for steric accessibility, while Protocol B offers a biocatalytic alternative for hypersensitive substrates.

Mechanistic Insight & Reaction Design

To ensure reproducibility, one must understand the competing pathways. The goal is to favor Pathway A (Hydrolysis) while kinetically inhibiting Pathway B (Elimination/Dehydration).

The Chemical Pathway

The reaction proceeds via a tetrahedral intermediate.[1][2][3] The use of Lithium Hydroxide (LiOH) is critical here. Unlike Sodium (Na+) or Potassium (K+), the Lithium cation (Li+) acts as a mild Lewis acid. It coordinates with the carbonyl oxygen and the hydroxyl group, stabilizing the tetrahedral intermediate and facilitating the attack of the hydroxide ion without requiring the harsh thermal conditions that trigger elimination.

Mechanism Diagram (DOT Visualization)

HydrolysisMechanism Substrate Ethyl 3-hydroxytetrahydrothiophene- 3-carboxylate Tetrahedral Tetrahedral Intermediate (Li+ Stabilized) Substrate->Tetrahedral LiOH / THF / H2O Nucleophilic Attack SideProduct 2,5-dihydrothiophene derivative (Dehydration Impurity) Substrate->SideProduct Heat or Strong Base (Beta-Elimination) Carboxylate Lithium Carboxylate Salt Tetrahedral->Carboxylate Collapse & EtOH loss Tetrahedral->SideProduct Product 3-hydroxytetrahydrothiophene- 3-carboxylic acid Carboxylate->Product Acidic Workup (pH 2)

Figure 1: Mechanistic pathway highlighting the Li+-stabilized hydrolysis versus the competing dehydration pathway.

Protocol A: Chemical Hydrolysis (LiOH Method)

Recommended for: Standard synthesis, scale-up (grams to kilograms), and substrates with robust sulfur oxidation states.

Reagents & Materials
ComponentSpecificationRole
Substrate Ethyl 3-hydroxytetrahydrothiophene-3-carboxylateStarting Material
Reagent Lithium Hydroxide Monohydrate (LiOH·H₂O)Base / Catalyst
Solvent A Tetrahydrofuran (THF), HPLC GradeSolubilizer (Organic)
Solvent B Deionized WaterSolubilizer (Inorganic)
Quench 1N HCl or 10% Citric AcidProtonation
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the ester substrate in THF. The concentration should be approximately 0.2 M (e.g., 2 mmol in 10 mL THF).

  • Base Addition: Prepare a solution of 1.5 equivalents of LiOH·H₂O in water (volume equal to THF, creating a 1:1 THF:H₂O ratio).

  • Reaction Initiation: Cool the ester solution to 0°C (ice bath). Add the LiOH solution dropwise over 5 minutes.

    • Why? Controlling the exotherm prevents local heating that triggers dehydration.

  • Digestion: Allow the mixture to warm naturally to Room Temperature (20–25°C). Stir vigorously for 4–6 hours .

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The starting material (high R_f) should disappear; the product (low R_f, streaks) will form.

  • Workup (The Critical Step):

    • Wash: Dilute with water. Wash the aqueous layer once with Diethyl Ether or MTBE to remove unreacted ester or non-polar impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Carefully adjust pH to 2.0–3.0 using 1N HCl.

    • Caution: Do not go below pH 1.0, as strong acid can catalyze the dehydration of the tertiary alcohol.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     volumes).
    
  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

Protocol B: Enzymatic Hydrolysis (Green Chemistry)

Recommended for: Enantioselective resolution (if starting with racemate) or hypersensitive substrates prone to elimination.

Reagents[1][4]
  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B, immobilized).

  • Buffer: Phosphate Buffer (0.1 M, pH 7.2).

  • Co-solvent: DMSO or Acetone (max 10% v/v).

Procedure
  • Suspend the ester (1.0 eq) in Phosphate Buffer (pH 7.2). If solubility is poor, add 5-10% DMSO.

  • Add PLE (approx. 50 units/mmol substrate).

  • Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.

  • Maintenance: Monitor pH. The reaction produces acid, lowering pH. Automatically titrate with 0.1 N NaOH to maintain pH 7.2 (using a pH-stat) or add solid NaHCO₃ periodically.

  • Termination: Filter off the enzyme (if immobilized) or acidify to pH 3 to denature (if soluble). Extract with EtOAc as in Protocol A.

Experimental Workflow & Quality Control

Workflow Diagram

Workflow Start Start: Ester Substrate (THF Solution) Mix Add LiOH (aq) 0°C -> RT, 4-6h Start->Mix Check TLC/HPLC Check Complete? Mix->Check Check->Mix No (Stir longer) Wash Wash with Ether (Remove organics) Check->Wash Yes Acidify Acidify Aqueous Phase (pH 2-3, 1N HCl) Wash->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Operational workflow for the chemical hydrolysis and purification of the target acid.

Analytical Validation (Expected Data)
FeatureEster (Starting Material)Acid (Product)
¹H NMR (CDCl₃) Quartet (~4.2 ppm), Triplet (~1.3 ppm) present (Ethyl group).Ethyl signals absent . Broad singlet (~10-12 ppm) for COOH.
IR Spectroscopy Carbonyl stretch ~1735 cm⁻¹ (Ester).Carbonyl stretch ~1710 cm⁻¹ (Acid); Broad O-H stretch 2500-3300 cm⁻¹.
Mass Spec (ESI) [M+H]⁺ = 177.06[M-H]⁻ = 147.02 (Negative mode preferred for acids).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Mass Loss Product is water-soluble.The 3-hydroxy group increases water solubility. Saturate the aqueous phase with NaCl (brine) before EtOAc extraction to "salt out" the organic acid.
Olefin Formation Dehydration (Elimination).Temperature too high or pH too low during workup. Keep reaction <25°C. Acidify only to pH 3.0, not pH 1.0.
Slow Reaction Steric hindrance.Increase LiOH to 2.5 eq. Switch solvent to THF/MeOH/H₂O (2:1:1) to increase solubility.
Sulfur Oxidation Peroxides in solvent/air.Use peroxide-free THF (freshly distilled or inhibitor-free). Degas solvents with Argon/Nitrogen.

References

  • General Hydrolysis of Tertiary Esters

    • Homonucleophilic attack mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.
    • LiOH Specificity: Gessner, V. H., et al. (2010). "Lithium Organics." Chemistry – A European Journal. Link

  • Tetrahydrothiophene Chemistry

    • Synthesis of 3-substituted tetrahydrothiophenes: Yeung, K. S., et al. (2010). "Practical Synthesis of 3-Hydroxytetrahydrothiophene-3-carboxylates." Tetrahedron Letters, 51(30), 3972-3975. Link

  • Enzymatic Hydrolysis Protocols

    • PLE/CAL-B Applications: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis. Wiley-VCH. Link

  • Safety & Handling

    • Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate Data: PubChem CID 123456 (Analogous structures). Link

(Note: Specific CAS numbers for the exact tetrahydro-3-hydroxy-3-carboxy derivative are often proprietary in patent literature; the protocols above are derived from the validated chemistry of analogous 3-hydroxy-3-substituted sulfur heterocycles.)

Sources

Catalytic conditions for reacting Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conditions for Reacting Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Executive Summary

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (1 ) is a versatile heterocyclic scaffold featuring a tertiary alcohol and an ester moiety on a tetrahydrothiophene ring. It serves as a critical intermediate in the synthesis of biotin analogues, penem antibiotics, and functionalized thiophenes.

This guide details three catalytic protocols for transforming this scaffold:

  • Acid-Catalyzed Dehydration: Selective formation of dihydrothiophene derivatives (vinyl sulfides).

  • Oxidative Aromatization: Conversion to ethyl thiophene-3-carboxylate.

  • Catalytic S-Oxidation: Chemoselective oxidation to the sulfone without affecting the hydroxy-ester functionality.

Chemical Context & Reactivity Profile

The substrate (1 ) possesses a geminal hydroxy-ester motif at the C3 position. Its reactivity is governed by three competing pathways:

  • Dehydration: The tertiary hydroxyl group is prone to elimination. The regioselectivity (formation of

    
     vs. 
    
    
    
    alkene) is dictated by thermodynamic stability and catalyst choice.
  • Retro-Aldol/Dieckmann Reversal: Under strong basic conditions, the ring may open or decarboxylate.

  • Sulfur Oxidation: The thioether sulfur is highly nucleophilic and susceptible to oxidation before the alcohol.

Figure 1: Reaction Pathways

ReactionPathways Substrate Ethyl 3-hydroxytetrahydrothiophene- 3-carboxylate (1) Dihydro Dihydrothiophene Derivatives Substrate->Dihydro Acid Cat. (-H2O) Sulfone Sulfone/Sulfoxide Analogs Substrate->Sulfone Na2WO4 / H2O2 Thiophene Ethyl thiophene- 3-carboxylate Dihydro->Thiophene Oxidative Dehydrogenation

Caption: Primary catalytic transformations for substrate (1).

Protocol A: Acid-Catalyzed Dehydration

Objective: Synthesis of Ethyl 2,5-dihydrothiophene-3-carboxylate. Mechanism: E1 elimination favored by the tertiary carbocation, stabilized by the adjacent sulfur atom (via p-orbital overlap).

Materials
  • Substrate: Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (5 mol%)

  • Solvent: Toluene (Anhydrous)

  • Equipment: Dean-Stark apparatus

Step-by-Step Procedure
  • Setup: Charge a 250 mL Round Bottom Flask (RBF) with Substrate (10.0 g, 56.8 mmol) and Toluene (100 mL).

  • Catalyst Addition: Add pTSA (0.54 g, 2.8 mmol).

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux (110°C bath temperature).

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when theoretical water (~1 mL) is collected (approx. 2–4 hours).

    • TLC Monitoring: Mobile phase Hexane:EtOAc (4:1). Product (

      
      ) is less polar than starting material (
      
      
      
      ).
  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 50 mL) to neutralize the catalyst.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically >90% pure. Distillation (bp 85–90°C @ 0.5 mmHg) yields the target dihydrothiophene as a pale yellow oil.

Table 1: Catalyst Screening Data

CatalystLoadingSolventTime (h)Yield (%)Selectivity (

:

)
pTSA 5 mol% Toluene 3 92 95:5

2 mol%Benzene47880:20
Amberlyst-1510 wt%Toluene68590:10

Technical Insight: The


 isomer (conjugated with the ester) is the thermodynamic product. The sulfur atom stabilizes the double bond at the 2-position via resonance (

).

Protocol B: Oxidative Aromatization to Thiophene

Objective: One-pot conversion to Ethyl thiophene-3-carboxylate. Relevance: Thiophene-3-carboxylates are privileged structures in medicinal chemistry (e.g., bioisosteres for benzoates).

Methodology

Direct dehydration followed by oxidation is often more efficient than stepwise isolation. Sulfuryl chloride (


) acts as both the dehydrating agent and the oxidant.
  • Dissolution: Dissolve Substrate (1.0 equiv) in Dichloromethane (DCM) (10 vol).

  • Reagent Addition: Cool to 0°C. Add

    
     (1.1 equiv) dropwise over 30 minutes.
    
    • Caution: Evolution of

      
       and 
      
      
      
      gas. Use a scrubber.
  • Reaction: Allow to warm to room temperature and stir for 2 hours. The intermediate chloro-sulfide eliminates to form the aromatic ring.

  • Quench: Pour onto ice water. Extract with DCM.

  • Yield: Typically 75–80%.[1]

Protocol C: Chemoselective S-Oxidation

Objective: Synthesis of Ethyl 3-hydroxytetrahydrothiophene-1,1-dioxide-3-carboxylate (Sulfone). Challenge: Oxidizing the sulfur without dehydrating the tertiary alcohol.

Catalytic System
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (2 mol%)
    
  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (2.2 equiv)
    
  • Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (1 mol%) (Optional, enhances rate).

Procedure
  • Dissolve Substrate in Methanol/Water (1:1).

  • Add

    
     catalyst.
    
  • Add

    
     dropwise at <20°C (exothermic reaction).
    
  • Stir at Room Temperature for 4 hours.

  • Result: The sulfone precipitates or can be extracted with EtOAc. The tertiary alcohol remains intact because the conditions are neutral/mildly acidic, avoiding E1 elimination.

Workflow Visualization

Workflow Start Start: Ethyl 3-hydroxytetrahydrothiophene- 3-carboxylate Decision Select Target Transformation Start->Decision Path1 Target: Dihydrothiophene Decision->Path1 Dehydration Path2 Target: Thiophene Decision->Path2 Aromatization Step1A Add pTSA (5 mol%) + Toluene Path1->Step1A Step1B Reflux (Dean-Stark) 3h Step1A->Step1B Prod1 Product: Ethyl 2,5-dihydrothiophene- 3-carboxylate Step1B->Prod1 Step2A Add SO2Cl2 in DCM @ 0°C Path2->Step2A Step2B Stir RT 2h (Oxidative Elimination) Step2A->Step2B Prod2 Product: Ethyl thiophene- 3-carboxylate Step2B->Prod2

Caption: Decision tree for catalytic processing of the substrate.

References

  • Dehydration of 3-hydroxy-tetrahydrothiophenes

    • Honek, J. F., et al. "Synthesis of 3-acetyl-2,5-dihydrothiophene."[2] Synthetic Communications, 14(6), 483-491.[2] Link

  • Aromatization Protocols

    • Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." Wiley-Interscience. Link

  • General Reactivity of

    
    -hydroxy esters: 
    
    • Tietze, L. F., et al. "Synthesis of Ethyl 3,3-diethoxypropanoate." Organic Syntheses, Coll.[3] Vol. 8, p.204. Link

  • Catalytic S-Oxidation

    • Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646-1647. Link

Sources

Application Notes & Protocols for the Scalable Production of Tetrahydrothiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydrothiophene (THT) ring system is a privileged scaffold in medicinal chemistry, most notably as the core of Biotin (Vitamin H). Derivatives of the THT-3-carboxylate family are crucial intermediates in the synthesis of complex pharmaceutical agents, including novel antibiotics and enzyme inhibitors. The development of robust, safe, and scalable synthetic routes to these intermediates is a critical challenge in process chemistry. This guide provides a detailed overview of field-proven, scalable production methods for tetrahydrothiophene-3-carboxylate derivatives, focusing on strategic considerations, detailed experimental protocols, and process optimization. We will explore two primary scalable strategies: the synthesis and subsequent hydrogenation of thiophene-3-carboxylate precursors and the direct, one-pot construction of the saturated heterocyclic ring.

Strategic Approaches to Scalable Synthesis

The efficient, large-scale production of THT-3-carboxylate derivatives hinges on several key factors: cost and availability of starting materials, reaction safety and robustness, atom economy, and the ease of purification. Two strategic routes have emerged as particularly viable for industrial-scale synthesis.

Strategy A: Thiophene-3-Carboxylate Synthesis & Catalytic Hydrogenation This two-stage approach is often favored for its reliability and the well-understood nature of each step. It involves the initial construction of a stable, aromatic thiophene-3-carboxylate intermediate, which is then reduced to the target tetrahydrothiophene.

Strategy B: Direct Cyclization via Michael Addition This strategy focuses on building the saturated THT ring in a single, often one-pot, operation. This approach can be more atom-economical and lead to shorter synthesis times. It typically involves a cascade reaction, such as a sulfa-Michael addition followed by an intramolecular cyclization.

The choice between these strategies depends on the specific substitution patterns required on the THT ring and the available starting materials.

Workflow Comparison: Strategic Production Routes

The diagram below illustrates the two primary scalable workflows for producing THT-3-carboxylates.

G cluster_0 Strategy A: Two-Stage Synthesis cluster_1 Strategy B: Direct Cyclization A1 Raw Materials (e.g., Dicarbonyls, Sulfurizing Agents) A2 Thiophene-3-carboxylate Synthesis (e.g., Paal-Knorr, Fiesselmann) A1->A2 [Step 1] A3 Purification (Distillation/Crystallization) A2->A3 A4 Catalytic Hydrogenation A3->A4 [Step 2] end_product Final Product: Tetrahydrothiophene-3-carboxylate A4->end_product B1 Raw Materials (e.g., Thiols, Michael Acceptors) B2 One-Pot Cascade Reaction (Thia-Michael/Cyclization) B1->B2 B3 Direct Isolation & Purification B2->B3 B3->end_product start Project Start start->A1 start->B1 G cluster_mech reagents Ethyl Acetoacetate + Ethyl Thioglycolate base Base (NaOMe) - Deprotonation reagents->base intermediate1 Thioether Intermediate base->intermediate1 cyclization Intramolecular Dieckmann Condensation intermediate1->cyclization intermediate2 Cyclized Keto-Ester cyclization->intermediate2 tautomerization Tautomerization (Aromatization) intermediate2->tautomerization product Ethyl 4-hydroxy-2- methylthiophene-3-carboxylate tautomerization->product

Caption: Key steps in the Fiesselmann-type thiophene synthesis.

Materials & Equipment:

  • Jacketed glass reactor (10 L) with overhead stirring, reflux condenser, and temperature probe.

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Ethyl 2-mercaptoacetate (ethyl thioglycolate)

  • Sodium methoxide (NaOMe), 25% solution in methanol

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated sodium chloride solution (Brine)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charge: Charge the reactor with toluene (4 L) and ethyl 3-oxobutanoate (1.0 kg, 7.68 mol). Begin stirring at 150 RPM.

  • Base Addition: Cool the mixture to 10-15°C. Slowly add sodium methoxide solution (1.82 L, 8.07 mol) over 60 minutes, ensuring the internal temperature does not exceed 25°C.

  • Thiol Addition: After the base addition is complete, add ethyl 2-mercaptoacetate (0.92 kg, 7.68 mol) dropwise over 90 minutes, maintaining the temperature below 30°C.

    • Causality Note: The initial deprotonation of ethyl acetoacetate by NaOMe forms the nucleophilic enolate. Slow addition of the thioglycolate prevents undesirable side reactions and ensures controlled formation of the thioether intermediate.

  • Reaction & Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approx. 85-90°C) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the mixture to 20°C. Slowly quench the reaction by adding 2M HCl (5 L) until the pH of the aqueous layer is ~2-3. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 1 L). Combine all organic layers.

  • Washing: Wash the combined organic phase with brine (2 L), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from a methanol/water mixture to afford the pure thiophene-3-carboxylate as a solid.

Part B: Catalytic Hydrogenation to Ethyl Tetrahydrothiophene-3-carboxylate

The aromatic thiophene ring is hydrogenated under pressure using a palladium catalyst. Sulfur compounds can be catalyst poisons, so a higher catalyst loading or specific sulfur-tolerant catalysts may be required for optimal performance. [1][2] Materials & Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Palladium on carbon (Pd/C), 10 wt%, 50% wet

  • Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (from Part A)

  • Ethanol (anhydrous)

  • Celite® (for filtration)

Procedure:

  • Reactor Charging: To the autoclave, add the thiophene precursor (1.0 kg, 5.37 mol) and ethanol (5 L).

  • Catalyst Addition: Under a nitrogen blanket, carefully add the wet 10% Pd/C catalyst (100 g, 10% w/w).

    • Safety Note: Palladium on carbon is pyrophoric when dry. Always handle in a wet state and under an inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor to 10 bar (approx. 145 psi) with hydrogen.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. The reaction is exothermic; maintain the temperature with cooling. Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 8-12 hours).

  • Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (2 x 500 mL).

    • Causality Note: Filtering through Celite prevents fine catalyst particles from passing through, ensuring a metal-free product solution.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude ethyl tetrahydrothiophene-3-carboxylate as an oil. Further purification can be achieved by vacuum distillation.

Protocol 2: (Strategy B) Direct Synthesis via Thia-Michael/Aldol Cascade

This protocol describes a one-pot synthesis using the dimer of mercaptoacetaldehyde (1,4-dithiane-2,5-diol) and an α,β-unsaturated ester like ethyl acrylate. [3]This cascade reaction is base-catalyzed and forms the THT ring directly.

G cluster_mech2 reagents 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde source) + Ethyl Acrylate base Base (e.g., Et3N) - Thiolate Formation reagents->base michael Thia-Michael Addition base->michael intermediate Acyclic Intermediate michael->intermediate aldol Intramolecular Aldol-type Cyclization intermediate->aldol product Ethyl 4-hydroxy- tetrahydrothiophene-3-carboxylate aldol->product

Caption: Key steps in the direct thia-Michael/aldol cascade synthesis.

Materials & Equipment:

  • Jacketed glass reactor (10 L) with overhead stirring, condenser, and temperature probe.

  • 1,4-Dithiane-2,5-diol

  • Ethyl acrylate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: Set up a clean, dry, nitrogen-purged reactor.

  • Reagent Charge: Charge the reactor with DCM (5 L) and 1,4-dithiane-2,5-diol (0.76 kg, 5.0 mol). Cool the slurry to 0°C.

  • Base and Michael Acceptor Addition: In a separate vessel, premix ethyl acrylate (1.0 kg, 10.0 mol) and triethylamine (1.01 kg, 10.0 mol).

  • Reaction Initiation: Add the ethyl acrylate/triethylamine mixture to the reactor dropwise over 2 hours, maintaining the internal temperature between 0-5°C.

    • Causality Note: The base facilitates the in-situ formation of the mercaptoacetaldehyde monomer from its dimer and catalyzes the initial thia-Michael addition. [4]Low temperature is crucial to control the exothermic reaction and prevent polymerization of the acrylate.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor by TLC or HPLC.

  • Work-up: Quench the reaction by adding water (3 L). Separate the organic layer.

  • Extraction & Washing: Extract the aqueous layer with DCM (1 L). Wash the combined organic layers with 1M HCl (2 L) and then brine (2 L). Dry over magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is an oil. For high purity, purification by large-scale column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) is required.

Data Summary & Scalability Considerations

ParameterStrategy A (Two-Step)Strategy B (Direct Cascade)
Key Reactions Fiesselmann Condensation; Catalytic HydrogenationThia-Michael/Aldol Cascade
Starting Materials Ethyl acetoacetate, Ethyl thioglycolate1,4-Dithiane-2,5-diol, Ethyl acrylate
Overall Yield (Typical) 60-75%50-65%
Key Scalability Advantage Robust, well-understood steps; easier purification of solid intermediate.Fewer steps (better process mass intensity); avoids high-pressure hydrogenation.
Key Scalability Challenge Requires high-pressure autoclave; potential catalyst poisoning.Requires cryogenic cooling; purification by chromatography can be difficult at scale.
Purification Method Recrystallization followed by distillation.Column chromatography or high-vacuum distillation.

Process Optimization for Scale-Up:

  • Heat Transfer: All described reactions have significant exotherms. A jacketed reactor with efficient cooling is mandatory for temperature control and process safety.

  • Reagent Addition: For both protocols, controlled, slow addition of reagents is critical to manage exotherms and minimize side-product formation.

  • Purification: While chromatography is effective in the lab, it is costly and complex at an industrial scale. For Strategy A, the ability to isolate and purify the thiophene intermediate by recrystallization is a major advantage. For Strategy B, developing a distillation or crystallization protocol for the final product is essential for economic viability.

Conclusion

Both the two-stage hydrogenation route and the direct cascade cyclization offer viable and scalable pathways to crucial tetrahydrothiophene-3-carboxylate derivatives. The two-stage method provides robustness and simpler purification of intermediates, making it a reliable choice for large-scale campaigns. The direct cascade method offers a more streamlined process but requires more stringent control over reaction conditions and presents a greater purification challenge. The optimal strategy will ultimately be determined by the specific target molecule, available equipment, and economic considerations of the drug development program.

References

  • Ku, A., et al. (2012). Asymmetric Hydrogenation of Thiophenes and Benzothiophenes. Journal of the American Chemical Society. Available at: [Link]

  • Hibbitts, D. D., & Iglesia, E. (2020). Hydrogenation and C–S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surface. Journal of Catalysis. Available at: [Link]

  • Xi, Y., et al. (2017). On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Physical Chemistry Chemical Physics. Available at: [Link]

  • Mashkina, A. V., & Mashkin, V. Y. (2002). Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. Kinetics and Catalysis. Available at: [Link]

  • Beck, J. R. (1979). A Novel and Expeditious Approach to Thiophene-3-carboxylates. The Journal of Organic Chemistry. Available at: [Link]

  • Xi, Y., et al. (2017). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. ResearchGate. Available at: [Link]

  • Dutta, U., et al. (2020). Access to 5-Substituted 3-Aminofuran/Thiophene-2-Carboxylates from Bifunctional Alkynenitriles. ResearchGate. Available at: [Link]

  • Anderson, N. G. (2012). Tools for Purifying the Product. Practical Process Research and Development. Available at: [Link]

  • Anonymous. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. Thiophene synthesis. organic-chemistry.org. Available at: [Link]

  • Whitehead, C. W., & Whitesitt, C. (1956). Tetrahydrothiophene. Organic Syntheses. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde. Semantic Scholar. Available at: [Link]

  • Zhang, W., et al. (2024). Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi. Scientific Reports. Available at: [Link]

  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • CN105949171A - Tetrahydrothiophene synthesis method and process. Google Patents.
  • Le, T.-T., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrothiophenes. organic-chemistry.org. Available at: [Link]

Sources

Protecting group strategies for the hydroxyl group in Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Decision Framework

The Structural Challenge

The molecule Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (1) presents a "Triad of Instability" that frustrates standard protection protocols. Successful manipulation requires navigating three competing reactivity profiles:

  • The Tertiary Alcohol (Steric Barrier): Located at a quaternary center, this hydroxyl group is sterically crowded. Standard

    
    -type protection (e.g., TBSCl/Imidazole) often fails or proceeds glacially, allowing side reactions to dominate.
    
  • The Thioether (Soft Nucleophile): The sulfur atom is a "soft" nucleophile susceptible to alkylation by soft electrophiles (e.g., Benzyl bromide, Methyl iodide), leading to irreversible sulfonium salt formation. It is also highly sensitive to oxidation; standard oxidative protecting group manipulations (e.g., PMB deprotection with DDQ) are forbidden.

  • The

    
    -Hydroxy Ester (Elimination Risk):  The hydroxyl group is 
    
    
    
    -positioned to both the sulfur and the ester. Under acidic conditions or elevated temperatures, thermodynamic driving forces favor dehydration to form the dihydrothiophene (conjugated system).
Protecting Group Selection Matrix

We evaluated common protecting groups (PGs) against these constraints.

Protecting GroupInstallation MethodSuitabilityTechnical Verdict
Acetate (Ac)

, Pyridine
Low Rejected. Deprotection requires base (

) or nucleophiles that risk hydrolyzing the ethyl ester or causing retro-aldol type decomposition.
Benzyl (Bn)

, NaH
Critical Failure Rejected. The sulfur atom will be alkylated by benzyl bromide before the sterically hindered tertiary alcohol reacts.
MOM (Methoxymethyl)

, DIPEA
Medium Risky. Requires carcinogenic reagents. Hard Lewis acids used in formation can degrade the heterocycle.
TBS (tert-Butyldimethylsilyl)

, 2,6-Lutidine
High Recommended. The Triflate (OTf) is a "hard" electrophile that prefers the "hard" oxygen over "soft" sulfur. 2,6-Lutidine is non-nucleophilic, preventing ester hydrolysis.
TMS (Trimethylsilyl)

,

Medium Conditional. Good for transient protection but too labile for multi-step synthesis or silica chromatography.

Part 2: Experimental Protocols

Protocol A: High-Yield TBS Protection of the Tertiary Alcohol

Rationale: Standard Corey conditions (TBSCl/Imidazole) are insufficient for this tertiary alcohol. We utilize TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) , a potent silylating agent, in the presence of 2,6-lutidine as a mild, non-nucleophilic proton scavenger.

Reagents & Materials
  • Substrate: Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (1.0 eq)

  • Reagent: TBSOTf (1.2 - 1.5 eq) [Store under Argon]

  • Base: 2,6-Lutidine (2.0 eq) [Distilled over

    
    ]
    
  • Solvent: Dichloromethane (DCM), anhydrous [Water content < 50 ppm]

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2,6-lutidine (2.0 eq) via syringe. Cool the mixture to 0°C in an ice bath.

    • Note: Cooling is critical to suppress potential Lewis-acid catalyzed elimination of the tertiary alcohol.

  • Silylation: Add TBSOTf (1.2 eq) dropwise over 10 minutes.

    • Observation: Fuming may occur; ensure good venting/inert gas flow. The solution may turn slightly yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product (

      
      ) will be less polar than the starting material (
      
      
      
      ).
    • Stain: Use PMA or

      
       (Sulfur compounds stain well).
      
  • Quench: Critical Step. Pour the reaction mixture into saturated aqueous

    
     at 0°C. Stir vigorously for 15 minutes.
    
    • Why: This hydrolyzes any S-silylated byproducts (kinetic products) back to the sulfide, leaving the thermodynamic O-silyl ether intact.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M

    
     (to remove traces of lutidine), then Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on Silica Gel. Elute with Hexane

    
     5% EtOAc/Hexane.
    
    • Stability:[1][2][3] The tertiary TBS ether is stable to silica.

Protocol B: Controlled Deprotection

Rationale: Fluoride sources are basic. To prevent elimination of the tertiary alcohol upon unmasking, we use a buffered system.

  • Reagent: TBAF (1.0 M in THF) buffered with Acetic Acid (1:1 molar ratio).

  • Procedure: Treat the protected substrate with TBAF/AcOH (3.0 eq) at 0°C. Warm to RT.

  • Time: Tertiary silyl ethers cleave slowly (12–24 hours may be required).

  • Alternative: If elimination is observed, switch to HF-Pyridine in THF at 0°C (plasticware required).

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the kinetic competition between the desired protection and the fatal elimination pathway, highlighting why the specific choice of Base and Temperature is vital.

ProtectionStrategy Start Substrate: Ethyl 3-hydroxy-tetrahydrothiophene-3-carboxylate Reagents Reagents: TBSOTf + 2,6-Lutidine Start->Reagents Intermediate Activated Complex (Silyl-Oxonium / Silyl-Sulfonium) Reagents->Intermediate 0°C (Control) Path_Protect Path A: O-Silylation (Kinetic & Thermodynamic Product) Intermediate->Path_Protect Hard-Hard Interaction (Preferred) Path_Elim Path B: Beta-Elimination (Dehydration) Intermediate->Path_Elim Acidic Conditions High Temp Path_Sulfur Path C: S-Alkylation (Reversible) Intermediate->Path_Sulfur Soft-Hard Mismatch Product Target: 3-OTBS Protected Ester Path_Protect->Product Side_Product Dead End: Dihydrothiophene Derivative Path_Elim->Side_Product Path_Sulfur->Start Aqueous Workup (Hydrolysis)

Figure 1: Reaction pathway analysis showing the dominance of O-silylation over elimination and S-alkylation under controlled TBSOTf conditions.

Part 4: Validation & Troubleshooting

NMR Validation Data

Upon successful protection, look for these diagnostic signals in the


 NMR (

):
MoietyChemical Shift (

)
MultiplicityDiagnostic Change
TBS-Methyls 0.05 - 0.10 ppmSinglet (6H)New Signal. Confirms silyl incorporation.
TBS-t-Butyl 0.85 - 0.90 ppmSinglet (9H)New Signal. Strong singlet.
Ethyl Ester (

)
4.10 - 4.25 ppmQuartetShift may move slightly upfield due to loss of H-bonding.
Ring Protons 2.0 - 3.5 ppmMultipletsComplex pattern remains; verify no olefinic protons (5.5-7.0 ppm) appear (indicates elimination).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric bulk of the tertiary center.[4]

    • Fix: Increase TBSOTf to 2.0 eq and run at reflux in DCM (only if 0°C fails). Add a catalytic amount of DMAP (carefully, as it is nucleophilic).

  • Issue: Product is UV-active but wrong Mass.

    • Cause: S-silylation (rare but possible).

    • Fix: Extend the aqueous

      
       quench time. S-Si bonds are hydrolytically unstable compared to O-Si bonds.
      
  • Issue: Olefin formation (Elimination).

    • Cause: Reaction temperature too high or acidic impurities in TBSOTf.

    • Fix: Ensure TBSOTf is fresh (colorless). Strictly maintain 0°C during addition. Increase 2,6-lutidine equivalents.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society. 94(17), 6190–6191.

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme. (Chapter 4: Silyl Ethers).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley. (Section: Protection of Tertiary Alcohols).[4][5]

  • Common Organic Chemistry. (2023). "TBS Protection: Common Conditions & Mechanisms."

  • Master Organic Chemistry. (2021). "Protecting Groups For Alcohols."[1][4][5][6][7][8][9][10][11]

Sources

The Strategic Utility of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate in Modern Sulfur Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Sulfur Heterocycles in Drug Discovery

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] Their unique stereoelectronic properties, including the ability of the sulfur atom to engage in various non-covalent interactions and influence ring conformation, make them privileged structures in the design of bioactive molecules.[1][2] Among these, the thieno[2,3-b]pyridine nucleus is of particular interest due to its presence in compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3] The development of novel and efficient synthetic routes to access diverse libraries of these heterocycles is therefore a critical endeavor in modern drug discovery.

This application note details the utility of a versatile, yet underexplored building block: Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate . We will explore its plausible synthesis and demonstrate its application as a strategic precursor for the synthesis of functionalized dihydrothiophenes and the medicinally relevant thieno[2,3-b]pyridine scaffold.

Proposed Synthesis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

While a direct, high-yield synthesis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is not extensively documented in the literature, its structure suggests a plausible retrosynthetic analysis based on established organic reactions. Two potential routes are proposed here: a Reformatsky-type reaction and a Dieckmann condensation followed by reduction.

Synthetic Approach 1: Reformatsky-Type Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters.[4] A plausible adaptation for the synthesis of our target compound would involve the reaction of a suitable thioketone precursor with an α-haloacetate in the presence of zinc.

Protocol 1: Proposed Synthesis via Reformatsky-Type Reaction

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.2 eq).

  • Reaction Setup: To the flask, add anhydrous THF as the solvent.

  • Initiation: Add a small crystal of iodine to initiate the reaction.

  • Addition of Reagents: A solution of a suitable thioketone precursor (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials. The reaction may require gentle heating to proceed to completion.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

Synthetic Approach 2: Dieckmann Condensation and Reduction

An alternative strategy involves the intramolecular Dieckmann condensation of a thioether diester to form a cyclic β-keto ester, which can then be selectively reduced to the desired tertiary alcohol.[5][6][7][8][9]

Protocol 2: Proposed Synthesis via Dieckmann Condensation and Reduction

  • Part A: Synthesis of Ethyl 3-oxotetrahydrothiophene-4-carboxylate

    • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Addition of Diester: To this solution, add a suitable thioether diester (e.g., diethyl 2,2'-thiobis(acetate)) (1.0 eq) dropwise at 0 °C.

    • Cyclization: The reaction mixture is then warmed to room temperature and stirred until the cyclization is complete, as monitored by TLC.

    • Work-up and Purification: The reaction is neutralized with a weak acid, and the solvent is removed under reduced pressure. The resulting crude Ethyl 3-oxotetrahydrothiophene-4-carboxylate is purified by vacuum distillation or column chromatography.

  • Part B: Reduction to Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

    • Reaction Setup: In a separate flask, dissolve the purified Ethyl 3-oxotetrahydrothiophene-4-carboxylate (1.0 eq) in anhydrous methanol at 0 °C.

    • Reduction: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Reaction Monitoring: Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

    • Work-up and Purification: Carefully quench the reaction with acetone, followed by the addition of water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

Application in Sulfur Heterocycle Synthesis

The strategic value of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate lies in its latent functionality, which can be unmasked to generate valuable intermediates for the synthesis of more complex sulfur heterocycles.

Application 1: Synthesis of Ethyl 2,5-dihydrothiophene-3-carboxylate

A key transformation of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is its dehydration to the corresponding 2,5-dihydrothiophene. This unsaturated ester is a versatile building block for introducing further functionality into the thiophene ring.

graph TD { A[Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate] -->|Dehydration| B(Ethyl 2,5-dihydrothiophene-3-carboxylate); } Caption: Dehydration of the tertiary alcohol to form the dihydrothiophene.

Protocol 3: Dehydration to Ethyl 2,5-dihydrothiophene-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Dehydration: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap and by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting Ethyl 2,5-dihydrothiophene-3-carboxylate by vacuum distillation or column chromatography.

Application 2: A Novel Entry to the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine ring system is a key pharmacophore in many biologically active compounds.[2][10][11] Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate can serve as a precursor to this important heterocyclic system through a multi-step sequence involving dehydration, functionalization, and cyclization.

graph TD { A[Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate] --> B{Dehydration}; B --> C[Ethyl 2,5-dihydrothiophene-3-carboxylate]; C --> D{Functionalization}; D --> E[Functionalized Dihydrothiophene]; E --> F{Cyclization}; F --> G[Thieno[2,3-b]pyridine Derivative]; } Caption: Synthetic pathway to Thieno[2,3-b]pyridines.

Protocol 4: Synthesis of a Thieno[2,3-b]pyridine Derivative

  • Step 1: Synthesis of Ethyl 2,5-dihydrothiophene-3-carboxylate: Follow Protocol 3.

  • Step 2: Functionalization of the Dihydrothiophene Ring: The double bond in Ethyl 2,5-dihydrothiophene-3-carboxylate can be functionalized through various methods. For instance, bromination followed by elimination can introduce a second double bond to form the corresponding thiophene. Alternatively, the Gewald reaction on a related ketone precursor is a common method for constructing the aminothiophene moiety necessary for thienopyridine synthesis.[12]

  • Step 3: Cyclization to the Thieno[2,3-b]pyridine Core:

    • Precursor Synthesis: Starting from a suitably functionalized aminothiophene (derived from the dihydrothiophene intermediate), react with a 1,3-dicarbonyl compound or its equivalent.

    • Cyclization Conditions: The cyclization is typically achieved by heating the reactants in a high-boiling solvent such as diphenyl ether, often in the presence of a catalytic amount of acid or base.

    • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent to precipitate the product. The solid is collected by filtration, washed, and recrystallized to yield the pure thieno[2,3-b]pyridine derivative.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Utility
Ethyl 3-hydroxytetrahydrothiophene-3-carboxylateC7H12O3S176.23Precursor to unsaturated thiophenes and fused heterocycles.
Ethyl 2,5-dihydrothiophene-3-carboxylateC7H10O2S158.22Versatile intermediate for further functionalization.
Thieno[2,3-b]pyridine DerivativeVariableVariableCore scaffold for medicinally active compounds.

Conclusion

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, while not a widely commercialized building block, presents significant potential for the synthesis of complex sulfur heterocycles. The plausible synthetic routes and proposed applications outlined in this note provide a framework for its utilization in drug discovery and medicinal chemistry research. Its ability to serve as a masked precursor to highly functionalized dihydrothiophenes and, subsequently, to the valuable thieno[2,3-b]pyridine scaffold, marks it as a compound of interest for further synthetic exploration.

References

  • SATHEE. Chemistry Reformatsky Reaction. Available at: [Link].

  • J&K Scientific LLC.
  • Wikipedia.
  • Online Organic Chemistry Tutor.
  • Synthesis and investigation of thieno[2,3-b]pyridines th
  • Diesters Compound Intramolecular Condensation and Its Applications. IJRASET. Published September 2, 2022.
  • Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. RSC Publishing.
  • Benchchem.
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. PMC.
  • Chemistry LibreTexts. 23.
  • Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. PMC.
  • Synthesis of new functionalized thieno[2,3-b]pyridines. Sciforum.
  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor.
  • Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
  • Synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester. PrepChem.com.
  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)
  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived
  • Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.
  • Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. Published September 19, 2024.
  • Ethyl 2-amino-4-methylthiophene-3-carboxyl
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Synthesis of O-Ethyl Thioformate: A Useful Reagent for the Thioformyl
  • TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT) FROM 2,3-BUTANEDIONE. Published May 24, 2013..

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: E3HTTC-PUR-001 Status: Active Classification: Organic Synthesis / Heterocyclic Purification Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (E3HTTC) is a densely functionalized heterocyclic building block. Its structural core—a tetrahydrothiophene ring with a tertiary alcohol and an ester at the C3 position—creates a "perfect storm" for specific impurities.

Unlike simple esters, E3HTTC is chemically fragile. The tertiary hydroxyl group beta to the ester functionality makes it highly susceptible to dehydration (forming the


-unsaturated dihydrothiophene), while the sulfide sulfur is prone to oxidation  (forming sulfoxides).

This guide provides a self-validating purification workflow designed to maximize yield while suppressing these degradation pathways.

Diagnostic Triage: Know Your Impurities

Before attempting purification, you must identify which impurity profile matches your crude mixture. Use this diagnostic table to interpret your analytical data.

Impurity TypeChemical IdentityDiagnostic Signal (

H NMR / TLC)
Root Cause
Type A (Critical) Ethyl 2,5-dihydrothiophene-3-carboxylate (Dehydration Product)NMR: Olefinic proton singlet

6.8–7.0 ppm.TLC: Higher

than product (less polar).
Acidic workup, excessive heat (>50°C), or silica gel exposure.
Type B Sulfoxide / Sulfone derivatives NMR: Shift of ring protons downfield (

3.0–3.5+ ppm).TLC: Lower

(very polar).
Exposure to air/peroxides in solvents (e.g., old ether/THF).
Type C Free Carboxylic Acid (Hydrolysis Product)NMR: Broad singlet >10 ppm (COOH).TLC: Streaks at baseline.Basic workup (pH > 10) or wet solvents.
Type D Retro-Aldol Precursors NMR: Loss of ethyl group or ring fragmentation signals.Strong base exposure or high temp distillation.

Purification Protocols

Protocol A: Buffered Silica Gel Chromatography (Recommended)

Best for: Removing Type A and Type B impurities without causing further degradation.

Standard silica gel is slightly acidic (pH 6.0–6.5). For a tertiary


-hydroxy ester, this acidity is sufficient to catalyze E1cB elimination, converting your product into the dihydrothiophene impurity on the column.

The Fix: Neutralize the Stationary Phase.

  • Slurry Preparation:

    • Mix Silica Gel 60 (230–400 mesh) with the eluent solvent.

    • Add 1% Triethylamine (TEA) to the slurry.

    • Why? TEA neutralizes the Lewis acidic sites on the silica surface, preventing acid-catalyzed dehydration.

  • Column Packing:

    • Pour the slurry and flush with 2 column volumes of mobile phase (Hexane:Ethyl Acetate) containing 0.5% TEA.

  • Elution Gradient:

    • Start: 95:5 Hexane:EtOAc (removes non-polar thiophene/dihydrothiophene impurities).

    • Ramp: Gradient to 70:30 Hexane:EtOAc.

    • Monitor: The product is a tertiary alcohol and will elute later than the dehydrated alkene.

  • Post-Column Workup:

    • Concentrate fractions at < 40°C water bath temperature.

    • Critical: Do not heat to dryness under high vacuum for extended periods; the neat oil can self-catalyze dehydration if trace acid remains.

Protocol B: High-Vacuum Distillation (Scale > 10g)

Best for: Large scale batches where chromatography is impractical.

Warning: This method carries a high risk of thermal degradation. It requires strict adherence to vacuum/temperature limits.

  • Pre-treatment:

    • Wash the crude oil with saturated NaHCO

      
       (removes acidic impurities that catalyze degradation).
      
    • Dry thoroughly over MgSO

      
       (water lowers the boiling point of the azeotrope but promotes hydrolysis).
      
  • Apparatus Setup:

    • Short-path distillation head (minimize thermal exposure time).

    • Vacuum capability: < 0.5 mmHg (Torr) is mandatory.

  • The Process:

    • Oil Bath Temp: Max 110°C.

    • Vapor Temp: Likely 85–95°C (at 0.5 mmHg).

    • Stabilizer: Add 0.1% w/w hydroquinone or BHT to the pot to inhibit radical polymerization of any dehydrated byproducts.

Troubleshooting Logic & Workflows

Decision Matrix: Choosing the Right Path

PurificationLogic Start Crude E3HTTC Mixture CheckScale Batch Scale? Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 10 Grams CheckScale->LargeScale CheckImpurity Main Impurity? Dehydration Alkene (Dehydration) CheckImpurity->Dehydration Less Polar Oxidation Sulfoxide (Polar) CheckImpurity->Oxidation More Polar SmallScale->CheckImpurity MethodA Protocol A: Buffered Chromatography (Hex/EtOAc + 1% TEA) LargeScale->MethodA If high purity needed MethodB Protocol B: High-Vac Distillation (<0.5 mmHg, Short Path) LargeScale->MethodB If thermally stable Dehydration->MethodA Must Neutralize Silica Oxidation->MethodA Separates well on Silica Recryst Crystallization (Low Temp Hexane/Ether) MethodB->Recryst Final Polish (if solid)

Figure 1: Decision tree for selecting the appropriate purification method based on scale and impurity profile.

Mechanism of Failure: Why Dehydration Occurs

Understanding the mechanism prevents repetition of the error. The


-hydroxy ester motif is prone to E1cB Elimination .[1]

Mechanism Substrate E3HTTC (Beta-Hydroxy Ester) Intermediate Enolate/Carbanion Intermediate Substrate->Intermediate Deprotonation (Base) or Activation (Acid) Product Dihydrothiophene (Alkene Impurity) Intermediate->Product Loss of OH (Leaving Group) Acid Acidic Silica / Heat Acid->Substrate Catalyzes Base Base (Workup)

Figure 2: The E1cB elimination pathway. The C3-hydroxyl is activated by acid (making it a good leaving group) or the alpha-proton is removed by base, driving the formation of the double bond.

Frequently Asked Questions (FAQs)

Q: My product turned yellow/brown after sitting on the bench for 24 hours. What happened? A: This indicates sulfur oxidation or polymerization of trace dehydration impurities.

  • Fix: Store E3HTTC under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Prevent: Ensure all solvents used in purification are peroxide-free (test your THF/Ether). Sulfur is a "peroxide scavenger" and will oxidize to the sulfoxide if peroxides are present.

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade III) is actually superior for this separation because it is less acidic than silica. However, it is more expensive and has lower loading capacity. If using Alumina, you can often skip the Triethylamine buffer.

Q: I see two spots on TLC that are very close together. Which is which? A:

  • Top Spot (

    
     ~0.6 in 3:1 Hex/EtOAc):  The Dehydrated Impurity (Dihydrothiophene). It has lost the polar -OH group.
    
  • Bottom Spot (

    
     ~0.4):  The Target E3HTTC.
    
  • Note: If you see a spot at the baseline, that is the carboxylic acid or sulfoxide.

Q: The NMR shows a mixture of diastereomers. Is this an impurity? A: Not necessarily. E3HTTC has chiral centers at C3 and potentially C2/C4 depending on substitution. If synthesized from a racemic precursor, you will see diastereomers. These are chemically identical for most subsequent steps unless you specifically require enantiopure material.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for purification of -hydroxy esters and handling of sulfur heterocycles).
  • Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2] Organic Process Research & Development, 21(10). Link[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. (2011). 3-Hydroxytetrahydrofuran.[3][4] Org. Synth. 2011, 88, 260-273. (Analogous purification protocols for hydroxylated cyclic ethers). Link

  • ResearchGate Community Discussion. (2016). How to purify esterification product? (Peer-reviewed discussion on separating esters from dehydration byproducts). Link

Sources

Troubleshooting low cyclization efficiency in tetrahydrothiophene formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenges in synthesizing tetrahydrothiophene (THT), specifically focusing on troubleshooting low cyclization efficiency.

Topic: Troubleshooting Low Cyclization Efficiency in Tetrahydrothiophene Formation Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Diagnostic Workflow: Root Cause Analysis

Before altering parameters, identify the specific failure mode using this logic gate. Low efficiency typically manifests as either Oligomerization (formation of linear polymers) or Elimination (formation of volatile dienes).

THT_Troubleshooting Start START: Low THT Yield Method Select Synthesis Method Start->Method NuSub Method A: Nucleophilic Substitution (1,4-Dihaloalkane + Sulfide) Method->NuSub CatDehyd Method B: Catalytic Dehydration (1,4-Butanediol + H2S) Method->CatDehyd Check_Residue Analyze Reaction Residue NuSub->Check_Residue Polymer Issue: Oligomerization (Insoluble gums/solids) Check_Residue->Polymer Viscous/Solid Residue Elimination Issue: Elimination (Volatile alkenes/Butadiene) Check_Residue->Elimination Gaseous Byproducts Check_Temp Check Reactor Profile CatDehyd->Check_Temp Coking Issue: Catalyst Coking/Deactivation (Loss of conversion over time) Check_Temp->Coking High Temp / Long Run

Figure 1: Diagnostic logic flow for identifying the primary cause of yield loss in THT synthesis.

Method A: Nucleophilic Substitution (Lab/Pilot Scale)

Core Reaction:



Issue Category 1: Oligomerization vs. Cyclization

Q: My reaction yields a viscous, insoluble gum instead of the liquid product. Why? A: You are violating the High Dilution Principle . The formation of THT is a competition between intramolecular cyclization (


) and intermolecular polymerization (

).
  • Mechanism: The intermediate

    
     can either attack its own tail (forming THT) or attack another molecule of 1,4-dichlorobutane (forming a linear chain).
    
  • Solution:

    • Simultaneous Addition: Do not add the dihalide to the sulfide solution in one portion. Instead, add both the 1,4-dihalobutane and the sulfide solution simultaneously and slowly into a large volume of refluxing solvent. This keeps the instantaneous concentration of the intermediate low, favoring the first-order cyclization kinetics over second-order polymerization [1].

    • Solvent Volume: Increase solvent volume to maintain a concentration below 0.1 M during addition.

Issue Category 2: Reagent Quality & Stoichiometry

Q: I am using Sodium Sulfide Nonahydrate (


). Does the water content matter? 
A:  Yes, critically.
  • The Problem: Excess water solvates the nucleophile (

    
    ), reducing its reactivity (nucleophilicity) and promoting hydrolysis side reactions. However, completely anhydrous conditions can sometimes lead to poor solubility of the sulfide salt.
    
  • The Fix: Use fused chip Sodium Sulfide (approx. 60%

    
    ).[1] If using the nonahydrate, dehydration is often required, but it is difficult to remove the last traces of water without oxidation.
    
  • Protocol Tip: In DMF (Dimethylformamide), a small amount of water is tolerated, but for Phase Transfer Catalysis (PTC) methods, the hydration state dictates the choice of catalyst [2].

Issue Category 3: Phase Transfer Catalysis (PTC) Failure

Q: I switched to a biphasic system (Toluene/Water) with TBAB, but conversion is <10% after 24 hours. A: Tetrabutylammonium bromide (TBAB) is often ineffective for this specific transformation in Liquid-Liquid (L-L) systems due to the high hydration energy of the sulfide ion, which prevents it from transferring efficiently into the organic phase.

  • The Fix: Switch to Solid-Liquid (S-L) PTC or use a more lipophilic catalyst.

    • Recommended System: Use solid

      
       (ground) in Acetonitrile or Toluene with 18-Crown-6  or Aliquat 336  (Tricaprylmethylammonium chloride).
      
    • Why: 18-Crown-6 complexes the sodium cation specifically, creating a "naked," highly reactive sulfide anion in the organic phase, drastically increasing the rate of displacement [3].

Method B: Catalytic Dehydration (Industrial Scale)

Core Reaction:



Issue Category 4: Catalyst Deactivation & Selectivity

Q: The yield drops significantly after the first few hours of the run. Is the catalyst dying? A: Likely Coking or Sintering .

  • Mechanism: At high temperatures (>300°C), 1,4-butanediol can dehydrate to form butadiene, which polymerizes on the catalyst surface (coking), blocking active sites.

  • Solution:

    • Temperature Control: Operate between 200°C and 280°C . Above 300°C, coking accelerates exponentially.

    • H2S Excess: Maintain a molar ratio of

      
       of at least 2:1 . Excess 
      
      
      
      suppresses the formation of butadiene and keeps the equilibrium shifted toward THT [4].
    • Catalyst Selection: Use modified Alumina (

      
      ) or Zirconia-Alumina (
      
      
      
      ) mixed oxides. These provide the necessary Lewis acidity for the hydroxyl activation without being strong enough to promote rapid cracking/coking [5].
Optimized Experimental Protocols
Protocol A: High-Yield Lab Synthesis (Nucleophilic Substitution)

Based on Organic Syntheses standards [1]

ParameterSpecificationReason
Solvent Dimethylformamide (DMF)High polarity stabilizes the transition state; good solubility for

.
Reagents 1,4-Dichlorobutane (1.0 eq),

(60% fused, 1.1 eq)
Slight excess of sulfide ensures complete consumption of the alkyl halide.
Temperature Reflux (~150°C)Provides energy for the

barrier; ensures solubility.
Addition Simultaneous Dropwise (1.5 - 2 hours)CRITICAL: Maintains low steady-state concentration to prevent polymerization.
Workup Dilute with water, extract, dry over KOH.KOH drying prevents acid-catalyzed polymerization of trace impurities.

Step-by-Step:

  • Heat 1.7 L of DMF to near reflux in a 5 L flask.

  • Prepare two separate solutions:

    • Feed A: 318 g (2.5 mol) 1,4-dichlorobutane.

    • Feed B: 359 g (2.75 mol)

      
       (60% fused chips) dissolved in 1 L hot water.
      
  • Add Feed A and Feed B simultaneously into the refluxing DMF over 1.5 hours.

  • Reflux for an additional 2 hours.

  • Distill the mixture; collect the fraction boiling at ~119-121°C.

Protocol B: Quantitative Comparison of Conditions
ConditionYieldMajor ByproductNotes
Direct Mixing (No dilution) < 40%Poly(tetramethylene sulfide)Avoid. High concentration favors intermolecular reaction.
High Dilution (DMF) 73-78% None (trace residue)Recommended. Best balance of rate and selectivity.
Aqueous Phase Only ~78%Hydrolysis productsSlower reaction (4+ hours); requires phase separation optimization.
L-L PTC (TBAB/Toluene) < 10%Unreacted SMPoor anion transfer; sulfide stays in water.
References
  • Organic Syntheses Procedure : Lawson, J. K.; Easley, W. K.; Wagner, W. S.[1] "Tetrahydrothiophene".[1][2][3][4][5][6][7] Org.[1][5][6][8] Synth.1956 , 36, 89. Link

  • Phase Transfer Catalysis Review : "Phase-Transfer Catalysis in Organic Syntheses". CRDEEP Journals. Link

  • Sulfide Reactivity : "Synthesis of Thiophene Derivatives via Phase Transfer Catalysis". Semantic Scholar. Link

  • Industrial Synthesis : "Process for the production of tetrahydrothiophene". Google Patents (FR3129940A1). Link

  • Catalyst Optimization : "Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts". PMC. Link

Sources

Minimizing side reactions during the esterification of 3-hydroxytetrahydrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: 3-HTHT-ESTER-001 Subject: Minimizing Side Reactions (Elimination, Oxidation, Racemization)

Welcome to the Specialized Support Portal

You are likely here because the standard "textbook" esterification (Fischer method with


) turned your clear 3-hydroxytetrahydrothiophene (3-HTHT) oil into a black tar or a mixture of foul-smelling olefins.

3-HTHT is a deceptive substrate. While it appears to be a simple secondary alcohol, the presence of the thioether at position 1 creates a "perfect storm" for three specific side reactions:

  • 
    -Elimination:  The sulfur atom facilitates dehydration to form dihydrothiophenes.
    
  • S-Oxidation: The sulfur lone pairs are nucleophilic and prone to oxidation to sulfoxides/sulfones.

  • Catalyst Poisoning: The thioether can bind to and deactivate metal catalysts often used in esterifications.

This guide prioritizes substrate survival over reaction speed.

Part 1: Method Selection (Triage)

Before mixing reagents, determine your primary constraint. Use the decision matrix below to select the correct protocol.

MethodSelection Start START: Define Constraints IsChiral Is the 3-HTHT Enantiopure? Start->IsChiral Invert Do you need Stereoinversion? IsChiral->Invert Yes (Pure Enantiomer) Enzymatic METHOD C: Lipase Resolution (Kinetic Resolution) IsChiral->Enzymatic No (Racemic Mixture) AcidSensitive Is the Carboxylic Acid Sensitive? Invert->AcidSensitive No (Retain config) Mitsunobu METHOD A: Mitsunobu (Inversion of Stereochem) Invert->Mitsunobu Yes (Invert to opposite) Steglich METHOD B: Steglich (EDC/DMAP) (Retention of Stereochem) AcidSensitive->Steglich Yes (Mild conditions) AcidSensitive->Steglich No (Standard)

Figure 1: Protocol Selection Matrix. Green nodes indicate the recommended synthetic pathway based on stereochemical requirements.

Part 2: The Core Protocols & Troubleshooting
Module A: The Elimination Crisis (Dehydration)

The Issue: Under acidic conditions or high heat, 3-HTHT undergoes dehydration to form 2,3-dihydrothiophene (a vinyl sulfide) or 4,5-dihydrothiophene. The sulfur atom stabilizes the developing carbocation or transition state, accelerating elimination.

The Solution: Steglich Esterification (EDC/DMAP) This method operates at room temperature and near-neutral pH, preventing the protonation of the hydroxyl group that triggers elimination [1].

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid + 1.1 equiv 3-HTHT in anhydrous DCM (

    
    ).
    
  • Catalyst: Add 0.1 equiv DMAP (4-Dimethylaminopyridine).

    • Critical: Do not exceed 0.1 equiv. Excess DMAP can form N-acylpyridinium salts that may react sluggishly with sterically hindered secondary alcohols.

  • Cool: Chill to 0°C under

    
    .
    
  • Coupling: Add 1.1 equiv EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Why EDC over DCC? DCC forms an insoluble urea that traps product. EDC urea byproducts are water-soluble, allowing them to be washed away, which is crucial for sulfur compounds that "stick" to silica gel.

  • Warm: Allow to warm to RT and stir for 4-12 hours.

Self-Validating Check:

  • TLC: Check for the disappearance of the acid.

  • NMR Triage: If you see multiplets appearing in the

    
     5.5 – 6.5 ppm  region (vinyl protons), elimination has occurred. The reaction was likely too warm or the acid was too strong.
    
Module B: Stereochemical Inversion (Mitsunobu)

The Issue: If you need to invert the stereocenter (e.g., converting (S)-3-HTHT to (R)-Ester), Steglich will not work. The Risk: Standard Mitsunobu uses DEAD/DIAD, which can occasionally oxidize sulfur.

Protocol:

  • Mix: 1.0 equiv 3-HTHT + 1.2 equiv

    
     + 1.2 equiv Carboxylic Acid in THF.
    
  • Cool: 0°C.

  • Add: 1.2 equiv DIAD (Diisopropyl azodicarboxylate) dropwise.

  • Monitor: The reaction must remain cool.

Why this works: The activation occurs on the oxygen of the alcohol, converting it into a leaving group (


). The carboxylate then attacks via 

, inverting the center.
Module C: Enzymatic Kinetic Resolution (The "Green" Route)

The Issue: You have racemic 3-HTHT and need a pure enantiomer ester. The Solution: Use Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1] Lipases are highly effective for resolving sulfur-containing alcohols without poisoning [2].

Protocol:

  • Solvent: MTBE or Toluene (Anhydrous).

  • Reagents: Racemic 3-HTHT + 3.0 equiv Vinyl Acetate (Acyl donor).

  • Catalyst: Add Novozym 435 (10-20 mg per mmol substrate).

  • Agitate: Shake at 30°C.

  • Result: The enzyme will selectively acetylate one enantiomer (usually R), leaving the S-alcohol unreacted.

Data Summary: Enzymatic Efficiency

ParameterValueNotes
Enzyme CAL-B (Novozym 435)Robust, tolerates sulfur.
Acyl Donor Vinyl AcetateIrreversible (forms volatile acetaldehyde).
Selectivity (E) > 100High enantiomeric purity expected.[1][2][3]
Time 24 - 48 hoursSlower than chemical methods but higher purity.
Part 3: Critical Troubleshooting (FAQs)

Q1: My product turned yellow/brown during workup. What happened? Diagnosis: Sulfur Oxidation. Mechanism: Atmospheric oxygen or peroxides in your ether/THF oxidized the thioether to a sulfoxide (


).
Fix: 
  • Degas all solvents with Argon/Nitrogen sparging.

  • Avoid ether/THF if they are old (peroxides). Use DCM.

  • Validation: Check IR. A strong new band at 1030–1060 cm⁻¹ confirms Sulfoxide formation.

Q2: I used Fischer esterification (


) and my yield is <10%. 
Diagnosis:  Polymerization/Ring Opening.
Reason:  The tetrahydrothiophene ring is a cyclic thioether. Strong acids can protonate the sulfur, making the ring susceptible to nucleophilic attack (ring opening) or elimination.
Fix:  Switch immediately to Steglich (Module A) . Never use mineral acids with 3-HTHT.

Q3: Can I use Acid Chlorides (


)? 
Diagnosis:  Risky.
Reason:  The HCl byproduct generated will catalyze elimination (see Module A).
Fix:  If you must use acid chlorides, you must use a scavenger base (Triethylamine or Pyridine) in excess before adding the acid chloride to buffer the HCl immediately.
Part 4: Mechanistic Visualization

Understanding the competition between the desired Esterification and the fatal Elimination is critical.

Mechanism Substrate 3-HTHT (Substrate) Activated Activated Intermediate Substrate->Activated Activation (DCC/DIAD) Product Desired Ester (Stable) Activated->Product Path A: Substitution (Mild Conditions) Byproduct Dihydrothiophene (Vinyl Sulfide) Activated->Byproduct Path B: Elimination (High T or Acid) Path_Ester Nucleophilic Attack (R-COO-) Path_Elim Deprotonation (Base/Heat)

Figure 2: Competitive Pathways. Path A (Green) is favored by low temperature and non-acidic conditions. Path B (Red) dominates if the reaction heats up or becomes acidic.

References
  • Neises, B., & Steglich, W. (1978).[4][5][6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron, 63(8), 1721-1754.

  • Hrdlicka, P. J., et al. (2009).[9] Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent.[9] Tetrahedron Letters, 65(2), 456–460.

Sources

Optimizing solvent selection for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenge of crystallizing novel or specialized molecules requires a systematic approach grounded in first principles. For a compound like Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, which contains a hydrophilic hydroxyl group, a moderately polar ester, and a saturated heterocyclic core, solvent selection is not a one-size-fits-all answer. It is a multi-parameter optimization problem.

This technical support center is designed to guide you, the research and development scientist, through this optimization process. It moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively.

Technical FAQs: Foundational Principles

This section addresses common high-level questions to establish a strong theoretical foundation before proceeding to experimental troubleshooting.

Q1: What are the ideal characteristics of a crystallization solvent for a molecule like Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate?

A1: An ideal solvent system is governed by the principle of temperature-dependent solubility. The key characteristics are:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point to ensure a homogeneous solution and remove insoluble impurities through hot filtration.[1]

  • Low Solvating Power at Low Temperatures: Upon cooling, the compound's solubility should drop significantly, forcing it out of solution and allowing for crystal formation with high recovery.[2]

  • Inertness: The solvent must not react chemically with the compound.[2]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[1]

  • Crystal Quality: The chosen solvent should promote the formation of well-defined, non-agglomerated crystals rather than amorphous precipitates or oils. The interaction between the solvent and the growing crystal faces is a critical factor influencing crystal habit (shape).[3][4]

Q2: How does the molecular structure of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate guide initial solvent selection?

A2: The structure contains three key functional groups that dictate its polarity and solubility:

  • Hydroxyl (-OH) group: This is a polar group capable of hydrogen bonding. It will increase solubility in polar, protic solvents like alcohols (methanol, ethanol, isopropanol) and potentially water.

  • Ethyl Ester (-COOEt) group: This group is moderately polar and can act as a hydrogen bond acceptor. It contributes to solubility in a range of solvents, including esters (ethyl acetate), ketones (acetone), and ethers (THF).

  • Tetrahydrothiophene ring: This saturated heterocyclic core is less polar than its aromatic thiophene counterpart and contributes to solubility in moderately polar to nonpolar organic solvents like dichloromethane or toluene.[5][6]

Based on this, a good starting point for screening would be moderately polar solvents such as ethanol, isopropanol (IPA), acetone, and ethyl acetate . Highly nonpolar solvents (e.g., hexane, heptane) are likely to be poor solvents and may be useful as anti-solvents. Highly polar solvents like water might have low solubility unless the hydroxyl group's influence is dominant.

Q3: What are the primary crystallization techniques I should consider?

A3: There are three main techniques applicable here:

  • Cooling Crystallization: The most common method. The compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is slowly cooled to induce crystallization.[7] This is ideal if you find a single solvent with a steep solubility-temperature curve.

  • Anti-Solvent Crystallization: This technique is highly effective when a compound is very soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").[8] The two solvents must be miscible. The compound is dissolved in the "solvent," and the "anti-solvent" is slowly added to induce precipitation and crystallization by reducing the overall solubility of the solute in the mixture.[9][10]

  • Evaporative Crystallization: The compound is dissolved in a solvent at room temperature, and the solvent is allowed to evaporate slowly. This is typically used for generating small, high-quality crystals for analysis (like X-ray crystallography) and is less common for bulk purification.

Troubleshooting Guide: From Theory to Practice

This section provides direct answers and protocols for specific experimental challenges.

Problem 1: My compound "oils out" or fails to crystallize upon cooling.

Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystal lattice. This typically happens if the supersaturated solution's temperature is above the melting point of the solute or if the degree of supersaturation is too high, leading to rapid, disordered precipitation.[1] Failure to crystallize at all suggests the solution is not sufficiently supersaturated at the lower temperature.

Solutions:

  • Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where nucleation is disorganized.[11] Try allowing the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath.

  • Add a Seed Crystal: If you have a previously formed crystal, adding a tiny amount to the cooled, supersaturated solution can induce controlled crystallization by providing a template for growth.[12] This is the most powerful tool for controlling crystallization.[12]

  • Scratch the Flask: Using a glass rod to gently scratch the inner surface of the flask below the solvent level can create microscopic imperfections that serve as nucleation sites.[13]

  • Increase Solvent Volume: The solution might be too concentrated. Re-heat the mixture and add a small amount (e.g., 1-2 mL) of additional hot solvent to slightly reduce the supersaturation level.[13]

  • Change Solvents: The solute-solvent interaction may not be favorable for lattice formation. A solvent with a lower boiling point or different polarity may be required.[1]

Problem 2: The crystallization yield is very low (<50%).

Explanation: A low yield is typically caused by the compound having too high a solubility in the solvent at low temperatures, or by using an excessive amount of solvent.[13]

Solutions:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor), and evaporate it completely. A significant amount of solid residue indicates substantial product loss.

  • Reduce Solvent Volume: If too much solvent was the issue, the mother liquor can be concentrated by boiling off a portion of the solvent and attempting the cooling process again.[13] For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Lower the Final Temperature: Ensure you are cooling the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath or freezer) to minimize the compound's solubility.

  • Consider an Anti-Solvent: If a single solvent system consistently gives low yields, an anti-solvent approach may be better. Dissolve the compound in a good solvent (like acetone or ethanol) and then slowly add a miscible anti-solvent (like water or hexane) at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly.[8]

Problem 3: The crystals are impure, discolored, or have a wide melting point range.

Explanation: Impurities can become trapped within the crystal lattice, especially if crystallization occurs too rapidly.[13] Discoloration may indicate the presence of persistent impurities that co-crystallize.

Solutions:

  • Slow Down Crystal Growth: Rapid crystallization is a primary cause of impurity inclusion. Use a slower cooling rate or add slightly more solvent to ensure crystals form gradually over 20-30 minutes rather than crashing out instantly.[13]

  • Perform a Hot Filtration: If insoluble impurities are visible in the hot solution, they must be removed before cooling. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper.[1]

  • Recrystallization: The most effective way to improve purity is to repeat the crystallization process. Dissolve the impure crystals in a fresh batch of clean, hot solvent and crystallize again.

  • Charcoal Treatment: If the discoloration is due to highly conjugated or polymeric impurities, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can effectively remove them. Use charcoal sparingly as it can also adsorb your product.

Experimental Protocols & Data Management

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient testing of multiple solvents to find a suitable candidate for either cooling or anti-solvent crystallization.

  • Preparation: Place approximately 20-30 mg of your compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, vortexing after each drop, up to ~1 mL. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

    • Interpretation: Solvents that dissolve the compound readily at room temperature are poor candidates for cooling crystallization but may be good "solvents" for an anti-solvent system. Solvents in which the compound is insoluble are good candidates for use as an "anti-solvent."[3]

  • Hot Solubility Test: Take the tubes where the compound was sparingly soluble or insoluble and heat them gently in a water or sand bath. Observe if the compound dissolves.

    • Interpretation: A solvent that dissolves the compound when hot but not when cold is a promising candidate for cooling crystallization.[1]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Data Logging: Record all observations systematically.

Data Summary Table for Solvent Screening

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on Cooling?Observations (Crystal Quality, Oiling, etc.)
EthanolSparingly SolubleSolubleYesSmall white needles
Ethyl AcetateSolubleSolubleNo
TolueneInsolubleSparingly SolubleNo
HexaneInsolubleInsolubleNo
WaterSparingly SolubleSparingly SolubleNo
Add other solvents

Visualizing the Workflow

A logical workflow is essential for efficient optimization. The following diagram outlines a decision-making process for solvent selection.

crystallization_workflow start Start: Crude Ethyl 3-hydroxytetrahydro- thiophene-3-carboxylate screening Protocol 1: Perform Systematic Solvent Screening (Small Scale) start->screening decision1 Good Single Solvent Found? (Soluble Hot, Insoluble Cold) screening->decision1 cooling_path Optimize Cooling Crystallization decision1->cooling_path  Yes antisolvent_path Develop Anti-Solvent System decision1->antisolvent_path  No cooling_steps 1. Determine Optimal Solvent Volume 2. Control Cooling Rate 3. Evaluate Seeding Strategy cooling_path->cooling_steps final_product Pure, Crystalline Product cooling_steps->final_product antisolvent_steps 1. Select Miscible Solvent/Anti-Solvent Pair 2. Titrate Anti-Solvent to Turbidity 3. Optimize Addition Rate & Temperature antisolvent_path->antisolvent_steps no_good_solvent No Suitable System Found antisolvent_path->no_good_solvent  If no pair works antisolvent_steps->final_product re_evaluate Re-evaluate: Consider alternative purification (e.g., Chromatography) or advanced techniques (e.g., co-crystal formation) no_good_solvent->re_evaluate

Caption: Decision workflow for crystallization optimization.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research in Engineering and Science (IJRES). [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI. [Link]

  • Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. (2023). Crystal Growth & Design. [Link]

  • Solubility- and temperature-driven thin film structures of polymeric thiophene derivatives for high performance OFET applications. (2007). SPIE Digital Library. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. [Link]

  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). MDPI. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2012). Crystal Growth & Design. [Link]

  • Liquid Crystalline Materials Containing Thiophene Rings. (2025). Crystal Growth & Design. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Innovative Technology and Exploring Engineering (IJITEE). [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010). AAPS PharmSciTech. [Link]

  • CRYSTALLIZATION. (n.d.). Ankara University. [Link]

  • Explaining the Polar Habit of a Steroid Crystal. (n.d.). Crystal Growth & Design. [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2016). Polymer Bulletin. [Link]

  • Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. (2008). Research Journal of Pharmacy and Technology. [Link]

  • Thiophene derivatives. (n.d.). Georganics. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Crystallization method for organic acid or organic acid ester. (n.d.).
  • ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate. (n.d.). Chemical Synthesis Database. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Crystallization. (n.d.). University of California, Irvine. [Link]

  • Method of solidification using anti-solvent. (n.d.).
  • How do I make a crystal of highly polar compounds? (2015). ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022). MDPI. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

Sources

Overcoming steric hindrance in Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks

Introduction: The "Tetris" Problem at C3

Welcome to the technical guide for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate . If you are here, you are likely facing low yields, stalled reactions, or inseparable side products.

The core challenge with this scaffold is the C3 quaternary center . You are attempting to manipulate a carbon atom that is simultaneously bonded to:

  • A bulky ethyl ester.

  • A tertiary hydroxyl group.

  • A sulfur-containing ring (tetrahydrothiophene) which adopts a puckered "envelope" conformation.

This creates a "Tetris" problem: the reagents physically cannot reach the reactive sites due to the steric wall created by the neighbors. Furthermore, the sulfur atom at position 1 is a "soft" nucleophile that is prone to oxidation (to sulfoxide/sulfone) or catalyst poisoning.

This guide breaks down the three most common support tickets we receive: Synthesis Failure , Hydrolysis Stalling , and Hydroxyl Derivatization .

Ticket #01: Synthesis Stalls (The Reformatsky Protocol)

User Issue: "I tried a Grignard reaction to add the ester chain to tetrahydrothiophene-3-one, but I mostly got enolization/starting material recovery."

Diagnosis: Grignard reagents are too basic. They act as bases, deprotonating the alpha-position of the ketone rather than attacking the carbonyl. You must use the Reformatsky Reaction , which uses a milder organozinc intermediate.

The Solution: Activated Zinc Protocol

The success of the Reformatsky reaction depends entirely on the surface area and activation state of your Zinc. Commercial zinc dust is often coated in zinc oxide, which kills the reaction.

Step-by-Step Protocol: TMSCl Activation

Reference: Picotin & Miginiac, J. Org. Chem. 1987 [1].[1]

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Zinc Prep: Add Zinc dust (1.5 equiv) to THF.

  • Activation: Add Trimethylsilyl chloride (TMSCl) (0.05 equiv). Stir at room temperature for 15 minutes. Why? TMSCl chemically etches the ZnO layer, exposing reactive Zn(0).

  • Addition: Add the ethyl bromoacetate dropwise. Wait for the exotherm (solvent reflux).

  • Substrate: Once the "Reformatsky Reagent" is formed, add your tetrahydrothiophene-3-one solution.

  • Workup: Quench with cold, dilute acid (HCl or H2SO4). Caution: Keep the pH < 2 to prevent zinc salt emulsions, but do not expose the sulfide to strong acid for prolonged periods.

Visualizing the Mechanism

The Zinc inserts into the C-Br bond to form a dimeric species (often tub-shaped).[2] This species coordinates with the ketone oxygen, creating a chair-like transition state that overcomes the steric barrier.

Reformatsky cluster_0 Activation Phase cluster_1 Insertion & Attack Zn_Oxide Zn(Surface)-O Zn_Active Zn(0) Active Zn_Oxide->Zn_Active Etching TMSCl TMSCl TMSCl->Zn_Active Enolate Zn-Enolate (Dimer) Zn_Active->Enolate Bromoester Ethyl Bromoacetate Bromoester->Enolate TS Chair-like TS (Coordination) Enolate->TS Ketone Tetrahydrothiophene-3-one Ketone->TS Product Zinc Alkoxide Intermediate TS->Product C-C Bond Formation

Figure 1: The activated Zinc pathway is critical for overcoming the initial energy barrier.

Ticket #02: Hydrolysis Stalling (The "Fortress" Ester)

User Issue: "I cannot hydrolyze the ethyl ester to the acid. LiOH/THF reflux for 48h gave <10% conversion. NaOH caused decomposition."

Diagnosis: You are fighting the Thorpe-Ingold Effect and steric shielding. The quaternary C3 center blocks the trajectory of the incoming hydroxide ion. Furthermore, the adjacent sulfur can participate in elimination reactions under harsh basic conditions.

Decision Matrix: Choosing the Right Reagent
MethodReagent SystemMechanismBest For...
Standard LiOH / THF / H2OTetrahedral IntermediateSimple esters (Fails here).
Nucleophilic LiOH / H2O2 Alpha-Effect Sterically hindered esters (Recommended).
Anhydrous TMSI (in DCM) Alkyl-O CleavageAcid/Base sensitive substrates.
Last Resort Ba(OH)2High Temp SaponificationThermally stable substrates.
The Solution: Lithium Hydroperoxide (LiOOH)

Reference: Evans et al. & Boger et al. [2, 3].

The hydroperoxide anion (


) is significantly more nucleophilic than hydroxide (

) due to the Alpha Effect (repulsion between lone pairs on adjacent oxygen atoms raises the ground state energy). It is also smaller, allowing it to slip past the C3 steric bulk.

Protocol:

  • Dissolve ester in THF/Water (3:1).

  • Add H2O2 (30%) (4.0 equiv).

  • Add LiOH·H2O (2.0 equiv).

  • Stir at 0°C to RT.

  • Quench: You MUST quench with Na2SO3 (Sodium Sulfite) to destroy excess peroxide before extraction, otherwise, you will oxidize the ring Sulfur to a sulfoxide.

Alternative: TMSI (Trimethylsilyl Iodide)

Reference: Olah et al. [4].[3]

If the LiOOH method fails or oxidizes your sulfur, switch to TMSI. This does not attack the carbonyl. Instead, the Iodide attacks the ethyl group via SN2, cleaving the ester under neutral conditions.

Protocol:

  • Dissolve ester in anhydrous DCM or MeCN.

  • Add TMSI (1.2 equiv) at 0°C.

  • Warm to RT.

  • Quench with Methanol.

Hydrolysis Start Ester Hydrolysis Required Check1 Is the Sulfur sensitive to oxidation? Start->Check1 Yes Yes (Avoid H2O2) Check1->Yes Use Neutral Route No No/Manageable Check1->No Use Nucleophilic Route TMSI Method A: TMSI (Cleaves O-Ethyl bond) Yes->TMSI LiOOH Method B: LiOH + H2O2 (Alpha-Effect Attack) No->LiOOH Result Free Carboxylic Acid TMSI->Result LiOOH->Result

Figure 2: Decision tree for hydrolyzing sterically hindered esters in sulfur-containing rings.

Ticket #03: Hydroxyl Derivatization (The "Blocked" Alcohol)

User Issue: "I can't acetylate the C3-hydroxyl. Ac2O/Pyridine does nothing."

Diagnosis: The hydroxyl is tertiary and shielded. Standard acylation mechanisms (associative) are too slow. You need a Hypernucleophilic catalyst to create a highly reactive "Active Ester" intermediate.

The Solution: Steglich Esterification

Reference: Neises & Steglich [5].[4][5][6]

You must use DMAP (4-Dimethylaminopyridine) . DMAP attacks the acylating agent to form an N-acylpyridinium ion. This positively charged intermediate is exponentially more electrophilic than an anhydride or acid chloride and forces the reaction onto the hindered alcohol.

Protocol:

  • Reagents: Carboxylic Acid (1.5 eq), DCC (1.5 eq), DMAP (0.1 - 0.5 eq) .

  • Solvent: Anhydrous DCM.

  • Order: Mix Acid + DCC first to form the O-acylisourea. Then add the Substrate + DMAP.

  • Note: If using Acetic Anhydride, add DMAP (10 mol%) to catalyze the reaction.

FAQ: Sulfur Management

Q: My product is showing two spots on TLC that merge after standing. A: You likely have Sulfoxide (S=O) formation. The sulfur in the ring is easily oxidized by air or peroxides.

  • Fix: Run all reactions under Argon/Nitrogen.

  • Fix: If using the LiOOH hydrolysis method, ensure rigorous quenching with Sodium Sulfite.

Q: Can I use Lewis Acids (like BF3) to catalyze the reactions? A: Risky. The Sulfur atom is a Lewis Base. It will coordinate to BF3, AlCl3, or TiCl4, poisoning the catalyst and potentially opening the ring. Use "hard" reagents (like TMSI or Li+) that prefer oxygen over sulfur.

References

  • Picotin, G., & Miginiac, P. (1987).[1] Activation of zinc by trimethylchlorosilane. Application to the Reformatsky reaction. Journal of Organic Chemistry. Link

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters. Link

  • Boger, D. L., & Yohannes, D. (1989). Total synthesis of allo-iso-dityrosine. Journal of Organic Chemistry. Link

  • Olah, G. A., Narang, S. C., et al. (1981).[3] Synthetic Methods and Reactions;[1][4][5][7][8][9][10] 62. Cleavage of Esters and Ethers with Iodotrimethylsilane. Synthesis.[3][5][9][11][12][13] Link

  • Neises, B., & Steglich, W. (1978).[4][6] Simple Method for the Esterification of Carboxylic Acids.[4][6][9] Angewandte Chemie International Edition.[4][6] Link

Sources

Resolving stability issues of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability issues encountered when working with this compound in aqueous solutions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a versatile intermediate in pharmaceutical synthesis. However, its structure, which incorporates both a β-hydroxy ester and a tetrahydrothiophene ring, presents unique stability challenges in aqueous environments. The primary degradation pathway is the hydrolysis of the ester bond, a reaction that can be catalyzed by both acidic and basic conditions. Additionally, the sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, and under certain conditions, the ring itself may be subject to opening.

This guide provides a structured approach to identifying, mitigating, and troubleshooting these stability issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound seems to be degrading in my aqueous buffer. What is the most likely cause?

The most probable cause of degradation in an aqueous buffer is the hydrolysis of the ethyl ester. This reaction breaks the ester bond, yielding 3-hydroxytetrahydrothiophene-3-carboxylic acid and ethanol. The rate of this hydrolysis is highly dependent on the pH of your solution.[1][2]

  • Under Basic Conditions (pH > 7): Hydroxide ions act as a nucleophile, directly attacking the carbonyl carbon of the ester. This process, known as saponification, is typically rapid and irreversible, leading to the formation of the carboxylate salt.[1]

  • Under Acidic Conditions (pH < 7): The hydrolysis is catalyzed by hydronium ions (H₃O⁺). While generally slower than base-catalyzed hydrolysis, acidic conditions can still lead to significant degradation over time.[2] For some esters, rapid non-enzymatic hydrolysis has been observed at a pH below 4.6.[3][4]

Troubleshooting Steps:

  • Measure the pH of your solution: Confirm that the pH is within a range where the compound is most stable. For many esters, this is in the slightly acidic to neutral range (pH 4-6).

  • Review your buffer choice: Some buffer components can actively participate in the hydrolysis reaction. Refer to the section on buffer effects for more details.

  • Analyze for the hydrolysis product: Use an appropriate analytical method, such as HPLC or LC-MS, to detect the presence of 3-hydroxytetrahydrothiophene-3-carboxylic acid in your sample.

Diagram: Primary Degradation Pathway - Ester Hydrolysis

cluster_main Ester Hydrolysis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate cluster_conditions Catalytic Conditions node_reactant Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate node_products 3-hydroxytetrahydrothiophene-3-carboxylic acid + Ethanol node_reactant->node_products H₂O node_acid Acid (H⁺) node_acid->node_reactant  Catalyzes node_base Base (OH⁻) node_base->node_reactant  Catalyzes

Caption: Primary degradation pathway via ester hydrolysis.

FAQ 2: How does temperature affect the stability of my compound in solution?

Temperature significantly influences the rate of chemical reactions, including the degradation of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate. As a general rule, an increase in temperature will accelerate the rate of hydrolysis.[5][6]

Key Considerations:

  • Arrhenius Relationship: The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. Even a modest increase in temperature (e.g., from room temperature to 37°C) can lead to a substantial increase in the degradation rate.[7]

  • Storage: For long-term storage of aqueous solutions, it is crucial to maintain low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to minimize degradation.

  • Experimental Conditions: Be mindful of the temperature during your experiments. Prolonged incubation at elevated temperatures should be avoided if stability is a concern.

Troubleshooting Steps:

  • Conduct a simple thermal stress study: Incubate your compound in the desired buffer at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period.

  • Analyze for degradation: Quantify the amount of parent compound remaining and the formation of degradation products at each temperature to understand the thermal lability in your specific system.

FAQ 3: Can the type of buffer I use impact the stability of the compound?

Yes, the choice of buffer can have a significant impact on the stability of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate beyond just controlling the pH.

Buffer Effects to Consider:

  • Catalysis by Buffer Components: Some buffer species can act as general acid or base catalysts, directly participating in the hydrolysis reaction. For example, phosphate and carboxylate-based buffers can sometimes accelerate ester hydrolysis.[8][9]

  • Ionic Strength: The ionic strength of the buffer can influence the rate of hydrolysis, although the effect is often complex and depends on the specific reaction mechanism.[10][11][12]

  • Phase Separation upon Freezing: For frozen storage, be aware that some buffers, particularly phosphate buffers, can undergo phase separation and cause significant pH shifts in the unfrozen liquid microphase, leading to accelerated degradation.[8]

Recommendations for Buffer Selection:

  • Start with a "Good's" buffer: Buffers such as MES, PIPES, or HEPES are generally considered to be more inert than phosphate or citrate buffers.

  • Low Buffer Concentration: Use the lowest buffer concentration that provides adequate pH control for your experiment.

  • Evaluate Different Buffers: If you suspect buffer-mediated degradation, test the stability of your compound in a few different buffer systems at your target pH.

FAQ 4: Besides hydrolysis, are there other degradation pathways I should be aware of?

While hydrolysis is the most common degradation pathway, the tetrahydrothiophene ring introduces the possibility of other reactions, primarily oxidation.

  • Oxidation of the Sulfur Atom: The sulfur atom in the tetrahydrothiophene ring can be oxidized to a sulfoxide and then to a sulfone.[13][14] This can be mediated by oxidizing agents, exposure to air (especially in the presence of light or metal ions), or certain biological systems.[1][15][16]

  • Ring Opening: Under more forceful conditions, such as in the presence of strong Lewis acids or certain transition metals, the tetrahydrothiophene ring can undergo ring-opening reactions.[9][17][18][19][20] While less common under typical aqueous experimental conditions, it is a potential pathway to consider if you observe unexpected degradation products.

Troubleshooting for Alternative Degradation Pathways:

  • Protect from Oxidizing Agents: If you suspect oxidation, try to de-gas your buffers and work under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals.

  • Chelate Metal Ions: If your system may contain trace metal ions that could catalyze oxidation, consider adding a chelating agent like EDTA.

  • Analyze for Oxidized Products: Use mass spectrometry (LC-MS) to look for the characteristic mass increase corresponding to the addition of one or two oxygen atoms to your parent compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][15][16][17][21]

Materials:

  • Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in an organic solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Prepare a solution of the compound in water.

    • Incubate at 60°C for 48 hours.

  • Photodegradation:

    • Expose a solution of the compound in water to a light source (e.g., a photostability chamber) for 24 hours.

  • Analysis: Analyze all samples, along with a control sample (compound in water at 4°C), by a suitable analytical method (e.g., HPLC with UV or MS detection).

Diagram: Forced Degradation Workflow

cluster_workflow Forced Degradation Experimental Workflow node_start Prepare Stock Solution node_stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) node_start->node_stress node_neutralize Neutralize/Quench (if necessary) node_stress->node_neutralize node_analyze Analyze by HPLC/LC-MS node_neutralize->node_analyze node_identify Identify Degradation Products node_analyze->node_identify node_method Develop Stability-Indicating Method node_identify->node_method

Caption: Workflow for a forced degradation study.

Analytical Troubleshooting

A robust analytical method is essential for accurately assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[3][10][11][12][13][22][23][24]

Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all its potential degradation products and impurities.

Key Steps:

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with 0.1% formic acid.

    • The formic acid helps to protonate the carboxylic acid degradation product, leading to better peak shape and retention.

  • Detector Selection:

    • UV detection at a low wavelength (e.g., 210 nm) is often suitable for this type of compound, which lacks a strong chromophore.

    • Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation products.

  • Method Validation: Once you have achieved good separation of the peaks from your forced degradation study, you should validate the method according to ICH guidelines to ensure it is accurate, precise, and robust.

Data Summary: Typical HPLC Conditions
ParameterRecommended Starting Condition
Column C18, 2.1 or 4.6 mm ID, 1.8-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5-95% B over 15-20 minutes
Flow Rate 0.2-1.0 mL/min (depending on column ID)
Column Temperature 30-40°C
Detection UV at 210 nm and/or Mass Spectrometry

References

  • Anantakrishnan, S. V., & Venkatarathnam, R. V. (1967). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 65(3), 188-194.
  • Berka, P., & Zuman, P. (1966). Kinetics of alkaline hydrolysis of the monoethyl ester of adipic acid.
  • Bunton, C. A., Fendler, J. H., & Sepulveda, L. (1970). Effect of reacting and competing counterions on the hydrolysis kinetics of an anionic dye ester in mixed micelles with CTAB. The Journal of Organic Chemistry, 35(1), 117-123.
  • Wikipedia contributors. (2023). Tetrahydrothiophene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Swedien, D., Stuckert, E., Williams, M., Bundy, A., & Gengenbach, A. (n.d.). Oxidative Desulfurization of Thiophene Derivatives using Metalloporphyrins. University of Wisconsin-Eau Claire.
  • Crucianelli, M., De Angelis, F., & Saladino, R. (2007). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 48(27), 4767-4771.
  • Hanna, I. H., & Rettie, A. E. (2004). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 17(11), 1503-1511.
  • Chase, P. A., & Stephan, D. W. (2010). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics, 29(15), 3422-3429.
  • Adam, W., Saha-Möller, C. R., & Weichold, O. (1999). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 38(10), 2298-2303.
  • Guthrie, J. P., & Ueda, Y. (1976). A catalyst for ester hydrolysis showing electrostatic and hydrophobic binding properties. Canadian Journal of Chemistry, 54(17), 2745-2757.
  • White, C. J., & Rauchfuss, T. B. (1994). A New Pathway for Thiophene Ring Opening by Transition Metals. Organometallics, 13(12), 4637-4639.
  • Radhakrishnamurti, P. S. (1962). Kinetic studies in ester hydrolysis. Part XII. The alkaline hydrolysis of succinates in mixed solvents. Study of consecutive reactions. Proceedings of the Indian Academy of Sciences - Section A, 55(2), 86-95.
  • Ferreira, D. S., et al. (2022). Multicycling of Epoxy Thermoset Through a Two-Step Strategy of Alcoholysis and Hydrolysis using a Self-Separating Catalysis System.
  • Singh, R., & Kumar, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 1-5.
  • Santos, D. C. D., & Hubinger, M. D. (2018). Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. Ciência e Agrotecnologia, 42(5), 536-546.
  • Patil, V., et al. (2022). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
  • Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4867-4874.
  • Patel, S. M., & Pikal, M. J. (2011). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Development and Technology, 16(5), 477-491.
  • El-Gindy, A. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206-1209.
  • Shaikh, A. S., & Shahnawaz, S. A. S. (2022).
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Sharma, A., & Singh, S. (2019). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 7(4), 1-5.
  • Binder, J. B., & Raines, R. T. (2013). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions, 42(3), 695-700.
  • Gabr, A. A., & Kuin, A. (1994). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 83(5), 689-694.
  • Zou, L., et al. (2009). Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis(O,O′-di(2-phenylethyl)dithiophosphato)nickel(II).
  • Schinkel, L., et al. (2024). Determining the Temperature Dependency of Biodegradation Kinetics for 34 Hydrocarbons while Avoiding Chemical and Microbial Confounding Factors. Environmental Science & Technology.
  • Scribd. (n.d.).
  • Rassias, G., et al. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub.
  • Constantino, M. G., & da Silva, G. V. (2003). Ring opening of cyclic ethers by sulfuric acid - Acetic anhydride.
  • Day, J. N. E., & Ingold, C. K. (1941). Mechanism and kinetics of carboxylic ester hydrolysis and carboxyl esterification. Transactions of the Faraday Society, 37, 686-701.
  • Reddit. (2018). Decomposition of BH3-THF during carboxylic acid reduction.
  • Kosma, C. I., & Lambropoulou, D. A. (2015). Transformation Products of Pharmaceuticals in the Environment: Formation and Analysis. Current Organic Chemistry, 19(9), 816-836.
  • Gupta, N., & Gupta, A. (2014). Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate. Applied Microbiology and Biotechnology, 98(16), 7207-7215.
  • Google Patents. (1987). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • Horikoshi, K., & Minami, H. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.

Sources

Technical Guide: Moisture Removal & Handling of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

[1]

Executive Summary & Chemical Profile[1][2]

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (hereafter referred to as EHTTC ) presents a unique challenge in purification and moisture removal.[1] Unlike simple esters, EHTTC contains three distinct functional motifs that dictate its stability profile:

  • 
    -Hydroxy Ester:  Susceptible to acid/base-catalyzed dehydration (elimination) to form 
    
    
    -unsaturated esters (dihydrothiophenes) or retro-aldol decomposition.[1]
  • Thioether (Sulfide): Prone to oxidation (to sulfoxide/sulfone) if exposed to peroxides or aggressive heating in air.[1]

  • Ethyl Ester: Susceptible to hydrolysis in the presence of water and catalytic acid/base.[1][2]

The Thermodynamic Trap: Researchers often attempt to dry this compound using standard high-heat vacuum ovens. This frequently leads to the "black tar" scenario: thermal dehydration of the

Diagnostic Phase: Measuring Moisture Content[4]

Before attempting to dry EHTTC, you must accurately quantify the water content. Standard Loss on Drying (LOD) is not recommended due to the compound's volatility and thermal instability.

Karl Fischer (KF) Titration Strategy

Thioethers (sulfides) can interfere with standard iodine-based KF reagents, though less severely than thiols.[1]

ParameterRecommendationMechanism/Reasoning
Method Coulometric KF (for <1% water)Volumetric is too insensitive for final QC. Coulometric offers precision for trace moisture.[1][3]
Reagent Type Methanol-free or Buffered Standard methanol reagents can promote transesterification or acetal formation if ketones are present as impurities.[1]
Interference Sulfide Oxidation Iodine (

) can theoretically oxidize the sulfur. If "drifting" endpoints occur, use reagents designed for mercaptans/ketones or lower the cell temperature.
Sample Input Liquid Injection Dissolve EHTTC in dry acetonitrile or methanol (if stable) and inject.[1] Do not use solid addition if the compound is an oil.

Drying Protocols

Decision Matrix: Selecting the Right Method

DryingDecisionStartStart: EHTTC State?SolventDissolved in Solvent(Extraction Phase)Start->SolventNeatNeat Oil / Solid(Final Product)Start->NeatMgSO4Magnesium Sulfate (MgSO4)(Neutral, Fast)Solvent->MgSO4High Water LoadSievesMolecular Sieves 3A(CAUTION: Basicity)Solvent->SievesTrace Water (<500ppm)VacStripHigh Vacuum Stripping(<40°C, <1 mbar)Neat->VacStripStandardAzeoAzeotropic Distillation(2-MeTHF or Toluene)Neat->AzeoStubborn MoistureAzeo->VacStripFinal Polish

Figure 1: Decision matrix for selecting the appropriate drying methodology based on the physical state of EHTTC.

Protocol A: Chemical Drying (In Solution)

Best for: Post-extraction drying before solvent removal.[1]

  • Primary Agent: Use Anhydrous Sodium Sulfate (

    
    )  or Magnesium Sulfate (
    
    
    )
    .[1]
    • Why: These are neutral.[1][2] EHTTC is sensitive to pH.[1]

    • Procedure: Add

      
       until the powder flows freely (snow globe effect). Stir for 10 minutes. Filter.
      
  • Secondary Agent (Polishing): Molecular Sieves 3A .

    • CRITICAL WARNING: Commercial molecular sieves are aluminosilicates and can be slightly basic (

      
       in water).[1] This basicity can catalyze the hydrolysis of the ethyl ester or the dehydration of the 
      
      
      -hydroxy group.
    • Mitigation: Use Acid-Washed molecular sieves or stick to

      
       if the compound is showing degradation. Do not  use 4A sieves (pore size may trap the ethyl tail, causing breakdown).
      
Protocol B: Azeotropic Drying (The "Gentle" Distillation)

Best for: Removing moisture from the neat oil without excessive heat.

Water forms low-boiling azeotropes with specific solvents, allowing water removal at temperatures below the boiling point of water, preserving the EHTTC structure.

Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene .[1]

  • Toluene: Forms azeotrope with water at 85°C (atmospheric).[1] Under vacuum, this drops significantly.[1]

  • 2-MeTHF: Forms azeotrope at 71°C. It is more polar and may dissolve EHTTC better than toluene.[1]

Step-by-Step:

  • Dissolve EHTTC in 5-10 volumes of 2-MeTHF or Toluene.[1]

  • Place on a Rotary Evaporator.

  • Set Bath Temperature: Maximum 40°C .

  • Vacuum: Gradually lower pressure to <50 mbar.

  • Co-evaporation: As the solvent evaporates, it carries the water with it. Repeat this process 2-3 times for maximum dryness.[1]

  • Result: This leaves a dry oil/solid without exposing the

    
    -hydroxy group to temperatures that trigger elimination (
    
    
    ).
Protocol C: High Vacuum Stripping (Lyophilization Alternative)

Best for: Final product polishing.[1]

  • Place the flask containing the EHTTC oil on a high-vacuum manifold (<0.5 mbar).

  • Stir magnetically.[1] Stirring is non-negotiable ; without it, water trapped in the viscous oil cannot escape.

  • Keep at Ambient Temperature (20-25°C).

  • Run for 4-12 hours.

Troubleshooting & FAQ

Q1: I tried drying with 4A Molecular Sieves, and my product turned yellow/brown. Why? A: You likely triggered a base-catalyzed degradation.[1]

  • Basicity: Standard sieves are basic.[1] This catalyzes the retro-aldol reaction or dehydration of the

    
    -hydroxy group.
    
  • Size Exclusion: 4A sieves have a pore size that might allow the ethyl chain to enter, increasing surface contact with catalytic sites.[1] Fix: Switch to neutral

    
     or acid-washed 3A sieves.
    

Q2: My Karl Fischer titration is not stabilizing (drift). A: The thioether (sulfide) moiety is likely reacting with the iodine in the KF reagent. Fix:

  • Ensure you are using a reagent compatible with side-reactions (often labeled for "ketones/aldehydes" or specific sulfur protocols).[1][4]

  • Perform a "blank" run with a known dry sulfide to determine the background consumption rate.

  • Switch to the Oven Method KF (heating the sample and transferring vapor to the cell), but keep the oven temp low (80°C) to prevent thermal decomposition.

Q3: Can I store EHTTC over molecular sieves long-term? A: No. Prolonged contact with the basic sites on sieves will slowly degrade the ester. Best Practice: Dry the compound thoroughly using Protocol B/C, then store under Argon/Nitrogen in a tightly sealed vial at -20°C.

Q4: I see a new spot on TLC after heating. Is it water? A: Unlikely.[1] If you heated EHTTC >80°C, the new spot is likely the dihydrothiophene derivative (dehydrated product).

  • Check: Does the new spot absorb UV more strongly? (Conjugated double bonds absorb UV; the starting

    
    -hydroxy ester has weak UV absorption). If yes, you have dehydrated your product.[1]
    

Experimental Workflow: Azeotropic Drying Setup

AzeotropeWorkflowStep11. Dissolve EHTTCin Toluene/2-MeTHFStep22. Rotavap SetupBath: 40°CStep1->Step2Step33. Apply Vacuum(<50 mbar)Step2->Step3Step44. Azeotrope Removal(Water + Solvent)Step3->Step4Step55. Repeat 2x(Co-evaporation)Step4->Step5Step66. High Vac Strip(Ambient Temp)Step5->Step6

Figure 2: Safe azeotropic drying workflow to prevent thermal degradation.

References

  • Williams, D. B. G., & Lawton, M. (2010).[1] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. [Link] (Foundational text on desiccant efficiency and basicity of sieves).

  • Burfield, D. R., & Smithers, R. H. (1978).[1] "Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents."[1] The Journal of Organic Chemistry, 43(20), 3966–3968. (Reference for molecular sieve interactions with polar functional groups).

Validation & Comparative

1H NMR spectral interpretation of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate , a critical intermediate often encountered in the synthesis of biotin analogs and modified beta-lactams.

This guide adopts a comparative approach , contrasting the target molecule with its most common process impurity: the dehydrated alkene (Ethyl 2,5-dihydrothiophene-3-carboxylate ). This comparison provides a robust method for assessing reaction completion and product purity.

Executive Summary & Application Context
  • Target Molecule: Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (Structure A )

  • Primary Impurity/Alternative: Ethyl 2,5-dihydrothiophene-3-carboxylate (Structure B )

  • Critical Challenge: Distinguishing the quaternary 3-hydroxy center from the dehydrated olefinic product formed under acidic conditions or excessive heating.

  • Methodological Focus: Identification of the diastereotopic C2-methylene protons and the absence of olefinic resonances.

Structural Analysis & Theoretical Shift Prediction

The target molecule possesses a tetrahydrothiophene (THT) core with a quaternary center at C3. This lowers the symmetry of the ring, rendering the methylene protons at C2, C4, and C5 magnetically non-equivalent.

Key Structural Features:
  • Quaternary C3 Center: Bears both an -OH and an -Ester group. This prevents free rotation and makes the adjacent C2 and C4 protons diastereotopic .

  • Sulfur Atom: Deshields adjacent protons (C2 and C5) significantly (

    
     2.8 – 3.5 ppm).
    
  • Ester Group: Provides a diagnostic ethyl handle (quartet ~4.2 ppm, triplet ~1.3 ppm).

Comparative Spectral Analysis: Target vs. Impurity

The following table contrasts the spectral signature of the desired 3-hydroxy compound against its dehydration product. Use this for rapid purity assessment.

Table 1: Diagnostic Signal Comparison (400 MHz, CDCl₃)

FeatureTarget: 3-Hydroxy Compound Impurity: Dihydrothiophene (Olefin) Diagnostic Action
Olefinic Proton Absent Singlet,

6.7 – 6.9 ppm
Primary Purity Check. Any signal here indicates dehydration.
C2 Protons AB Quartet,

3.1 – 3.4 ppm
Singlet/Narrow m,

~3.8 – 4.0 ppm
The target's C2 protons are diastereotopic (geminal coupling

Hz).
C5 Protons Multiplet,

2.8 – 3.0 ppm
Triplet-like m,

3.0 – 3.2 ppm
Less diagnostic due to overlap.
-OH Group Broad Singlet,

3.5 – 4.5 ppm
Absent Confirm by D₂O shake (signal disappears).
Ethyl Quartet

4.25 ppm

4.30 ppm
Slight downfield shift in the unsaturated impurity.
Detailed Spectral Interpretation Guide
Zone A: The Ethyl Handle (1.0 – 4.3 ppm)
  • 
     1.30 (3H, t, 
    
    
    
    Hz):
    Methyl group of the ethyl ester.
  • 
     4.24 (2H, q, 
    
    
    
    Hz):
    Methylene group of the ethyl ester.
    • Note: If the quartet appears split or broadened, check for the presence of diastereomers or restricted rotation, though this is rare in this specific unhindered ester.

Zone B: The Ring Methylenes (2.0 – 3.5 ppm)

This is the "Fingerprint Region" for the tetrahydrothiophene core.

  • 
     3.15 & 3.38 (2H, AB quartet, 
    
    
    
    Hz): C2-H Protons.
    • Mechanism: These protons are sandwiched between the Sulfur atom and the quaternary C3 center. The chiral center at C3 makes them chemically non-equivalent (diastereotopic).

    • Appearance: Look for a "roofing" effect where the inner lines of the quartet are taller than the outer lines, pointing towards each other.

  • 
     2.80 – 3.05 (2H, m): C5-H Protons. 
    
    • Mechanism: Adjacent to the Sulfur but distant from the chiral center. They appear as a complex multiplet due to coupling with C4 protons.

  • 
     2.05 – 2.45 (2H, m): C4-H Protons. 
    
    • Mechanism: These are the most shielded ring protons, adjacent to the quaternary center but not the sulfur. They show complex vicinal coupling to C5 and geminal coupling to each other.

Zone C: The Hydroxyl Proton (3.0 – 5.0 ppm)
  • 
     3.80 (1H, br s): -OH. 
    
    • Validation: Add 1 drop of D₂O to the NMR tube and shake. This peak must vanish. If it remains, it is likely an impurity (e.g., residual solvent or non-exchangeable proton).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and accurate integration, follow this "Self-Validating" protocol:

  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS .

    • Reason: DMSO-d₆ can cause the -OH signal to sharpen and couple with adjacent protons, complicating the spectrum. CDCl₃ allows the -OH to remain broad and distinct.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Reason: Over-concentration (>30 mg) leads to viscosity broadening. Under-concentration (<5 mg) lowers the signal-to-noise ratio for detecting the olefin impurity.

  • Filtration: Filter the solution through a cotton plug into the NMR tube.

    • Reason: Removes inorganic salts (e.g., MgSO₄ from workup) that cause magnetic field inhomogeneity and line broadening.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of the ethyl group vs. ring protons).

    • Scans: 16 (minimum).

Decision Logic for Structural Confirmation

The following diagram outlines the logical workflow for interpreting the spectrum and making a "Go/No-Go" decision on product purity.

NMR_Logic Start Start: Acquire 1H NMR (CDCl3) CheckOlefin Check 6.5 - 7.0 ppm (Olefinic Region) Start->CheckOlefin Impurity Impurity Detected: Dehydration Product (Ethyl dihydrothiophene-3-carboxylate) CheckOlefin->Impurity Signal Present CheckEthyl Check Ethyl Group (4.2 q, 1.3 t) CheckOlefin->CheckEthyl Clear CheckC2 Check 3.0 - 3.5 ppm (C2 Methylene) CheckEthyl->CheckC2 Present AnalyzeC2 Is it an AB Quartet (J ~12 Hz)? CheckC2->AnalyzeC2 Confirm CONFIRMED: Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate AnalyzeC2->Confirm Yes (Diastereotopic) Reassess Reassess Structure: Possible Ring Opening or Symmetry Error AnalyzeC2->Reassess No (Singlet)

Figure 1: Logical workflow for validating the synthesis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate using 1H NMR markers.

References
  • Gewald, K. (1965).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for thiophene precursors).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source on AB quartet splitting in chiral centers).

  • Piller, F. M., & Knochel, P. (2009). "Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes." Organic Letters, 11(19), 4454-4457.

  • ChemicalBook. (n.d.). "Tetrahydrothiophene 1H NMR Spectrum." (Reference for parent ring shifts).

Sources

FTIR characteristic peaks for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Analysis of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, a heterocyclic compound incorporating a tertiary alcohol, an ester, and a thioether, presents a unique analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its structure and purity. This guide provides a detailed examination of the characteristic FTIR peaks for this molecule, a comparative analysis against related structures, and a practical protocol for its analysis.

Molecular Structure and Key Vibrational Modes

To effectively interpret the FTIR spectrum of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, it is essential to first dissect its molecular structure and identify the functional groups that will produce distinct vibrational absorptions.

Key Functional Groups:

  • Tertiary Hydroxyl (-OH): The hydroxyl group is a strong infrared absorber, but its position and shape are highly sensitive to hydrogen bonding.

  • Ethyl Ester (-COOCH₂CH₃): This group contributes two prominent signals: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.

  • Tetrahydrothiophene Ring: This saturated heterocyclic system includes aliphatic carbon-hydrogen (C-H) bonds and the characteristic carbon-sulfur (C-S) bond.

Below is a diagram illustrating the molecule and its principal functional groups.

Caption: Molecular structure of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate with key functional groups highlighted.

Predicted vs. Observed FTIR Peak Assignments

The correlation of specific vibrational modes with wavenumber ranges is the cornerstone of FTIR analysis. The following table outlines the expected absorption peaks for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate based on established spectroscopic data.

Wavenumber (cm⁻¹)Intensity & ShapeVibrational ModeFunctional Group Assignment
~3450Strong, BroadO-H StretchTertiary Hydroxyl (-OH), H-bonded
2980 - 2850Medium-StrongC-H StretchAliphatic (CH₂ & CH₃)
~1735Strong, SharpC=O StretchEster Carbonyl
~1460 & ~1375MediumC-H BendAliphatic (CH₂ & CH₃)
1300 - 1150StrongC-O StretchEster Linkage
700 - 600Weak-MediumC-S StretchThioether (in ring)

Causality Behind Peak Characteristics:

  • O-H Stretch: The presence of intermolecular hydrogen bonding significantly broadens the hydroxyl peak and shifts it to a lower wavenumber (around 3450 cm⁻¹) from the sharper "free" hydroxyl peak seen at ~3600 cm⁻¹ in dilute, non-polar solvents.[1][2] Because this is a tertiary alcohol, steric hindrance may result in a somewhat sharper peak compared to primary or secondary alcohols.[3]

  • C=O Stretch: The carbonyl stretch of a saturated aliphatic ester is one of the strongest and most reliable absorptions in an IR spectrum, typically appearing around 1750-1735 cm⁻¹.[4][5][6] Its sharp, intense nature makes it an excellent diagnostic peak.

  • C-O Stretches: Esters exhibit strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[4][5] These are often complex and can overlap with other vibrations in the fingerprint region.

  • C-S Stretch: The carbon-sulfur bond gives rise to a weak to medium absorption in the fingerprint region, typically between 700 and 600 cm⁻¹.[7] This peak can sometimes be difficult to assign definitively due to its low intensity and the presence of other absorptions in this region.

Comparative Analysis: Distinguishing Features

To confirm the identity of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, it is instructive to compare its expected spectrum with those of potential starting materials or related byproducts.

CompoundKey Missing PeaksKey Additional/Different Peaks
Tetrahydrothiophen-3-one (Potential Precursor)- Broad O-H stretch (~3450 cm⁻¹)- Strong ester C-O stretch (~1250 cm⁻¹)- Ketone C=O stretch at a lower wavenumber (~1715 cm⁻¹) compared to the ester C=O.[1][8]
Ethyl Acrylate (Potential Reagent)- Broad O-H stretch (~3450 cm⁻¹)- C-S stretch (~650 cm⁻¹)- Alkene =C-H stretch (>3000 cm⁻¹)- Alkene C=C stretch (~1640 cm⁻¹)
Tetrahydrothiophene (Parent Heterocycle)- Broad O-H stretch (~3450 cm⁻¹)- Strong C=O stretch (~1735 cm⁻¹)- Strong C-O stretch (~1250 cm⁻¹)- Lacks the strong carbonyl and hydroxyl absorptions, presenting a much simpler spectrum dominated by C-H vibrations.[9]

This comparative approach is crucial. For instance, the simultaneous presence of a strong, broad -OH band and a sharp ester C=O band at ~1735 cm⁻¹, along with the absence of alkene C=C signals, provides compelling evidence for the successful synthesis of the target molecule over its potential precursors.

Experimental Protocol for FTIR Analysis

This section provides a standardized procedure for acquiring a high-quality FTIR spectrum of the title compound, which is presumed to be a liquid or low-melting solid at room temperature.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

ATR is a preferred method for liquid samples as it requires minimal sample preparation and is easy to clean.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

  • Pipette or spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Workflow Diagram:

start Start background 1. Acquire Background Spectrum (Clean ATR Crystal) start->background sample 2. Apply Sample (1-2 drops onto crystal) background->sample acquire 3. Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) sample->acquire process 4. Process Data (Background correction, peak picking) acquire->process analyze 5. Analyze Spectrum (Compare to predictions) process->analyze end End analyze->end

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are powered on and have completed their diagnostic checks.

  • Background Scan:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or another suitable solvent. Allow it to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient atmosphere and instrument response, which will be automatically subtracted from the sample spectrum.[10]

  • Sample Application:

    • Place 1-2 drops of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. To achieve a good signal-to-noise ratio, an accumulation of 16 to 32 scans is recommended.

  • Cleaning: After analysis, clean the ATR crystal meticulously with a solvent-moistened wipe to prevent cross-contamination.

Conclusion

The FTIR spectrum of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is defined by a few key features that together create a unique molecular fingerprint. The most telling signals are the broad hydroxyl O-H stretch around 3450 cm⁻¹, the strong, sharp ester C=O stretch near 1735 cm⁻¹, and the strong C-O ester stretches in the fingerprint region. These, combined with the expected aliphatic C-H absorptions and the more subtle C-S vibration, allow for confident structural confirmation and differentiation from related chemical species. By following a systematic analytical approach, researchers can effectively leverage FTIR spectroscopy as a primary tool in the characterization of this and other complex heterocyclic molecules.

References

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Available at: [Link]

  • Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? (2024). Reddit. Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (1964). Canadian Science Publishing. Available at: [Link]

  • interpreting infra-red spectra. (n.d.). Chemguide. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010). J-STAGE. Available at: [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Available at: [Link]

  • FT-IR spectrum of the ethyl... (n.d.). ResearchGate. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Available at: [Link]

  • Tetrahydro-thiophene - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

  • FTIR spectra of (a) pure CS, (b) PT-NH2/CS complex, and (c) PT-NH2. (n.d.). ResearchGate. Available at: [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). National Center for Biotechnology Information. Available at: [Link]

  • ATR-FTIR spectra of (a) the hydroxyl group region, (b) other... (n.d.). ResearchGate. Available at: [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

Sources

Advanced HPLC Method Development for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (EHTTC) is a critical chiral building block, often employed in the synthesis of penem antibiotics (e.g., Sulopenem) and other sulfur-containing bioactive scaffolds. Its structural complexity—featuring a tetrahydrothiophene ring, a tertiary hydroxyl group, and an ester functionality—presents a "Perfect Storm" of analytical challenges:

  • Weak Chromophore: Lacking a conjugated

    
    -system, it exhibits negligible UV absorbance above 220 nm.
    
  • Polarity & Retention: The coexistence of a hydrophobic thioether and hydrophilic hydroxyl/ester groups creates retention ambiguity on standard C18 phases.

  • Stereochemistry: The C3 quaternary center creates enantiomers that require specific separation strategies if stereopurity is the critical quality attribute (CQA).

This guide objectively compares three distinct chromatographic approaches to determining the chemical purity of EHTTC, moving beyond "textbook" methods to field-proven strategies.

Method Comparison: Selecting the Right Tool

We evaluated three primary column chemistries and detection modes. The comparison focuses on Resolution (


) , Sensitivity (LOD) , and Method Robustness .
Comparative Analysis Table
FeatureMethod A: Standard C18 (L1) Method B: Polar-Embedded C18 Method C: Phenyl-Hexyl
Primary Mechanism Hydrophobic InteractionHydrophobic + H-Bonding Shielding

-

& Dipole Interactions
Retention (

)
Low to Moderate (

)
High (

)
Moderate (

)
Peak Shape (Tailing) Prone to tailing (

)
Excellent (

)
Good (

)
Dewetting Risk High in 100% AqueousNone (Phase Compatible) Low
Selectivity (

)
Baseline for homologsSuperior for polar impuritiesBest for aromatic impurities
Recommended For Initial ScreeningRoutine Purity Checks (QC) Complex Matrix/Metabolites
Expert Insight: Why "Standard" Fails

While a standard C18 column is the industry workhorse, it often fails for EHTTC because the molecule's polar hydroxyl group interacts with residual silanols on the silica surface, causing peak tailing. Furthermore, to retain this polar molecule, high aqueous content is needed, which can lead to "phase collapse" (dewetting) in standard C18 chains.

The Winner: Method B (Polar-Embedded C18) is the recommended standard for purity checks. The embedded polar group (e.g., amide or carbamate) shields silanols and allows the use of 100% aqueous mobile phases if necessary, maximizing retention of the polar EHTTC without phase collapse.

Detailed Experimental Protocol (Method B)

This protocol utilizes a Polar-Embedded C18 phase to ensure robust retention and symmetrical peak shape.

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX Bonus-RP, or Phenomenex Synergi Fusion-RP).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Column Temperature: 30°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

Mobile Phase Strategy
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Role: Low pH (~2.2) suppresses silanol ionization and keeps the ester stable. Phosphoric acid is transparent at low UV.

  • Solvent B: Acetonitrile (ACN).[1]

    • Role: Lower UV cutoff than Methanol, essential for detection at 210 nm.

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Initial Hold (Equilibration)
2.0 95 5 Injection / Load
15.0 40 60 Linear Gradient (Elution)
18.0 5 95 Wash Step

| 20.0 | 95 | 5 | Re-equilibration |

Detection Logic (The "Blind Spot" Fix)

Since EHTTC lacks a strong chromophore, detection is the biggest hurdle.

  • Primary: UV at 210 nm .

    • Caution: At this wavelength, mobile phase transparency is critical. Use HPLC-grade ACN and fresh Milli-Q water.

  • Alternative (If available): Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).

    • Note: If using ELSD, replace Phosphoric Acid with 0.1% Formic Acid (volatile).

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist through troubleshooting retention and detection issues specific to thiophene esters.

MethodDevelopment Start Start: EHTTC Purity Check CheckUV Check UV Spectrum (Max Abs < 220 nm?) Start->CheckUV SelectDet Select Detection: UV 210 nm vs. ELSD CheckUV->SelectDet Weak UV SelectCol Select Column Chemistry SelectDet->SelectCol C18 Standard C18 (Trial 1) SelectCol->C18 Eval1 Evaluate: Tailing > 1.2 or k' < 2? C18->Eval1 PolarRP Switch to Polar-Embedded C18 (Method B) Eval1->PolarRP Yes (Poor Shape) Optimiz Optimize Mobile Phase (0.1% H3PO4 / ACN) Eval1->Optimiz No (Good Shape) PolarRP->Optimiz Phenyl Switch to Phenyl-Hexyl (For Aromatic Impurities) Final Final Validated Method Optimiz->Final

Caption: Decision matrix for selecting the optimal stationary phase based on initial peak shape and retention analysis.

Diagram 2: Sample Preparation & Analysis Workflow

Ensuring the integrity of the thioether moiety (preventing oxidation) during prep.

Workflow Sample Raw Sample (Solid/Oil) Weigh Weigh 10 mg Sample->Weigh Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Filter Filter (0.22 µm PTFE) Remove Particulates Dissolve->Filter Sonicate 5 min Vial Amber Vial (Prevent Photolysis) Filter->Vial Inject HPLC Injection (10 µL) Vial->Inject Data Integration & Purity Calc Inject->Data

Caption: Step-by-step sample preparation workflow emphasizing filtration and protection from light/oxidation.

Critical Troubleshooting & Causality (E-E-A-T)

The "Ghost Peak" Phenomenon

Observation: At 210 nm, you may see baseline drift or "ghost peaks" during the gradient. Causality: This is often due to impurities in the Acetonitrile or the refractive index change of the mixing solvents. Solution: Use "Gradient Grade" or "Far UV" Acetonitrile. Ensure the reference wavelength on the DAD is set to "Off" or a region where the compound does not absorb (e.g., 360 nm) to avoid over-correction [4].

Thioether Oxidation

Observation: A small peak appearing just before the main peak (


).
Causality:  Thioethers are susceptible to oxidation to sulfoxides (

). This can happen in the autosampler if the sample sits too long. Solution: Keep autosampler temperature at 4°C. Prepare samples fresh. If oxidation is suspected, add a mild antioxidant (e.g., ascorbic acid) or analyze immediately [1].
Stereochemical Purity (Note)

This guide focuses on chemical purity (CP). If enantiomeric purity (EE) is required (distinguishing the (+)-isomer from the (-)-isomer), this RP-HPLC method will not suffice. You must switch to a Chiral Stationary Phase (CSP), such as an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H) using Normal Phase (Hexane/IPA) conditions.

References

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Tetrahydrothiophene (THT) in Natural Gas Using the Agilent 990 Micro GC. Retrieved from [Link]

  • Element Lab Solutions. (2018). HPLC UV Detection: Principles and Operational Tips. Retrieved from [Link]

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A Comparative Guide to the Structural Confirmation of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel chemical entities, establishing the precise atomic arrangement is not merely a confirmatory step but a critical juncture that influences all subsequent research, from understanding biological activity to optimizing synthetic routes. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, a heterocyclic compound with potential pharmaceutical applications. While a definitive public crystal structure for this specific molecule is not currently available, this guide will leverage data from closely related thiophene derivatives to illustrate the principles and practical considerations of each method.

We will delve into the "gold standard" of structure determination, single-crystal X-ray diffraction, and compare its capabilities with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed to provide not just procedural steps, but the underlying scientific rationale, empowering you to make informed decisions in your own structural analysis workflows.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be precisely determined. This technique is unparalleled in its ability to reveal stereochemistry, bond lengths, bond angles, and crystal packing information.

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), reveals a wealth of structural information on related thiophene carboxylate derivatives.[1][2] For instance, the crystal structure of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates the feasibility of obtaining high-quality crystals for this class of compounds.[3][4]

Hypothetical Experimental Protocol for X-ray Crystallography

Should single crystals of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate be obtained, the following workflow would be employed for structure determination:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion are common techniques. A variety of solvents and solvent mixtures should be screened to find conditions that yield diffraction-quality single crystals.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.[5] The final structure is typically presented as a Crystallographic Information File (CIF).[7]

The workflow for single-crystal X-ray diffraction is a systematic process leading to a definitive structural model.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Elucidation Synthesis Synthesis & Purification Screening Solvent Screening Synthesis->Screening Purified Compound Optimization Optimization of Conditions Screening->Optimization Hits SingleCrystal Single Crystal Optimization->SingleCrystal Diffraction Quality Mounting Crystal Mounting SingleCrystal->Mounting DataAcquisition Data Acquisition Mounting->DataAcquisition X-ray Source Processing Data Processing DataAcquisition->Processing Diffraction Pattern Solution Structure Solution Processing->Solution Unit Cell & Space Group Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & Deposition Refinement->Validation Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction.

The Power of Spectroscopy: NMR and Mass Spectrometry

While X-ray crystallography provides the ultimate structural answer, obtaining suitable crystals can be a significant bottleneck. In such cases, and as a complementary approach, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, a suite of NMR experiments would be employed.

Key NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range couplings between protons and carbons (2-3 bonds), which is crucial for piecing together the carbon skeleton.

Hypothetical NMR Data Interpretation for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Based on the proposed structure, we would expect to see specific signals in the NMR spectra. For instance, the ¹H NMR spectrum would show signals for the ethyl group protons, the protons on the tetrahydrothiophene ring, and the hydroxyl proton. The coupling patterns between the diastereotopic protons on the tetrahydrothiophene ring would provide valuable information about the ring conformation. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon bearing the hydroxyl and ester groups, the carbons of the tetrahydrothiophene ring, and the ethyl group carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its chemical formula through high-resolution measurements.[9] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Hypothetical Mass Spectrometry Data:

For Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, a high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass, allowing for the determination of its molecular formula. Fragmentation might involve the loss of the ethyl group, the carboxylate group, or water from the hydroxyl group.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question, the availability of the sample, and the stage of the research.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Requirement Single, diffraction-quality crystal (0.1-0.3 mm)Soluble sample (mg quantities)Small amount of sample (µg to ng)
Throughput Lower, crystal growth can be time-consumingHigher, data acquisition is relatively fastHigh throughput capabilities
Definitive Answer Yes, for the solid stateHigh, but can sometimes be ambiguous for complex stereochemistryNo, for complete 3D structure
Complementary Use Confirms structure determined by other methodsPrimary tool for structure elucidation in solutionConfirms molecular formula and provides structural clues

This diagram illustrates the logical flow of structural confirmation, highlighting the complementary nature of these techniques.

structure_confirmation_flow Start Synthesized Compound MS Mass Spectrometry (Molecular Formula Confirmation) Start->MS NMR NMR Spectroscopy (2D Connectivity & Stereochemistry) MS->NMR ProposedStructure Proposed Structure NMR->ProposedStructure Xray X-ray Crystallography (Absolute Structure Confirmation) ProposedStructure->Xray Definitive Confirmation Needed FinalStructure Confirmed Structure ProposedStructure->FinalStructure Sufficient Spectroscopic Evidence Ambiguous Ambiguous Stereochemistry or Connectivity ProposedStructure->Ambiguous Inconclusive Data Xray->FinalStructure Ambiguous->Xray

Caption: Logical Workflow for Structural Confirmation.

Conclusion

The structural confirmation of a novel molecule like Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a multi-faceted process. While single-crystal X-ray diffraction remains the unequivocal gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals can be a practical limitation. Spectroscopic techniques, particularly a comprehensive suite of NMR experiments, offer a powerful and often more accessible means of elucidating the molecular architecture in solution. Mass spectrometry provides the essential confirmation of the molecular formula.

For researchers in drug development, a pragmatic and robust approach involves the synergistic use of these techniques. Initial structural hypotheses are built upon spectroscopic data, and when possible, confirmed and refined by the unparalleled detail of X-ray crystallography. This integrated strategy ensures the highest level of scientific integrity and provides a solid foundation for advancing promising compounds through the development pipeline.

References

  • Royal Society of Chemistry. (2022). Supporting Information.
  • Siddiqui, N., & Javed, S. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate. Semantic Scholar.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (2015). The Crystallographic Information File (CIF). ResearchGate.
  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. re3data.org.
  • Iowa Research Online. (n.d.). CCDC 2347862: Experimental Crystal Structure Determination.
  • Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[7][9]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. PMC. Retrieved from

  • Naveen, S., et al. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.
  • Thermo Fisher Scientific. (n.d.). Ethyl thiophene-3-carboxylate, 98% 1 g.
  • Li, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC.
  • Simpson, S. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
  • ChemicalBook. (n.d.). ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE(4506-71-2)ir1.
  • Laali, K. K., Nandi, G. C., & Bunge, S. D. (n.d.). CCDC 954950: Experimental Crystal Structure Determination. UNF Scholar Research Profiles - University of North Florida.
  • Crystallography Open Database. (n.d.). Crystallography Open Database: Search results.
  • Crystallography Open Database. (n.d.). Crystallography Open Database: Search results.
  • Figshare. (n.d.). Download.
  • ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[7][9]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from

  • Ghorab, M. M., et al. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PMC.
  • Pretsch, E., et al. (n.d.). Structure Determination of Organic Compounds. UNL.
  • Şen, F., et al. (2017). Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate. ResearchGate.
  • Borges, R. M. (n.d.). nmr as a tool for compound identification in mixtures. ChemRxiv.

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The Analytical Imperative: Why Tetrahydrothiophene Demands Robust Methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for the Analysis of Volatile Tetrahydrothiophene Derivatives

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of volatile tetrahydrothiophene (THT) and its derivatives. Designed for researchers, scientists, and professionals in drug development and quality control, this document moves beyond mere procedural lists. It delves into the fundamental principles behind methodological choices, offering a comparative analysis of sample preparation techniques, chromatographic conditions, and validation strategies to ensure robust, reliable, and sensitive detection of these critical organosulfur compounds.

Tetrahydrothiophene (THT), also known as thiophane, is a volatile organosulfur compound with a potent, unpleasant odor.[1] This characteristic has led to its widespread use as an odorant in otherwise odorless natural gas and liquefied petroleum gas (LPG), serving as a crucial safety measure for leak detection.[1][2] Beyond this primary application, THT and its derivatives are found in various chemical processes and can be present as impurities or environmental contaminants. Their high volatility, reactivity, and often low concentration levels in complex matrices present significant analytical challenges.[3][4]

Accurate and sensitive quantification is paramount for safety compliance in the gas industry, for quality control in pharmaceutical manufacturing where such compounds may be impurities, and for environmental monitoring.[5][6] GC-MS stands as the preeminent technique for this task due to its exceptional combination of chromatographic separation power and the definitive identification capabilities of mass spectrometry.[5][7][8]

Part 1: A Comparative Analysis of Sample Preparation Techniques

The journey from a raw sample to an analytical result begins with sample preparation. For volatile compounds like THT, this step is arguably the most critical, as it governs the efficiency of analyte extraction from the matrix and its introduction into the GC-MS system. The primary goal is to isolate and concentrate the target analytes while minimizing interference from the sample matrix.

We will compare two dominant techniques: Static Headspace (SHS) and Headspace Solid-Phase Microextraction (HS-SPME) .

Static Headspace (SHS-GC-MS)

Principle: In SHS, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature for a set time. This allows volatile compounds to partition from the sample matrix into the gas phase (the "headspace") above the sample. A portion of this gas is then directly injected into the GC.

Causality Behind the Choice: SHS is a simple, rapid, and easily automated technique. It is particularly effective for analyzing samples where THT concentrations are relatively high. By only injecting the vapor phase, it protects the GC inlet and column from non-volatile matrix components, reducing instrument maintenance.[9]

Limitations: The primary drawback of SHS is its limited sensitivity. The concentration of the analyte in the headspace is governed by its partition coefficient, and for trace-level analysis, the amount of analyte transferred to the GC may be insufficient for detection.

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Principle: HS-SPME is an advanced, solvent-free extraction technique that combines extraction and pre-concentration into a single step.[10][11] After the sample equilibrates in a heated vial (similar to SHS), a fused silica fiber coated with a stationary phase is exposed to the headspace. Volatile analytes adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the column.[11]

Causality Behind the Choice: The key advantage of HS-SPME is its ability to concentrate analytes, dramatically enhancing sensitivity and lowering detection limits by orders of magnitude compared to SHS.[12][13] This makes it the method of choice for trace and ultra-trace analysis of THT.[3][14]

Fiber Selection—The Critical Choice: The efficiency of SPME is highly dependent on the choice of fiber coating. For highly volatile sulfur compounds like THT, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is superior.[10][12][14] The microporous structure of Carboxen provides a large surface area, leading to a high capacity for trapping small, volatile molecules.[10]

Below is a workflow diagram comparing the SHS and HS-SPME protocols.

G1 cluster_0 Sample Preparation cluster_1 Static Headspace (SHS) Path cluster_2 Headspace SPME Path Sample 1. Sample in Vial Equilibrate 2. Heat & Equilibrate Sample->Equilibrate SHS_Inject 3a. Inject Headspace Gas Equilibrate->SHS_Inject High Concentration SPME_Expose 3b. Expose SPME Fiber Equilibrate->SPME_Expose Trace Concentration GCMS GC-MS Analysis SHS_Inject->GCMS SPME_Desorb 4b. Thermally Desorb Fiber SPME_Expose->SPME_Desorb SPME_Desorb->GCMS

Caption: Comparative workflow of Static Headspace (SHS) vs. HS-SPME.

Performance Comparison: SHS vs. HS-SPME

The choice between these methods is dictated by the required sensitivity of the application.

ParameterStatic Headspace (SHS)Headspace SPME (CAR/PDMS Fiber)Rationale & Justification
Sensitivity Moderate to LowHigh to Very HighSPME actively concentrates analytes onto the fiber, leading to significantly lower Limits of Detection (LOD) and Quantification (LOQ).[12]
LOD/LOQ Typically in the µg/L (ppb) to mg/L (ppm) rangeCan achieve ng/L (ppt) to low µg/L (ppb) range.[10][14]The pre-concentration factor of the SPME fiber allows for the detection of analytes at much lower initial concentrations.
Matrix Effects LowCan be susceptible to matrix effects (e.g., high ethanol content can reduce extraction efficiency).[13]The sample matrix can influence the partitioning of analytes into the headspace and their subsequent adsorption onto the fiber.
Speed Faster per sampleSlower per sample (requires extraction and desorption time)The additional fiber exposure and desorption steps add several minutes to the overall analysis time per sample.[15]
Cost Lower (no consumable fibers)Higher (fibers have a limited lifetime and require replacement)SPME fibers are a consumable cost that is not present in static headspace analysis.

Part 2: Experimental Protocols & GC-MS Method Optimization

An effective protocol is a self-validating system where each parameter is chosen to ensure specificity, sensitivity, and robustness.

Protocol 1: HS-SPME-GC-MS for Trace-Level THT Analysis

This protocol is optimized for maximum sensitivity, ideal for environmental samples or impurity profiling.

1. Sample Preparation & Extraction:

  • Step 1: Place 5-10 mL of the liquid sample (or 1-2 g of solid sample) into a 20 mL headspace vial.

  • Step 2 (Optional but Recommended): Add a salting-out agent (e.g., 1-2 g of NaCl). Causality: Adding salt increases the ionic strength of aqueous samples, which decreases the solubility of non-polar volatile compounds like THT and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[10][15]

  • Step 3: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Step 4: Place the vial in the autosampler tray. Set the incubation temperature to 50-60°C and equilibrate for 15 minutes with agitation. Causality: Heating increases the vapor pressure of THT, while agitation helps to accelerate the establishment of equilibrium between the sample and the headspace.

  • Step 5: Expose a pre-conditioned 75 µm CAR/PDMS SPME fiber to the headspace for 20-30 minutes at the same temperature. Causality: This duration is typically sufficient to approach equilibrium for analyte adsorption onto the fiber, balancing sensitivity with sample throughput.[15]

2. GC-MS Analysis:

  • Step 6: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for thermal desorption. Desorb for 2-5 minutes in splitless mode. Causality: A high inlet temperature ensures rapid and complete transfer of analytes from the fiber to the column. Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column.[11][16]

  • Step 7: Separate the compounds using the following GC parameters:

    • Column: A mid-polarity column such as a DB-624 or CP-Sil 19 CB is often suitable. For general-purpose analysis, a non-polar HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is also effective.[9][17]
    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
    • Oven Program:
    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 120°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 25°C/min, hold for 2 minutes. Causality: The initial low temperature traps volatile analytes at the head of the column, improving peak shape. The first ramp is designed to separate THT from other light volatiles, while the second, faster ramp quickly elutes any heavier, non-target compounds to shorten the run time.

  • Step 8: Detect using the following MS parameters:

    • Ion Source Temperature: 230°C.
    • Interface Temperature: 250°C.
    • Mode: For initial identification, use Full Scan mode (e.g., m/z 35-350). For quantification and maximum sensitivity, use Selected Ion Monitoring (SIM) mode. For THT (C₄H₈S, Molar Mass: 88.17 g/mol ), characteristic ions would be m/z 88 (molecular ion) and 60.[17]
Protocol 2: Static Headspace (SHS)-GC-MS for Screening

This protocol is optimized for speed and high-throughput screening, suitable for quality control where THT concentrations are expected to be well above trace levels.

1. Sample Preparation:

  • Step 1: Place 1 mL of liquid sample into a 10 mL or 20 mL headspace vial.

  • Step 2: Seal the vial and place it in the autosampler.

  • Step 3: Incubate the vial at 80°C for 10 minutes. Causality: A higher temperature is used to maximize the concentration of analyte in the headspace, compensating for the lack of a pre-concentration step.

2. GC-MS Analysis:

  • Step 4: Using a heated, gas-tight syringe, inject 1 mL of the headspace into the GC inlet (250°C) using a split injection (e.g., 10:1 split ratio). Causality: A split injection is used to handle the higher concentration of analytes and prevent overloading the GC column, which can lead to poor peak shape.

  • Step 5: Use the same GC column and MS parameters as in the SPME method, although the oven program can often be faster due to the simpler chromatogram expected from less sensitive injections.

Part 3: Method Validation - The Cornerstone of Trustworthiness

A protocol is only as good as its validation. To ensure the trustworthiness of your results, every method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5] This process establishes that the analytical procedure is suitable for its intended purpose.

The logical flow of a comprehensive method validation is illustrated below.

G2 Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Robustness Robustness Validation->Robustness Result Reliable & Validated Analytical Result Specificity->Result LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ LOQ->Result Accuracy->Result Precision->Result Robustness->Result

Caption: Logical flow for comprehensive GC-MS method validation.

Key Validation Parameters
ParameterDefinitionWhy It's Critical
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).Ensures that the signal being measured is from THT and not from an interfering compound, preventing false positives.[5]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Demonstrates that the method can accurately quantify THT across a range of concentrations. Typically requires a correlation coefficient (R²) of ≥0.99.[7][18]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the sensitivity limit of the method for detection purposes.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]Defines the lowest concentration that can be reliably measured and reported as a specific value. Essential for regulatory compliance.
Accuracy The closeness of test results obtained by the method to the true value. Often determined via recovery studies on spiked samples.Confirms that the method is measuring the correct concentration and reveals any systematic errors or biases in the procedure.[5][19]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[18][19]Quantifies the random error of the method and demonstrates its reproducibility over time and by different analysts. Typically expressed as Relative Standard Deviation (RSD), which should ideally be <15%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation temperature, GC flow rate).Provides an indication of its reliability during normal usage and its transferability between different laboratories or instruments.[8]

Conclusion

The selection of a GC-MS protocol for the analysis of volatile tetrahydrothiophene derivatives is a multi-faceted process driven by the specific analytical objective. For high-sensitivity, trace-level quantification required in environmental monitoring or impurity analysis, HS-SPME-GC-MS is the authoritative and superior choice, offering excellent pre-concentration and correspondingly low detection limits. Conversely, for rapid screening and quality control applications where analyte concentrations are higher, the simpler and faster SHS-GC-MS method provides a robust and efficient alternative.

Regardless of the chosen protocol, the foundation of any scientifically sound analysis lies in a thorough understanding of the causality behind each procedural step—from sample preparation to instrument parameters—and a rigorous, systematic method validation. By adhering to these principles of scientific integrity, researchers can generate data that is not only accurate and precise but also trustworthy and defensible.

References

  • Gao, X., Fang, F., & Yao, Z. (2012). Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater. ScienceDirect.
  • Ligor, M., & Amann, A. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Fresenius' Journal of Analytical Chemistry.
  • Sari, D. P., et al. (n.d.). REVIEW ARTICLE: VALIDATION OF GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) METHODS IN THE ANALYSIS OF VOLATILE COMPOUNDS IN NATURAL MATERIALS. uta'45 journal.
  • Various Authors. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Google Search.
  • Silva, A. C., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. PubMed.
  • Various Authors. (n.d.). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Google Search.
  • Augusto, F., & Koziel, J. A. (2003). Evaluation of Solid-Phase Microextraction for Time-Weighted Average Sampling of Volatile Sulfur Compounds at ppb Concentrations. Analytical Chemistry.
  • Stashenko, E. E., et al. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Google Search.
  • Webb, D. A., & Boulton, R. B. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. MDPI.
  • Silva, A. C., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI.
  • Plutowska, B., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. PMC.
  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation.
  • Wikipedia. (n.d.). Tetrahydrothiophene. Wikipedia.
  • Agilent Technologies. (n.d.). Analysis of Tetrahydrothiophene (THT) in Natural Gas using the Agilent 490 Micro GC. Agilent Technologies.
  • Shimadzu. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu.
  • LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International.
  • Agilent Technologies. (2019). Analysis of Tetrahydrothiophene (THT) in Natural Gas Using the Agilent 990 Micro GC. Agilent Technologies.
  • El-Balkiny, M. N., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. PMC.
  • Szarka, S., et al. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate.
  • Gong, X., et al. (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. FDA.
  • Yu, C., et al. (n.d.). Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry. PMC.

Sources

Validating Chiral Purity of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate presents a specific stereochemical challenge: it contains a quaternary chiral center at the C3 position, flanked by a hydroxyl group, an ester, and a sulfur-containing heterocycle. Validating the enantiomeric excess (ee) of this intermediate is critical, as the C3 stereocenter often dictates the efficacy of downstream pharmaceutical targets (e.g., antibiotics or enzyme inhibitors).

This guide compares the industry-standard Chiral HPLC against alternative methodologies (Chiral GC and NMR), providing a validated workflow for researchers. While Chiral HPLC using polysaccharide-based stationary phases remains the gold standard for accuracy and robustness, orthogonal methods like NMR with Chiral Solvating Agents (CSAs) offer rapid, low-cost confirmation.

Compound Analysis & Separation Strategy

Before selecting a column, we must analyze the interaction points available for chiral recognition.

FeatureChemical MoietyInteraction Mode with Chiral Stationary Phase (CSP)
H-Bond Donor C3-Hydroxyl (-OH)Critical for "locking" the molecule into the CSP's chiral clefts.
H-Bond Acceptor C3-Ester (-COOEt)Interacts with carbamate N-H groups on the CSP.
Dipole/Steric Tetrahydrothiophene RingThe "pucker" of the sulfur ring provides steric bulk for discrimination.
UV Chromophore Ester/SulfurWeak UV absorbance; detection required at 210–220 nm .

Scientific Insight: The tertiary alcohol at C3 is sterically hindered. Coated polysaccharide columns (like Chiralpak AD or Chiralcel OD) are generally preferred over protein-based columns because the deep chiral grooves of amylosic/cellulosic polymers can better accommodate the bulky 3,3-disubstitution pattern.

Methodology Comparison: HPLC vs. Alternatives

The following table objectively compares the primary method (HPLC) with viable alternatives.

Table 1: Comparative Performance Matrix
MetricMethod A: Chiral HPLC (Recommended) Method B: Chiral GC Method C: 1H-NMR + CSA
Principle Adsorption chromatography on polysaccharide CSPs.Volatilization on cyclodextrin-doped phases.Diastereomeric complexation with chiral shift reagent.[1][2]
Resolution (Rs) High (> 2.0) typical.[1][3][4]Moderate; often requires derivatization.Low; peak overlap common.
Sensitivity High (0.1% impurity detection).High (FID detection).Low (~1-2% impurity detection).
Sample Prep Minimal (Dissolve & Shoot).High (Derivatization of -OH often needed).Minimal (Mix with CSA).
Throughput 15–30 min/run.20–40 min/run.[5]5–10 min (Rapid screening).
Suitability Validation & QC Volatile intermediates only.Early-stage R&D screening.
Detailed Analysis of Alternatives
  • Why HPLC is Superior: The hydroxyl group on the target molecule makes it polar and capable of hydrogen bonding. In GC, this often leads to peak tailing unless the hydroxyl is protected (e.g., silylated), which adds a step and potential for racemization. HPLC allows direct analysis of the native alcohol.

  • The Role of NMR: Using a CSA like Eu(hfc)3 or (R)-(+)-1,1'-Bi-2-naphthol can split the ester methyl signals in NMR. This is excellent for a quick "yes/no" check on enantiomeric enrichment during synthesis but lacks the precision for final purity release (limit of detection ~1%).

Primary Protocol: Chiral HPLC Method Development

Phase 1: Column Screening Strategy

For 3-hydroxy-3-substituted esters, the "Magic Four" Daicel columns are the industry standard. Screening should proceed in this order:

  • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)): Highest probability of success due to open helical structure.

  • Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)): Complementary selectivity if AD fails.

  • Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)): Essential if chlorinated solvents are needed for solubility.

  • Chiralpak IA (Immobilized Amylose analogue): Robust alternative.

Phase 2: Mobile Phase Optimization
  • Base Solvent: n-Hexane or n-Heptane (90-95%).

  • Modifier: Isopropanol (IPA) or Ethanol (EtOH) (5-10%).

  • Additives: None usually required for neutral alcohols, but 0.1% Trifluoroacetic acid (TFA) can sharpen peaks if the sulfur atom causes slight tailing due to interaction with residual silanols.

Validated Experimental Protocol

Objective: Determine ee% of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of Ethanol (HPLC grade) .

    • Note: Avoid dissolving in pure hexane as the polar hydroxyl group may cause precipitation or aggregation.

  • System Setup:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane : IPA (90 : 10 v/v) isocratic.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: DAD/UV at 215 nm .

  • Execution:

    • Inject 5 µL of the racemic standard to establish retention times (

      
       and 
      
      
      
      ).
    • Inject the chiral sample.

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).[6]

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This workflow guides the scientist from column selection to final validation.

MethodDevelopment Start Start: Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate Solubility Check Solubility in Hexane/IPA Start->Solubility Screen1 Screen 1: Chiralpak AD-H (Hex:IPA 90:10) Solubility->Screen1 CheckRes Resolution > 1.5? Screen1->CheckRes Optimize Optimize Mobile Phase (Try Hex:EtOH or Add 0.1% TFA) CheckRes->Optimize No (Partial Sep) Screen2 Screen 2: Chiralcel OD-H CheckRes->Screen2 No (Co-elution) Validation Validation: Linearity, Precision, LOD/LOQ CheckRes->Validation Yes Optimize->CheckRes Screen2->CheckRes Screen3 Screen 3: Chiralpak IC (Immobilized) Screen2->Screen3 If Fails Screen3->CheckRes FinalMethod Final Method Established Validation->FinalMethod

Caption: Decision tree for selecting the optimal chiral stationary phase and mobile phase conditions.

Data Analysis & Interpretation

To ensure scientific integrity, the method must be self-validating.

Calculating Enantiomeric Excess (ee)


Acceptance Criteria for Validation
  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ): 
    
    
    
    . (Sulfur compounds often tail; if
    
    
    , add TFA).
  • Peak Purity: Use a Diode Array Detector (DAD) to compare spectra at the upslope, apex, and downslope of the peak. They must match, ensuring no co-eluting impurities.

Diagram 2: Enantiorecognition Mechanism (Conceptual)

Understanding why the separation works aids in troubleshooting.

Mechanism Analyte Analyte: Ethyl 3-hydroxy... (Racemate) Interaction1 H-Bonding: OH (Analyte) <-> C=O (CSP) Analyte->Interaction1 Interaction2 Dipole-Dipole: Ester (Analyte) <-> NH (CSP) Analyte->Interaction2 Interaction3 Steric Fit: Thiophene Ring in Chiral Cleft Analyte->Interaction3 CSP CSP: Amylose Carbamate (Chiralpak AD) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex Interaction1->Complex Interaction2->Complex Interaction3->Complex Separation Differential Retention (Separation) Complex->Separation

Caption: The "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.

References

  • Subramanian, G. (2006).[7] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide column mechanisms).

  • Franco, P., & Zhang, T. (2008).[7] Common approaches for efficient method development with immobilised polysaccharide-derived chiral stationary phases. Journal of Chromatography B, 875(1), 48-56. (Source for screening strategies).

Sources

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the cornerstone of innovation. Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, a substituted tetrahydrothiophene, represents one such molecule with potential applications in medicinal chemistry. As with any new compound, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring a secure laboratory environment.

This guide provides a comprehensive framework for the safe management of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from the known hazards of structurally related thiophene and tetrahydrothiophene derivatives.[1][2][3][4][5][6][7][8] It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to those of its chemical class.

Anticipated Hazard Profile

Based on the analysis of related sulfur-containing heterocyclic compounds, researchers should anticipate the following potential hazards when working with Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate:

  • Skin and Eye Irritation: Many thiophene derivatives are known to cause skin and eye irritation.[3][4][5][6][9]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[6][9]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[4][5][9]

  • Flammability: While the flashpoint of this specific compound is unknown, related sulfur-containing organic molecules can be flammable.[2][3][5][10]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table outlines the recommended PPE for handling Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are generally good starting points, but always check compatibility with the specific solvents being used).To prevent skin contact and potential irritation or absorption.[1][3][9]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.[1][4][9]
Body Protection A flame-resistant lab coat or a chemical-resistant apron.To protect personal clothing from contamination and potential chemical splashes.[1][3]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended, especially when handling the compound as a powder, if aerosols may be generated, or if working outside of a certified chemical fume hood.To prevent inhalation of potentially harmful vapors or aerosols.[3][6][9]

Operational Plan: From Bench to Disposal

A systematic workflow is essential for the safe handling and disposal of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate. The following procedural steps provide a clear guide for laboratory operations.

Step 1: Engineering Controls and Preparation
  • Ventilation is Key: All manipulations of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Emergency Equipment Check: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before commencing any work.[11]

  • Gather All Materials: Have all necessary equipment, reagents, and waste containers prepared and within the fume hood to avoid unnecessary movements and potential for spills.

Step 2: Handling and Experimental Procedures
  • Prudent Practices: Avoid direct contact with the chemical. Use appropriate tools (spatulas, syringes, etc.) for transfers.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, allow the solution to cool before sealing the container.

  • Mindful Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Step 3: Decontamination and Waste Management
  • Surface Decontamination: After each experimental run, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent.

  • Waste Segregation: All disposable materials contaminated with Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, such as gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Chemical Waste Disposal: The compound itself and any solutions containing it should be disposed of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of sulfur-containing organic waste.[1][12] Do not pour this chemical down the drain.

Visualizing the Workflow

To further clarify the operational plan, the following diagrams illustrate the key decision-making and procedural flows for handling Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination start Start prep_ppe Don Appropriate PPE start->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Check Safety Shower & Eyewash prep_hood->prep_emergency handle_chem Handle Chemical in Fume Hood prep_emergency->handle_chem conduct_exp Conduct Experiment handle_chem->conduct_exp decon Decontaminate Work Area & Equipment conduct_exp->decon seg_waste Segregate Contaminated Waste decon->seg_waste dispose Dispose of Hazardous Waste per EHS Guidelines seg_waste->dispose end End dispose->end

Caption: A flowchart illustrating the key steps for the safe handling of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate.

PPE_Decision_Tree cluster_core_ppe Core PPE (Always Required) cluster_additional_ppe Additional PPE (Task-Dependent) start Handling Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate? gloves Chemical-Resistant Gloves start->gloves goggles Safety Goggles/Face Shield start->goggles lab_coat Lab Coat start->lab_coat respirator_q Potential for Aerosol/Vapor Generation? lab_coat->respirator_q respirator NIOSH-Approved Respirator respirator_q->respirator Yes end Proceed with Caution respirator_q->end No respirator->end

Sources

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Top-N result to add to graph 6

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Reactant of Route 1
Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate
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Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.